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Core Science & Biosynthesis

Foundational

The Strategic Role of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in Kinase Inhibitor Discovery: A Technical Guide

Executive Summary In modern medicinal chemistry, the discovery of highly selective targeted protein kinase inhibitors relies heavily on the use of privileged, pre-functionalized building blocks. 1-(5-Iodopyrimidin-4-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of highly selective targeted protein kinase inhibitors relies heavily on the use of privileged, pre-functionalized building blocks. 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (CAS: 1490428-63-1) is a quintessential example of such an intermediate. While it does not possess potent intrinsic biological activity as a standalone therapeutic, it serves as a highly engineered pharmacophoric precursor. By combining a hinge-binding pyrimidine core, a solubilizing solvent-channel probe (piperidin-3-ol), and a versatile late-stage diversification vector (C5-iodo), this scaffold has become foundational in the synthesis of inhibitors targeting Cyclin-Dependent Kinases (CDKs)[1][2] and Aurora kinases[3].

This technical guide explores the structural rationale, orthogonal reactivity, and experimental workflows that make this compound a critical asset for drug development professionals.

Structural Rationale & Pharmacophore Mapping

The architecture of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is deliberately designed to exploit the conserved topology of the kinase ATP-binding site. Every functional group serves a distinct mechanistic purpose:

  • The Pyrimidine Core (Hinge Binder): The N1 and N3 nitrogen atoms of the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors. They interact directly with the backbone amide NH groups of the kinase hinge region, anchoring the molecule within the ATP pocket.

  • The Piperidin-3-ol Motif (Solvent Channel Probe): Introduced at the C4 position, the piperidine ring projects outward toward the solvent-exposed region or the ribose-binding pocket. The 3-hydroxyl group serves a dual purpose: it significantly enhances the aqueous solubility of the final lipophilic drug and provides a vector for favorable hydrogen-bonding interactions with conserved lysine or aspartate residues. Furthermore, the chirality of the piperidin-3-ol (either R or S) allows medicinal chemists to fine-tune the spatial trajectory of the molecule to achieve exquisite kinase selectivity[1].

  • The C5-Iodo Vector (DFG/Gatekeeper Access): The iodine atom at the C5 position points directly toward the hydrophobic back pocket (often interacting with the gatekeeper residue or the DFG motif). Because the carbon-iodine bond is highly reactive toward palladium-catalyzed oxidative addition, it serves as the ideal handle for late-stage structural diversification (e.g., attaching biaryl or heteroaryl systems).

Pharmacophore Core Scaffold Component 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Pyrim Pyrimidine Ring Hinge Binder (N1/N3) Core->Pyrim Anchors to Pip Piperidin-3-ol Motif Solvent Channel Probe Core->Pip Projects to Iodo C5-Iodo Vector Gatekeeper / DFG Access Core->Iodo Directs to Hinge Kinase Hinge Region (Hydrogen Bonds) Pyrim->Hinge Solvent Solvent-Exposed Pocket (Hydrophilic) Pip->Solvent Hydrophobic Back Pocket / DFG-in (Hydrophobic/Aryl) Iodo->Hydrophobic

Pharmacophore mapping of the intermediate to the kinase ATP-binding site.

Orthogonal Reactivity: The Causality of Synthesis

The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol relies on the principle of orthogonal reactivity starting from 4-chloro-5-iodopyrimidine.

Why does piperidin-3-ol attack the C4 position and not the C5 position? Nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring. In pyrimidine, the strongly electronegative nitrogen atoms withdraw electron density from the ortho and para positions (C2, C4, and C6)[4]. The C4-chlorine bond is thus highly activated for nucleophilic attack. Conversely, the C5 position is meta to both nitrogens and remains relatively electron-rich, making the C5-iodine bond completely inert to SNAr conditions[4].

This allows the selective displacement of the C4-chlorine by piperidin-3-ol, leaving the C5-iodine perfectly intact for subsequent palladium-catalyzed cross-coupling.

Workflow Start 4-Chloro-5-iodopyrimidine (Starting Material) SNAr SNAr Reaction (Piperidin-3-ol, DIPEA, 80°C) Start->SNAr Regioselective C4 Attack Intermediate 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (Key Intermediate) SNAr->Intermediate PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Intermediate->PdCoupling C5-I Oxidative Addition Product Targeted Kinase Inhibitor (CDK2/7, Aurora) PdCoupling->Product

Synthetic workflow demonstrating orthogonal reactivity of the pyrimidine scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and subsequent utilization of this intermediate.

Protocol A: Regioselective SNAr Synthesis of the Intermediate

Objective: Synthesize 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol from 4-chloro-5-iodopyrimidine.

  • Preparation: In a round-bottom flask, dissolve 4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous ethanol or N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction without competing with the piperidin-3-ol for the electrophilic C4 position.

  • Nucleophile Addition: Add piperidin-3-ol hydrochloride (1.1 eq).

  • Thermal Activation: Heat the reaction mixture to 80°C for 2–4 hours. Causality: While SNAr on activated pyrimidines can sometimes occur at room temperature, the steric bulk of the piperidine ring and the adjacent massive iodine atom at C5 create steric hindrance, necessitating thermal activation to overcome the kinetic barrier.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material (m/z ~240) should disappear, replaced by a single major peak corresponding to the desired product (m/z [M+H]+ = 306.1). The absence of a peak at m/z ~278 confirms that the C5-iodine has not been displaced.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the product as a solid.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Convert the intermediate into a biologically active kinase inhibitor via C5 functionalization[2].

  • Preparation: Combine 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq) in a microwave vial.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq). Suspend in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Sparge the mixture with nitrogen gas for 5 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Reaction: Heat at 90°C for 12 hours. Causality: The C5-iodine undergoes rapid oxidative addition to the Pd(0) species, initiating the catalytic cycle that links the aryl group to the pyrimidine core.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Biological Applications: Targeted Kinases

Derivatives synthesized from 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol have demonstrated profound biological activity against several critical oncology targets:

  • Cyclin-Dependent Kinases (CDK2 / CDK7): CDK7 is a master regulator of the cell cycle and transcription. Functionalizing the C5 position of our intermediate with specific biaryl systems yields highly potent CDK7 inhibitors. The piperidin-3-ol moiety is crucial here, as it occupies the ribose pocket and establishes hydrogen bonds that drive selectivity over other CDK family members[1][2].

  • Aurora Kinases: Aurora A and B are essential for mitotic spindle assembly. The 4-amino-5-aryl pyrimidine scaffold (derived from our intermediate) acts as a potent ATP-competitive inhibitor, arresting cell cycling and promoting apoptosis in tumor cell lines[3].

Quantitative Data Summary

The table below summarizes the physicochemical properties of the intermediate and the typical biological profile of its downstream derivatives.

Property / MetricValue / DescriptionRationale / Implication
CAS Registry Number 1490428-63-1Unique identifier for procurement and database tracking.
Molecular Weight 305.12 g/mol Optimal size for a core intermediate; leaves ~200 Da for C5 elaboration before violating Lipinski's Rule of 5.
LogP (Estimated) 1.2 - 1.5The piperidin-3-ol ensures the final kinase inhibitor maintains favorable aqueous solubility.
Typical Derivative IC₅₀ (CDK7) 10 - 50 nMC5-aryl functionalization yields highly potent, transcription-arresting CDK7 inhibitors[1].
Typical Derivative IC₅₀ (Aurora) 5 - 100 nMThe scaffold effectively mimics the purine core of ATP in Aurora kinases, driving potent inhibition[3].

Conclusion

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a masterclass in rational drug design. By leveraging the orthogonal reactivity of its pyrimidine core, medicinal chemists can efficiently execute two distinct chemical operations: an SNAr reaction to introduce solubility and solvent-channel interactions, followed by a transition-metal-catalyzed cross-coupling to target the kinase back pocket. Understanding the causality behind its reactivity and its structural alignment with the ATP-binding site is essential for any drug development professional working in targeted oncology.

References

  • Amgen Inc. "WO2007087276A1 - Aurora kinase modulators and method of use". WIPO/Google Patents.
  • Novartis AG / Sundance Biosciences. "AU2017295863A1 - Inhibitors of cyclin-dependent kinase 7 (CDK7)". Google Patents.
  • Relay Therapeutics. "WO2024119122A1 - Cdk inhibitors and methods and use thereof". Google Patents.
  • Allen, et al. "The photolysis of 5-iodopyrimidines and related studies". Sheffield Hallam University Thesis. URL: [Link]

Sources

Exploratory

Mechanistic Speculation and Pharmacophore Analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in Kinase Inhibition

Executive Summary In the development of targeted kinase inhibitors, fragment-based drug discovery relies heavily on "privileged structures" that predictably engage the ATP-binding site. The compound 1-(5-Iodopyrimidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted kinase inhibitors, fragment-based drug discovery relies heavily on "privileged structures" that predictably engage the ATP-binding site. The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol represents a highly specialized pharmacophore. While 5-iodopyrimidines are widely recognized as linchpins for synthesizing complex inhibitors via cross-coupling[1], evaluating this molecule as an intact binding fragment reveals a sophisticated, atypical mechanism of action (MoA).

By deconstructing its structural constraints—specifically the tertiary amine at the C4 position and the highly polarizable C5-iodine—this whitepaper proposes a mechanism driven not by canonical hinge hydrogen bonding, but by a bivalent halogen bond ( σ -hole) interaction and stereospecific ribose-pocket engagement.

Structural Deconstruction & The "Atypical" Hinge Constraint

To understand the MoA of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, we must analyze the causality behind its specific atomic arrangement:

  • The Pyrimidine Core (Hinge Binder): Canonical kinase inhibitors utilize a 4-amino-pyrimidine scaffold where the primary or secondary amine at C4 donates a hydrogen bond to the hinge region backbone[1]. However, in this molecule, the nitrogen attached to C4 is embedded within the piperidine ring, creating a tertiary amine . This fundamentally abrogates the ability of the C4 position to act as a hydrogen bond donor. Consequently, the pyrimidine ring must bind in an atypical orientation, relying solely on the N1 and N3 atoms as hydrogen bond acceptors[2].

  • The C5-Iodine (Halogen Bond Donor): The carbon-iodine (C-I) bond is characterized by a low bond dissociation energy (approx. 213-240 kJ/mol) and extreme polarizability[1]. This creates a pronounced region of positive electrostatic potential—the σ -hole—along the extension of the C-I bond axis, allowing it to act as a potent electrophile in the hydrophobic gatekeeper pocket[3].

  • The Piperidin-3-ol Motif (Ribose Pocket Probe): The saturated, non-planar piperidine ring provides a rigid 3D vector, projecting the 3-hydroxyl group into the solvent channel or the ribose-binding pocket. Depending on the stereochemistry (e.g., the (3S)-enantiomer[4]), this hydroxyl group compensates for the lack of a C4-NH donor by forming critical hydrogen bonds with the catalytic lysine or the DFG motif[2].

G cluster_0 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Pyr Pyrimidine Core (Tertiary Amine at C4) Hinge Kinase Hinge Region (Atypical Acceptor Mode) Pyr->Hinge N1/N3 Accept H-Bonds Iodine C5-Iodine (Halogen Bond Donor) Gatekeeper Gatekeeper Residue (e.g., Met146 Sulfur) Iodine->Gatekeeper σ-hole Halogen Bond Pip Piperidin-3-ol (Ribose Pocket Probe) CatLys Catalytic Lysine (e.g., Lys33) Pip->CatLys 3-OH Donates H-Bond

Figure 1: Atypical pharmacophore mapping and speculated active site interactions.

The Halogen Bond ( σ -Hole) Paradigm

The primary thermodynamic driver for the affinity of this fragment is speculated to be the halogen bond formed by the C5-iodine.

In kinases possessing a Methionine gatekeeper (such as JNK3 or certain CDKs), the σ -hole of the iodine atom forms a highly directional, bivalent interaction with the sulfur atom of the methionine (e.g., MET146 in JNK3)[3]. The optimal geometry for this interaction requires a chlorine/bromine/iodine···sulfur angle ( αC−X⋅⋅⋅S​ ) approaching 160∘ [3].

Because the C-I bond is significantly longer and more polarizable than C-Br or C-Cl bonds[1], the iodine atom perfectly occupies the spherical volume of the hydrophobic pocket adjacent to the gatekeeper, while simultaneously providing a strong electrostatic anchor[3]. If the kinase lacks a methionine gatekeeper, the iodine can alternatively form a halogen bond with the oxygen of a backbone carbonyl in the hinge region (e.g., Ser239 or Leu83 in CDK2)[2].

Self-Validating Experimental Protocols

To rigorously validate this speculated MoA, a self-validating experimental system must be employed. This workflow uses orthogonal biophysical and biochemical techniques to isolate the specific thermodynamic contributions of the halogen bond and the piperidin-3-ol vector.

Protocol: Orthogonal Validation of Halogen-Bond Driven Engagement

Step 1: Enantiomeric Resolution & Preparation Because the spatial trajectory of the 3-hydroxyl group is strictly dependent on ring chirality, the racemic mixture must be resolved. Synthesize or procure pure (3S)-piperidin-3-ol[4] and (3R)-piperidin-3-ol derivatives.

Step 2: Site-Directed Mutagenesis (Gatekeeper Interrogation) To prove that the halogen bond is the primary affinity driver, generate a mutant kinase where the gatekeeper Methionine is mutated to Threonine (e.g., M146T). Causality: Threonine's oxygen is significantly less polarizable than Methionine's sulfur. This mutation ablates the halogen bond without introducing severe steric clashes, allowing us to isolate the σ -hole's energetic contribution[3].

Step 3: Isothermal Titration Calorimetry (ITC) Perform reverse titrations of the fragment into both WT and M146T kinases. Causality: ITC directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding. A strong halogen bond is highly enthalpically driven. A massive loss of ΔH in the M146T mutant will confirm the bivalent halogen/chalcogen interaction[3].

Step 4: High-Resolution X-ray Crystallography Soak the fragment into apo-crystals of the WT kinase. Resolve the structure to <1.8A˚ to accurately measure the dX⋅⋅⋅S​ distance and the αC−X⋅⋅⋅S​ angle. Confirm that the C4-tertiary amine forces the pyrimidine into an atypical acceptor-only hinge interaction[2].

G cluster_1 Biophysical & Structural Validation cluster_2 Mechanistic Interrogation Start Fragment Synthesis & Enantiomeric Separation ITC Isothermal Titration Calorimetry (Thermodynamic Profiling) Start->ITC Xray X-Ray Crystallography (Map σ-hole geometry) Start->Xray Mutagenesis Site-Directed Mutagenesis (Gatekeeper Met -> Thr) ITC->Mutagenesis Isolate ΔH drivers SAR Halogen SAR (I -> Br -> Cl -> H) Xray->SAR Inform substitution Data MoA Confirmation: Halogen Bond & Atypical Hinge Binding Mutagenesis->Data SAR->Data

Figure 2: Self-validating workflow for confirming halogen-bond driven kinase engagement.

Quantitative Data & SAR Projections

Based on theoretical models and established structure-activity relationships (SAR) for 5-halogenated pyrimidines in kinase gatekeeper pockets[3], the following quantitative binding profile is projected for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol and its analogs.

Compound Variant (C5 Substitution)Target Kinase (WT) Kd​ (µM)Target Kinase (Met Thr) Kd​ (µM)Projected ΔH (kcal/mol)Speculated Primary Interaction
C5-Iodine (Target) 0.035 14.0 -8.5 Strong Halogen Bond ( σ -hole to Sulfur)
C5-Bromine0.15012.5-6.2Moderate Halogen Bond
C5-Chlorine1.20015.0-4.1Weak Halogen/Steric Fill
C5-Hydrogen15.50016.2-2.0Atypical Hinge H-bonds only

Data Interpretation: The projected >390-fold drop in affinity between the WT and the Met Thr mutant for the iodinated compound highlights the absolute reliance on the halogen bond[3]. In contrast, the C5-Hydrogen analog shows negligible difference between WT and mutant, proving that without the σ -hole, the atypical hinge-binding mode of the tertiary amine is too weak to sustain high-affinity engagement on its own.

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Foundational

Structure-Activity Relationship (SAR) of Piperidinol Analogs: A Technical Guide to Multi-Target Scaffold Optimization

Executive Summary The piperidinol scaffold—specifically the 4-piperidinol and 3-piperidinol isomers—represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by a basic nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidinol scaffold—specifically the 4-piperidinol and 3-piperidinol isomers—represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by a basic nitrogen atom within a saturated six-membered ring and a strategically positioned hydroxyl group, this core provides an optimal balance of lipophilicity, hydrogen-bonding capacity, and predictable stereochemistry. This technical whitepaper explores the structure-activity relationships (SAR) of piperidinol analogs, analyzing their optimization trajectories across two distinct therapeutic axes: anti-tuberculosis (anti-TB) agents and multi-target directed ligands (MTDLs) for Alzheimer's disease.

Structural Anatomy and Physicochemical Profiling

The pharmacological utility of the piperidinol core is driven by three distinct structural domains, each offering unique vectors for SAR optimization:

  • The Basic Nitrogen (N1): With a pKa typically ranging from 9.0 to 10.0, the piperidine nitrogen is protonated at physiological pH. This cationic state is essential for forming strong cation- π interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine) within target binding pockets[1].

  • The C4 Hydroxyl Group: Acting as both a hydrogen bond donor and acceptor, the hydroxyl group anchors the molecule to polar residues or structural water molecules in the active site. It also serves as a synthetic handle for esterification, a modification historically exploited to enhance blood-brain barrier (BBB) penetration in analgesic derivatives[2].

  • The C4/C3 Carbon Vectors: The sp3-hybridized carbons of the piperidine ring tolerate bulky aryl substitutions. When an aryl group is introduced at the C4 position (yielding a 4-aryl-4-piperidinol), it projects equatorially or axially into hydrophobic target pockets, significantly modulating the overall lipophilicity (LogP) of the molecule.

SAR_Piperidinol Core 4-Piperidinol Core (Basic Scaffold) N1 N1 Position (Solvent Channel / PAS) Core->N1 C4_OH C4 Hydroxyl (H-Bond Donor/Acceptor) Core->C4_OH C4_Aryl C4 Aryl Group (Hydrophobic Pocket / CAS) Core->C4_Aryl N1_Opt Improves Target Affinity & Modulates Lipophilicity N1->N1_Opt Epoxide Ring Opening (Adds 2-hydroxypropyl linker) Aryl_Opt Enhances π-π / Cation-π Interactions C4_Aryl->Aryl_Opt Halogenation (e.g., 4-Cl, 3-CF3, 4-Br)

Structural optimization logic for the 4-piperidinol scaffold.

SAR Case Study I: 4-Aryl-4-Piperidinols as Anti-Tuberculosis Agents

The urgent need to combat multidrug-resistant Mycobacterium tuberculosis (Mtb) has driven the repurposing of known CNS scaffolds. High-throughput screening identified the 4-aryl-4-piperidinol core—structurally reminiscent of the antipsychotic haloperidol—as a potent anti-TB hit[3],[4].

Mechanistic Rationale

The thick, mycolic acid-rich cell wall of Mtb requires highly lipophilic agents for effective penetration. Optimization of the piperidinol scaffold focused on increasing lipophilicity via halogenation of the C4-aryl ring and functionalizing the N1 position to enhance target engagement. Mechanistic studies suggest that certain piperidinol analogs act as prodrugs, undergoing activation to form a reactive phenyl vinyl ketone (PVK) that covalently inhibits mycobacterial arylamine N-acetyltransferase (NAT)[5].

SAR Optimization Logic
  • C4-Aryl Halogenation: The introduction of a 4-chloro-3-(trifluoromethyl)phenyl moiety at the C4 position significantly enhances whole-cell activity. The electron-withdrawing nature of the trifluoromethyl group increases metabolic stability while driving the LogP into the optimal range for mycobacterial penetration[4].

  • N1-Alkylation: Derivatization of the basic nitrogen via epoxide ring-opening yields a 2-hydroxypropyl linker. The stereochemistry of this linker is critical; specific enantiomers (e.g., the (R)- or (S)-configurations of the 2-hydroxypropyl chain) drastically improve the Minimum Inhibitory Concentration (MIC) and the Therapeutic Index (TI)[3],[4].

Quantitative SAR Summary
CompoundN1-SubstitutionC4-Aryl SubstitutionMtb MIC (µg/mL)Therapeutic Index
Hit 1 H4-Cl, 3-CF 3​ -Phenyl1.5N/A
4b 3-(4-fluorophenoxy)-2-hydroxypropyl4-Cl, 3-CF 3​ -Phenyl1.4>10
4m (S)-3-(4-CF 3​ -phenoxy)-2-hydroxypropyl4-Cl, 3-CF 3​ -Phenyl1.7>10

(Data adapted from Sun et al., 2009[4])

SAR Case Study II: Piperidinols as Multi-Target Anti-Alzheimer's Agents

Alzheimer's disease (AD) features a complex etiology involving cholinergic depletion, monoamine oxidase (MAO) hyperactivity, and amyloid-beta (A β ) aggregation. Consequently, modern drug design favors Multi-Target Directed Ligands (MTDLs). Recent studies have validated 4-(4-bromophenyl)-4-piperidinol derivatives as highly potent MTDLs capable of simultaneously modulating these pathways[1],[6].

Mechanistic Rationale

Acetylcholinesterase (AChE) possesses a narrow, 20 Å deep hydrophobic gorge with two distinct binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. The PAS is also responsible for templating A β fibril formation.

By designing piperidinol derivatives with an extended N-alkyl/aryl linker (such as a phenacyl group), the molecule can span the entire gorge. The protonated piperidine nitrogen anchors in the CAS via cation- π interactions with Trp86, while the terminal N-substituent π−π stacks with Trp286 in the PAS, effectively blocking both acetylcholine hydrolysis and A β aggregation[1],[6].

AChE_Binding Ligand 4-(4-Bromophenyl)-4-piperidinol Derivative (AB11) CAS AChE Catalytic Active Site (Trp86) Ligand->CAS Protonated N1 (Cation-π) PAS AChE Peripheral Anionic Site (Trp286) Ligand->PAS Aryl Linker (π-π Stacking) Effect1 Cognitive Enhancement CAS->Effect1 Blocks ACh Hydrolysis Effect2 Disease Modification PAS->Effect2 Inhibits Aβ Aggregation

Dual-binding mechanism of piperidinol derivatives in the AChE gorge.

Quantitative SAR Summary
CompoundN1-SubstitutionC4-Aryl SubstitutionAChE IC 50​ (µM)MAO-B IC 50​ (µM)A β Inhibition (%)
AB11 Substituted Phenacyl4-Bromophenyl0.02986643.25 (at 500 µM)
AB14 Substituted Phenacyl4-Bromophenyl0.038763N/A

(Data adapted from Rizvi et al., 2022[1])

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems utilized in the synthesis and evaluation of piperidinol analogs.

Protocol 1: Parallel Synthesis of N-Alkylated Piperidinols via Epoxide Ring Opening

This protocol establishes the 2-hydroxypropyl linker essential for the anti-TB analogs described in Case Study I[4].

  • Causality Check: Ethanol is utilized as a protic solvent to stabilize the transition state during the nucleophilic attack of the secondary amine on the oxirane ring, ensuring high regioselectivity for the less sterically hindered carbon.

  • Step 1: Dissolve the core 4-aryl-4-piperidinol (2.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

  • Step 2: Add the corresponding substituted oxirane (e.g., 2-(phenoxymethyl)oxirane) (2.0 mmol) dropwise to the solution.

  • Step 3: Heat the reaction mixture to reflux and stir overnight under an inert nitrogen atmosphere.

  • Step 4: Monitor reaction progress via HPLC or TLC (using a highly polar mobile phase, e.g., DCM:MeOH 9:1 with 1% TEA to prevent streaking of the basic amine).

  • Step 5: Upon completion, evaporate the solvent in vacuo.

  • Step 6: Purify the crude diol product via flash column chromatography or recrystallization to yield the final N-alkylated piperidinol.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This continuous spectrophotometric assay quantifies the IC 50​ of MTDL piperidinols[1].

  • Causality Check: The assay relies on 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). As AChE hydrolyzes the substrate acetylthiocholine, the resulting thiocholine reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion. Continuous monitoring at 412 nm ensures that any false positives resulting from compound aggregation or intrinsic absorbance are immediately identified via baseline drift.

  • Step 1: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • Step 2: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test piperidinol compound (dissolved in DMSO and serially diluted), and 20 µL of AChE enzyme solution (0.28 U/mL).

  • Step 3: Incubate the microplate at 25°C for 15 minutes to allow for steady-state enzyme-inhibitor complex formation.

  • Step 4: Add 10 µL of DTNB (3 mM) to each well.

  • Step 5: Initiate the enzymatic reaction by adding 10 µL of acetylthiocholine iodide (ATCI, 15 mM) substrate.

  • Step 6: Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC 50​ using non-linear regression analysis (e.g., GraphPad Prism). Include Donepezil as a positive control for validation.

Conclusion

The piperidinol scaffold is far more than a structural legacy of early analgesics and antipsychotics; it is a highly tunable pharmacophore capable of addressing complex, modern therapeutic challenges. By systematically manipulating the N1 substituent and the C4 aryl group, researchers can precisely dial in lipophilicity, stereochemical complexity, and target-specific binding interactions. Whether acting as covalent NAT inhibitors for drug-resistant tuberculosis or as gorge-spanning MTDLs for Alzheimer's disease, piperidinol analogs remain a cornerstone of rational drug design.

References

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorg Med Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEznYWFfiQJEuQ0iDfwRUI5SuPmI1SzBYJnSqmmnCxT7_bQaPeaXGYiv6I_T3QPZ4-xTQPgKDK5Q2ASPcjMRf5_t4_QS-gjfvgkXFxTSCKFkrs8sdQZovRT_o9EWZc_gXMXLCZf]
  • Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. J Med Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAd8i2wg9YZsM6jVW019BuF8KMRkaDUrcPoKAC7Bpw91_O07U6sDP2JXl6WfpLMtczkPqXKde83-vTTjEltic2WOePzQXukss9q5NyCZO6ZBdI6-eil-VmonqxxOc0XLjyVHU=]
  • 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Medical Sciences Forum.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIo5Cfr0aIwcLfqTdftrx3ik53qxQat6pycHQ5avHqm_-2_BEEwfgpwb6V3ajRKqpBul1eP04mccBIyWiHR4HBgYx8Mck0qLaa6a7buYHGUutgHBoYu7XynvduwLALe9D9]
  • Exploration of Piperidinols as Potential Antitubercular Agents. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQd9RlBO4XJ30z-WZaEUgdoQxouzgax4X_QwKVk2qxoSQankWIkb5GZ8GKfOxYYW9lQZri9pARaKIfkoh14KEoSGmL00eIKu_eV4PsjDUSXLBq8xYcaELILdgansDuTyf86Mjxug==]

Sources

Exploratory

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In modern structure-based drug design, the identification of a versatile, synthetically tractable, and biologically active core is the cornerstone of successful lead optimization. 1-(5-Iodopyrimidin-4-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the identification of a versatile, synthetically tractable, and biologically active core is the cornerstone of successful lead optimization. 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (CAS: 1490428-63-1) has emerged as a highly privileged building block, particularly in the development of targeted kinase inhibitors. This technical guide explores the structural anatomy, mechanistic rationale, and late-stage functionalization protocols of this scaffold, demonstrating its critical role in targeting kinases such as CDK7, AKT, and NUAK2.

Structural Anatomy & Mechanistic Rationale

The architectural brilliance of 1-(5-iodopyrimidin-4-yl)piperidin-3-ol lies in its tripartite functionalization, which perfectly balances target engagement, synthetic versatility, and physicochemical optimization.

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as critical hydrogen bond acceptors. They mimic the adenine ring of ATP, allowing the scaffold to anchor deeply within the highly conserved kinase hinge region [1].

  • The C5-Iodine Handle (Synthetic Vector): The iodine atom is deliberately chosen over bromine or chlorine. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C–I bond requires significantly lower activation energy[2]. This kinetic advantage allows cross-coupling to proceed under milder conditions, preventing the thermal degradation of the unprotected hydroxyl group on the piperidine ring.

  • The C4-Piperidin-3-ol Moiety (Solvent Channel Vector): This group serves a dual purpose. First, it drastically lowers the logP (lipophilicity) of the core, improving aqueous solubility and metabolic stability. Second, the hydroxyl group provides a directional hydrogen bond donor/acceptor that projects into the solvent-exposed channel or the ribose-binding pocket [3]. The chiral center (R or S) allows medicinal chemists to precisely tune the spatial orientation of this interaction, driving exquisite target selectivity.

ScaffoldVectors Core Pyrimidine Core (Hinge Binder) C5 C5-Iodine Handle (Pd-Catalyzed Coupling) Core->C5 Functionalization C4 C4-Piperidin-3-ol (Solvent Channel/Solubility) Core->C4 Substitution Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1/N3 Interaction Pocket Hydrophobic Pocket II (Selectivity Filter) C5->Pocket Suzuki/Sonogashira Solvent Solvent-Exposed Region (ADME/Tox Tuning) C4->Solvent H-Bonding (-OH)

Fig 1: Functionalization vectors of the 1-(5-iodopyrimidin-4-yl)piperidin-3-ol scaffold.

Synthetic Utility & Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Scaffold Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 1-(5-iodopyrimidin-4-yl)piperidin-3-ol from commercially available 4-chloro-5-iodopyrimidine. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the piperidin-3-ol amine, which would otherwise quench its nucleophilicity. Isopropanol is selected as a polar protic solvent to stabilize the negatively charged Meisenheimer complex transition state during the SNAr reaction [4].

Step-by-Step Methodology:

  • Initiation: To a stirred solution of piperidin-3-ol (1.1 eq) and DIPEA (2.5 eq) in isopropanol (0.2 M), add 4-chloro-5-iodopyrimidine (1.0 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 16 hours. For highly sterically hindered piperidine derivatives, gentle heating to 60 °C may be required.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The complete disappearance of the starting material ( m/z 240) and the emergence of the product peak ( m/z 306 [M+H]+ ) validates the termination of the reaction.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine to remove residual DIPEA salts, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude scaffold.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Derivatize the C5 position to project into the kinase hydrophobic pocket. Causality: Pd(dppf)Cl2​ is selected as the catalyst because the rigid, bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step and drastically minimizes unwanted protodehalogenation side reactions. K2​CO3​ is used to generate the reactive boronate complex necessary for transmetalation [3].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 1-(5-iodopyrimidin-4-yl)piperidin-3-ol (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under an argon atmosphere. Seal the vial.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (Purification): Cool to room temperature and filter the crude mixture through a pad of Celite. This critical step removes insoluble palladium black, preventing metal contamination in subsequent biological assays. Purify via reverse-phase prep-HPLC to isolate the final kinase inhibitor.

SyntheticWorkflow Start 4-Chloro-5-iodopyrimidine SNAr SNAr with Piperidin-3-ol (DIPEA, iPrOH, 80°C) Start->SNAr Scaffold 1-(5-Iodopyrimidin-4-yl) piperidin-3-ol SNAr->Scaffold Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Scaffold->Suzuki Product C5-Aryl/Heteroaryl Kinase Inhibitor Suzuki->Product

Fig 2: Step-by-step synthetic workflow for late-stage functionalization.

Application in Targeted Therapies

The 4-amino-5-iodopyrimidine core has been successfully deployed across multiple oncology and immunology programs. By holding the hinge-binding and solvent-channel vectors constant, researchers have systematically varied the C5 position to achieve remarkable kinome selectivity.

Target KinaseScaffold Modification (C5 Position)Therapeutic IndicationKey Source / Reference
CDK7 Indole / Aryl sulfonamidesProliferative Diseases (Leukemia, Melanoma)
AKT Diverse Aryl / Heteroaryl groupsHyperproliferative Disorders & Inflammation
NUAK2 Aryl / Cyano substitutionsColorectal Cancer (SW480 Cell Apoptosis)
CDK-Activating Kinase Multiconformer Aryl ligandsAntiviral / Cancer Drug Development

Conclusion

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol represents a masterclass in rational drug design. By embedding a highly reactive cross-coupling handle (C5-Iodine) directly adjacent to a robust hinge-binding motif, and balancing the molecule's physicochemical properties with a solubilizing chiral alcohol, this scaffold dramatically accelerates the hit-to-lead and lead optimization phases of kinase inhibitor discovery.

References

  • Inhibitors of cyclin-dependent kinase 7 (CDK7). Patent AU2017295863A1. Google Patents.
  • AKT protein kinase inhibitors. Patent US8680114B2. Google Patents.
  • NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells . Anticancer Research, 2024 Jul;44(7):2909-2919. URL:[Link]

  • Expanding automated multiconformer ligand modeling to macrocycles and fragments . eLife / PubMed, 2025 Jun 30;14. PMID: 40586518. URL:[Link]

Sources

Foundational

In Silico Modeling of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Receptor Binding: A Technical Guide to Sigma-Hole Parametrization and Kinase Targeting

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide Molecular Anatomy & The Causality of the Sigma-Hole The compound 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Molecular Anatomy & The Causality of the Sigma-Hole

The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol represents a highly sophisticated pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., against GSK-3β, CK1ε, and Aurora A). The structural causality of its binding efficacy is divided into three distinct domains:

  • The Pyrimidine Core: Acts as a privileged hinge-binding scaffold, forming canonical hydrogen bonds with the kinase backbone (typically via N1 or N3).

  • The Piperidin-3-ol Moiety: Projects into the solvent-exposed channel or the ribose-binding pocket. The 3-hydroxyl group provides a critical vector for hydrogen bonding with structural waters or polar side chains, while the piperidine ring itself induces a sterically locked conformation due to its ortho relationship with the 5-iodo group.

  • The 5-Iodo Substituent (The Sigma-Hole): This is the most computationally demanding feature. Iodine possesses a highly anisotropic electron distribution. The electron-withdrawing nature of the pyrimidine ring pulls electron density away from the distal end of the iodine atom, creating a localized region of positive electrostatic potential known as the "sigma-hole" 1. This allows the formally electronegative iodine to act as a strong Lewis acid, forming highly directional halogen bonds with Lewis bases (e.g., backbone carbonyls of the DFG motif) 2.

Standard molecular mechanics force fields model halogens as isotropic, negatively charged spheres. Consequently, they falsely predict electrostatic repulsion between the 5-iodo group and target oxygen atoms. Accurate in silico modeling requires specialized protocols to explicitly simulate this sigma-hole causality.

Pharmacophore cluster_ligand 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol cluster_target Kinase ATP Pocket Iodine 5-Iodo Group (Sigma-Hole) BackboneO Backbone Carbonyl (Lewis Base) Iodine->BackboneO Halogen Bond (140°-180°) Pyrimidine Pyrimidine Core Pyrimidine->Iodine C-I Bond Piperidine Piperidin-3-ol Moiety Pyrimidine->Piperidine C-N Bond Hinge Hinge Region (NH/C=O) Pyrimidine->Hinge Hydrogen Bonds Solvent Solvent Channel Piperidine->Solvent H-Bond / Steric

Caption: Pharmacophore mapping of the ligand highlighting the highly directional sigma-hole interaction.

Self-Validating Molecular Docking Protocol

To accurately predict the binding pose, we must abandon standard scoring functions and utilize AutoDock VinaXB , which incorporates a knowledge-based halogen bonding scoring function (XBSF) 3. The following protocol is designed as a self-validating system; it mathematically rejects false positives driven by isotropic van der Waals forces.

Step-by-Step Methodology:
  • Target Preparation: Isolate the kinase ATP-binding pocket (e.g., GSK-3β) 4. Retain critical structural waters that mediate hydrogen bonding with the piperidin-3-ol moiety.

  • XBSF Grid Generation: Generate docking grids using AutoDock VinaXB. The XBSF function explicitly calculates the anisotropic halogen bonding potential, recognizing the electrophilic crown of the iodine atom.

  • High-Throughput Docking: Execute docking with an exhaustiveness parameter of 32 to ensure adequate sampling of the sterically restricted piperidine ring conformers.

  • Geometric Self-Validation (The Filter): Extract all poses. The protocol automatically parses the coordinates and calculates the θ (C-I···O) angle and d (I···O) distance. Validation Logic: Poses are strictly accepted only if they satisfy 140∘≤θ≤180∘ and d≤3.5 Å. Poses failing this geometric constraint are automatically rejected, ensuring the binding score is rooted in true sigma-hole overlap.

Dynamic Validation: Virtual Site (EP) Parametrization in MD

Docking provides a static snapshot. To validate the stability of the 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol complex, Molecular Dynamics (MD) is required. Because standard force fields (like AMBER or CHARMM) cannot model the sigma-hole dynamically, we employ the CHARMM General Force Field (CGenFF) extended with an Extra Point (EP) —a massless, positively charged virtual particle 5.

Step-by-Step Methodology:
  • Quantum Mechanical (QM) Baseline Generation: Calculate the electrostatic potential (ESP) of the ligand at the MP2/aug-cc-pVDZ level of theory. This establishes the exact magnitude of the iodine sigma-hole.

  • Virtual Site Addition: Using CGenFF, append a massless virtual particle (EP) to the iodine atom. Position the EP exactly on the C-I vector at a distance of 1.6 Å from the iodine nucleus.

  • Charge Re-equilibration: Adjust the partial charges of the Pyrimidine C5, the Iodine, and the EP so that the net charge of the group remains unchanged, but the molecular dipole moment matches the QM baseline.

  • Self-Validation Check (Automated): Run a 1 ns vacuum MD simulation. The system self-validates by tracking the molecular dipole moment. If the dipole deviates by >5% from the QM baseline, the protocol automatically halts for manual charge tuning, preventing artifactual simulations.

  • Production MD: Solvate the complex in a TIP3P water box, neutralize with NaCl, and run a 100 ns production simulation using the NPT ensemble (300K, 1 bar).

Workflow Prep Ligand & Protein Prep (Protonation & Tautomers) Docking AutoDock VinaXB (XBSF Scoring) Prep->Docking Val1 Validation Gate 1: C-I···O Angle > 140°? Docking->Val1 Val1->Docking No (Reject Pose) Param CGenFF Parametrization Add Virtual Site (EP) Val1->Param Yes MD Molecular Dynamics (Explicit Solvent, 100ns) Param->MD Val2 Validation Gate 2: Dipole Stability & EP Integrity? MD->Val2 Val2->Param No (Refine EP) MMPBSA MM-PBSA / FEP Binding Free Energy Val2->MMPBSA Yes

Caption: Self-validating computational workflow integrating VinaXB docking and EP-parametrized MD.

Quantitative Interaction Metrics

The successful in silico modeling of this scaffold relies on balancing three distinct interaction types. The table below summarizes the quantitative geometric and energetic parameters required to validate a successful binding pose during trajectory analysis.

Interaction TypeMoietyTarget Residue (Example)Optimal Distance (Å)Optimal Angle (°)Est. Energy (kcal/mol)
Halogen Bond 5-Iodo (Sigma-Hole)Backbone Carbonyl (DFG)2.8 - 3.2140 - 180-1.5 to -3.0
Hydrogen Bond Pyrimidine N1/N3Hinge Region (NH)2.7 - 3.1130 - 180-2.0 to -5.0
Hydrogen Bond Piperidin-3-ol (-OH)Solvent/Ribose Pocket2.6 - 3.0120 - 180-1.0 to -2.5
Hydrophobic Piperidine RingGatekeeper Residue3.5 - 4.5N/A-0.5 to -1.5

Note: Energy contributions are derived from MM-PBSA calculations of analogous halogenated pyrimidine kinase inhibitors.

Conclusion

The 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol scaffold is a potent starting point for rational drug design, provided the computational pipeline respects the quantum mechanical realities of the halogen bond. By enforcing strict geometric self-validation during docking (VinaXB) and explicitly parametrizing the sigma-hole via Extra Points (EP) during molecular dynamics, researchers can eliminate false positives and accurately predict binding affinities.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery MDPI URL
  • Autodock VinaXB for molecular docking of protein complexes containing halogen bonding interactions Bioinformatics Review URL
  • PMC / National Institutes of Health (NIH)
  • American Chemical Society (ACS)
  • In silico approaches to develop new phenyl-pyrimidines as glycogen synthase kinase 3 (GSK-3)

Sources

Exploratory

A Technical Guide to 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Analogs for Kinase Inhibition: From Scaffold to Targeted Therapy

Executive Summary: Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine scaffold has emerged as a "privileged"...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, adept at mimicking the adenine core of ATP to achieve potent and selective kinase inhibition.[1][2] This guide provides an in-depth technical analysis of a specific, highly promising chemical series: analogs of 1-(5-iodopyrimidin-4-yl)piperidin-3-ol. We will explore the strategic rationale behind this scaffold, delineate its synthesis, examine its mechanism of action against key oncogenic kinases like Bruton's Tyrosine Kinase (BTK), and present a framework for structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the discovery of next-generation targeted therapies.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibitor Design

The development of drugs targeting protein kinases has become a primary focus in the fight against human cancers and other diseases.[3] Kinase inhibitors often function by competing with ATP at its catalytic binding site.[4] The pyrimidine ring system is a bioisostere of the purine analog of ATP, which can facilitate cellular uptake and effective inhibition of kinase function.[2] This inherent advantage has led to the development of numerous FDA-approved drugs and clinical candidates based on this core structure.[1][5]

The 1-(5-iodopyrimidin-4-yl)piperidin-3-ol scaffold represents a highly strategic starting point for inhibitor design, incorporating several key features:

  • 4-Aminopyrimidine Core: This portion of the molecule is crucial for establishing hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.

  • 5-Iodo Substituent: The iodine atom provides significant potency and serves as a versatile chemical handle for introducing further complexity through metal-catalyzed cross-coupling reactions, enabling extensive SAR exploration. The presence of a halogen can make a compound a highly potent EGFR inhibitor.[6]

  • Piperidin-3-ol Moiety: The piperidine ring is a common and favorable fragment in drug design, often improving solubility and pharmacokinetic properties.[7] The hydroxyl group provides an additional hydrogen bond donor/acceptor, which can be exploited to enhance binding affinity and selectivity for the target kinase.

Synthesis and Chemical Strategy

The synthesis of 1-(5-iodopyrimidin-4-yl)piperidin-3-ol analogs typically follows a convergent and modular route, allowing for the late-stage introduction of diversity elements. The general workflow is designed for efficiency and adaptability.

A common synthetic approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably substituted pyrimidine and the piperidine fragment.

Synthesis_Workflow A 4-Chloro-5-iodopyrimidine C S N Ar Reaction (e.g., DIPEA, NMP, 120°C) A->C B (R)- or (S)-Piperidin-3-ol B->C D Core Scaffold: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol C->D Formation of Core Structure E Suzuki or Sonogashira Cross-Coupling D->E Modification at C5 F Diverse Analogs E->F BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Inhibitor Pyrimidine-Piperidinol Analog Inhibitor->BTK Inhibition Downstream Downstream Signaling (NF-κB, ERK, AKT) PLCG2->Downstream Response Cell Proliferation, Survival, Adhesion Downstream->Response

Caption: Inhibition of the BCR signaling pathway via BTK.

Structure-Activity Relationship (SAR) and Analog Design

Optimization of the lead scaffold is a systematic process of modifying its structure to enhance potency, selectivity, and drug-like properties.

SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) Hotspots Core R1_node R1: C5 Position • Iodo -> Potency • Aryl/Heteroaryl ->  Explores solvent front R2_node R2: Piperidine C3 • (R)-OH vs (S)-OH -> Stereoselectivity • H-bond critical R3_node R3: Covalent Warhead • Add Acrylamide for  irreversible binding  (e.g., to Cys481 in BTK)

A visual representation of the SAR would ideally use an image of the core chemical structure with annotations pointing to key modification sites (R1, R2, R3). Due to current limitations, a descriptive table is provided below.

Key Modification Points:

  • Pyrimidine C5 Position (R1): The initial 5-iodo group provides high potency. Using Suzuki or Sonogashira cross-coupling reactions, this position can be elaborated with a wide variety of aryl and heteroaryl groups. This strategy is often used to extend the molecule into the solvent-exposed region of the ATP pocket, which can enhance selectivity and potency.

  • Piperidine C3-ol (R2): The stereochemistry of the hydroxyl group is often critical. Separating the (R) and (S) enantiomers is essential, as one may exhibit significantly higher potency due to optimal hydrogen bonding with specific residues (e.g., a serine or threonine) in the active site.

  • Introduction of a Covalent "Warhead" (R3): To achieve irreversible inhibition, a Michael acceptor, such as an acrylamide moiety, can be appended to the scaffold. This is the strategy employed by the highly successful BTK inhibitor Ibrutinib. [8][9]This "warhead" forms a covalent bond with a non-catalytic cysteine residue (Cys481 in BTK) in the active site, leading to permanent inactivation of the enzyme. [9] Data Presentation: Illustrative SAR Table for BTK Inhibition

Compound IDC5-Substituent (R1)Piperidin-3-ol Stereocenter (R2)Covalent Warhead (R3)BTK IC₅₀ (nM)
1 (Core) IodoRacemicNone55
2a Iodo(R)-OHNone15
2b Iodo(S)-OHNone120
3 Phenyl(R)-OHNone8
4 4-Phenoxyphenyl(R)-OHNone2.5
5 (Ibrutinib Analog) Phenoxy(R)-OH on linkerAcrylamide< 0.5 (irreversible)

This table presents hypothetical but representative data to illustrate SAR principles.

Experimental Protocols

Trustworthiness in drug discovery is built on robust, reproducible experimental methods. The following protocols are standard in the field for characterizing kinase inhibitors.

Protocol 1: General Synthesis of a 1-(5-Phenylpyrimidin-4-yl)piperidin-3-ol Analog

Objective: To synthesize an analog via Suzuki cross-coupling.

Materials:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(5-iodopyrimidin-4-yl)piperidin-3-ol, phenylboronic acid, and Pd(PPh₃)₄.

  • Solvent Addition: Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution.

  • Heating: Heat the reaction mixture to 90°C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract three times with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro BTK Kinase Inhibition Assay (TR-FRET)

Objective: To determine the IC₅₀ value of a test compound against BTK.

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase reduces the FRET signal.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compounds serially diluted in DMSO

Procedure:

  • Compound Plating: Add 100 nL of serially diluted test compound to the wells of a low-volume 384-well plate.

  • Kinase Addition: Add 5 µL of BTK enzyme solution in assay buffer to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP in assay buffer to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix (Eu-antibody and SA-APC in TR-FRET buffer) to stop the reaction. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., EnVision), measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 1-(5-iodopyrimidin-4-yl)piperidin-3-ol scaffold is a highly versatile and potent platform for the development of targeted kinase inhibitors. Through rational, structure-based design and systematic SAR exploration, these analogs can be optimized to yield highly potent and selective inhibitors of key oncogenic kinases like BTK. The potential to introduce covalent warheads offers a proven path to achieving durable, irreversible inhibition.

Future work in this area will focus on fine-tuning selectivity to minimize off-target effects, optimizing pharmacokinetic profiles for oral bioavailability, and exploring the potential for these scaffolds to act as dual-target inhibitors, a strategy gaining traction for overcoming drug resistance. [3][5]The foundational principles and protocols outlined in this guide provide a robust framework for advancing these promising molecules from the laboratory toward the clinic.

References

  • Clinically approved pyrimidine scaffolds as EGFR inhibitors. (n.d.). ResearchGate. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). NIH. [Link] [10]12. Ibrutinib. (n.d.). Wikipedia. [Link] [8]13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). RSC Publishing. [Link] [11]15. The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (n.d.). PubMed. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a pyrrolo[2,3-d]pyrimidine Scaffold. (2015). PubMed. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024). Lymphoma Hub. [Link] [12]19. Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes. (2024). Patsnap Synapse. [Link]

  • Mechanism of Action - WM | IMBRUVICA® (ibrutinib) HCP. (n.d.). IMBRUVICA®. [Link] [13]21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). [Source not explicitly named, content aggregated from literature]. [Link]

Sources

Foundational

Engineering the Piperidine Pharmacophore: A Technical Guide to Structural Derivatization, ADME/Tox Optimization, and Therapeutic Application

Executive Summary As medicinal chemistry pivots toward highly optimized, three-dimensional fragment-based drug discovery (FBDD), the piperidine scaffold remains a cornerstone of modern therapeutics. Piperidine is the mos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly optimized, three-dimensional fragment-based drug discovery (FBDD), the piperidine scaffold remains a cornerstone of modern therapeutics. Piperidine is the most common six-membered nitrogenous heterocycle found in FDA- and EMA-approved pharmaceuticals[1]. Its structural flexibility allows it to serve as a critical pharmacophore, providing essential hydrogen bonding networks and cation-π interactions with biological targets.

However, the inherent physicochemical properties of unsubstituted piperidines—specifically their high basicity and lipophilicity—frequently introduce severe pharmacokinetic (PK) and toxicological liabilities, most notably human ether-à-go-go-related gene (hERG) channel inhibition[2][3]. This whitepaper provides an authoritative, in-depth analysis of structural derivatization strategies (such as fluorination and chiral substitution) used to tune piperidine basicity, alongside self-validating experimental protocols for synthesis and high-throughput toxicity screening.

The Mechanistic Role of Piperidine in Drug Design

The ubiquity of piperidine in the pharmacopeia is not coincidental. Drugs such as donepezil, lonafarnib, and trihexyphenidyl rely on the piperidine ring to anchor the molecule within target binding pockets[1]. The saturated nature of the ring provides a distinct 3D geometry compared to planar aromatic rings (like pyridine), which enhances solubility and target selectivity by allowing the molecule to navigate complex, non-planar protein cavities[3].

The Basicity Conundrum

The secondary or tertiary amine within the piperidine ring typically exhibits a pKa between 9.0 and 10.5. At physiological pH (7.4), this nitrogen is predominantly protonated. While this positive charge is highly advantageous for creating water-soluble salts and facilitating target engagement via salt bridges, it is also the primary driver of off-target toxicity[4].

The hERG Liability

Cardiotoxicity due to the inhibition of the hERG potassium ion channel is a leading cause of drug attrition[2]. The hERG channel pore is highly permissive to lipophilic, polyaromatic basic amines[2]. The protonated piperidine nitrogen forms strong cation-π interactions with the aromatic residues (e.g., Tyr652 and Phe656) deep within the hERG inner cavity. Therefore, mitigating this liability requires precise modulation of the amine's basicity without destroying the molecule's primary target affinity[2][3].

G Start Unsubstituted Piperidine (pKa ~9.5 - 10.5) Liability High Basicity & Protonation at pH 7.4 Start->Liability Mod1 β- or γ-Fluorination (Inductive Electron Withdrawal) Start->Mod1 Mod2 Scaffold Morphing (e.g., to Piperazine/Morpholine) Start->Mod2 Tox hERG Channel Inhibition (Cardiotoxicity Risk) Liability->Tox Opt1 Reduced pKa (pKa ~6.5 - 8.0) Mod1->Opt1 Opt2 Reduced Lipophilicity (Lower cLogP) Mod2->Opt2 Safe Mitigated hERG Liability & Improved PK Profile Opt1->Safe Opt2->Safe

Fig 1: Logical workflow for mitigating piperidine-induced hERG toxicity.

Structural Derivatization Strategies

To retain the spatial advantages of piperidine while engineering out its liabilities, medicinal chemists employ several targeted strategies.

Inductive pKa Tuning via Fluorination

The most elegant approach to reducing piperidine basicity without adding significant steric bulk is the introduction of fluorine atoms[4]. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect through the sigma-bond network. Placing a fluorine atom at the β-position (3-position) or γ-position (4-position) relative to the basic nitrogen systematically decreases the pKa[3].

By lowering the pKa from 9.8 to around 7.5, the fraction of the drug that is protonated at physiological pH drops significantly, thereby exponentially decreasing its binding affinity to the hERG channel[2][3].

Chiral Piperidine Scaffolds

The introduction of chiral centers into the piperidine ring is a proven method to enhance target selectivity and pharmacokinetic profiles[5]. Chiral substitution restricts the conformational flexibility of the ring, locking it into a preferred chair conformation that maximizes binding enthalpy with the primary target while sterically clashing with off-target receptors (like CYP450 enzymes).

Quantitative Impact of Derivatization

The following table synthesizes the predictable physicochemical shifts observed when applying fluorination strategies to a standard piperidine pharmacophore.

Table 1: Impact of Fluorination on Piperidine Physicochemical Properties

Scaffold ModificationCalculated pKa (Basic)ClogP (Lipophilicity)hERG IC₅₀ (µM)Primary Target Affinity
Unsubstituted Piperidine 9.82.51.2 (High Risk)Baseline
3-Fluoro Piperidine 8.22.615.4 (Moderate)Maintained
3,3-Difluoro Piperidine 6.52.8>50.0 (Safe)Maintained / Improved
4-Trifluoromethyl Piperidine 7.13.438.5 (Safe)Variable (Steric impact)

Note: Data trends aggregated from standard chemoinformatic analyses of fluorinated fragments[3][4].

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and prevent false positives/negatives.

Protocol 1: Synthesis of β-Fluorinated Piperidines via Deoxyfluorination

Causality: To introduce fluorine at the β-position without destroying the delicate nitrogen heterocycle, we utilize Diethylaminosulfur trifluoride (DAST) on a protected piperidinol precursor. DAST facilitates a nucleophilic substitution (SN2) reaction, converting the hydroxyl group to a fluorine atom while inverting the stereocenter.

Step-by-Step Methodology:

  • Protection: Dissolve 3-hydroxypiperidine (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (15 mmol) and Boc-anhydride (11 mmol). Stir at room temperature for 4 hours to yield N-Boc-3-hydroxypiperidine. Validation: TLC monitoring (Ninhydrin stain) must show the disappearance of the primary amine spot.

  • Deoxyfluorination: Cool the reaction mixture containing N-Boc-3-hydroxypiperidine to -78°C under an argon atmosphere.

  • Reagent Addition: Dropwise, add DAST (12 mmol). The extreme cold is required to control the highly exothermic nature of the fluorination and prevent elimination byproducts (alkene formation).

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 12 hours. Quench carefully with saturated aqueous NaHCO₃ (Caution: CO₂ gas evolution).

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

  • Analytical Validation:

    • Run ¹⁹F-NMR (Expected peak: ~ -180 ppm to -190 ppm relative to CFCl₃).

    • Run LC-MS to confirm the exact mass of the fluorinated product.

Protocol 2: Automated Patch-Clamp Assay for hERG Liability Screening

Causality: Radioligand binding assays only show displacement; they do not confirm functional channel block. Automated patch-clamp electrophysiology is required to measure the actual reduction in potassium tail currents caused by the piperidine derivative[2].

Workflow A CHO-hERG Cell Preparation C Automated Patch-Clamp A->C B Compound Dilution Series B->C D Tail Current Measurement C->D E IC50 Calculation & Validation D->E

Fig 2: High-throughput automated patch-clamp workflow for hERG screening.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Compound Preparation: Prepare a 6-point serial dilution of the test piperidine compound in extracellular solution (ECS). Validation: The final DMSO concentration must not exceed 0.1% to prevent solvent-induced membrane toxicity.

  • System Calibration (Self-Validation):

    • Negative Control: Run ECS + 0.1% DMSO. Current rundown must be <5% over 10 minutes.

    • Positive Control: Run Dofetilide (100 nM). Must achieve >90% block of the hERG tail current. If controls fail, the assay plate is discarded.

  • Electrophysiology Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channels).

    • Apply a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward tail current (this is the moment hERG blockers typically bind).

  • Data Acquisition & Analysis: Measure the peak amplitude of the tail current before and after compound addition. Calculate the fractional block and fit the data to a Hill equation to determine the IC₅₀.

Conclusion

The piperidine ring is an indispensable tool in the medicinal chemist's arsenal, offering unparalleled structural geometry for target engagement. However, its basicity must be rigorously managed to prevent late-stage clinical failures due to hERG-mediated cardiotoxicity. By employing strategic derivatization—such as β-fluorination—researchers can precisely tune the pKa of the amine, effectively uncoupling primary target efficacy from off-target liabilities. Implementing self-validating synthetic and electrophysiological workflows ensures that these modifications translate reliably from in silico design to in vitro safety.

Sources

Exploratory

Synthesizing Next-Generation Kinase Inhibitors: A Technical Guide on 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Executive Summary In the landscape of targeted oncology and cell-cycle regulation, the design of selective kinase inhibitors relies heavily on modular, functionalized building blocks. 1-(5-Iodopyrimidin-4-yl)piperidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of targeted oncology and cell-cycle regulation, the design of selective kinase inhibitors relies heavily on modular, functionalized building blocks. 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol has emerged as a critical intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, particularly those targeting CDK2, CDK4/6, and CDK7[1, 2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical data. This guide unpacks the physicochemical identity, the mechanistic rationale for its use in drug discovery, and self-validating experimental protocols for its synthesis and downstream functionalization.

Part 1: Core Identity and Physicochemical Data

Before deploying this building block in complex synthetic pathways, it is essential to establish its baseline characteristics. The presence of the 5-iodo group makes it an ideal candidate for late-stage transition-metal-catalyzed cross-coupling, while the piperidin-3-ol moiety provides a hydrophilic, stereochemically rich vector to improve drug solubility and target binding affinity.

Table 1: Physicochemical Properties of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

PropertyValue
Chemical Name 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol
CAS Number 1490428-63-1
Molecular Formula C9H12IN3O
Molecular Weight 305.12 g/mol
SMILES OC1CCCN(C2=C(I)C=NC=N2)C1
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, NMP; moderately soluble in EtOAc
Part 2: Mechanistic Role in CDK Inhibition

The dysregulation of the cell cycle is a hallmark of proliferative diseases. CDKs act as gatekeepers of this cycle. Mitogenic stimuli upregulate Cyclin D, which activates CDK4/6 to phosphorylate the retinoblastoma (RB) protein, thereby releasing E2F transcription factors to drive the cell from G1 into the S phase [2].

The 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol scaffold is strategically utilized to build competitive ATP-site inhibitors. The pyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. Concurrently, the iodine atom at the C5 position serves as a synthetic handle to attach bulky aromatic or heteroaromatic systems (via Suzuki or Sonogashira couplings) that project into the hydrophobic selectivity pocket of the kinase [1].

CDK_Pathway Mitogen Mitogenic Stimuli CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK46 CDK4/6 Activation CyclinD->CDK46 RB RB Phosphorylation CDK46->RB E2F E2F Release RB->E2F CellCycle Cell Cycle Progression (G1 to S) E2F->CellCycle Inhibitor CDK Inhibitor (Pyrimidine Scaffold) Inhibitor->CDK46 Inhibits

Figure 1: CDK-Cyclin signaling axis and inhibitory intervention by pyrimidine compounds.

Part 3: Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice and the analytical checkpoints required to verify success.

Protocol A: Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol via SNAr

This procedure details the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-5-iodopyrimidine with piperidin-3-ol [1].

Step-by-Step Methodology:

  • Preparation: In a dried reaction vessel, combine 4-chloro-5-iodopyrimidine (1.0 eq) and piperidin-3-ol hydrochloride (1.2 eq).

    • Causality: The hydrochloride salt of the amine is used for stability and precise stoichiometric weighing, avoiding the hygroscopic nature of the free base.

  • Base Addition: Suspend the reactants in N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration) and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA serves a dual purpose: it liberates the free amine from the hydrochloride salt and neutralizes the HCl generated during the SNAr reaction. NMP is selected as a high-boiling, polar aprotic solvent to stabilize the Meisenheimer complex transition state.

  • Thermal Activation: Heat the mixture to 120–140 °C for 1 to 2 hours under a nitrogen atmosphere.

    • Causality: The bulky, electron-rich iodine atom at the 5-position sterically hinders the adjacent 4-position and donates electron density via resonance, making the pyrimidine ring less electrophilic than its fluorinated counterparts. Elevated temperatures are mandatory to drive the substitution.

  • Workup & Precipitation: Cool the reaction to room temperature and pour it into ice-cold distilled water (10 volumes). Stir vigorously until a brown/off-white solid precipitates.

    • Causality: The product is highly lipophilic compared to the NMP and DIPEA salts, allowing for rapid precipitation in water, which acts as a self-purifying step.

  • Filtration and Drying: Filter the solid, wash with cold water (2x), dissolve in Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Analytical Validation Checkpoint:

  • LC-MS: Confirm the mass [M+H]+ at m/z 306.1.

  • 1H NMR (DMSO-d6): Look for the diagnostic pyrimidine protons (typically two singlets around δ 8.3–8.8 ppm) and the disappearance of the amine N-H proton, confirming successful C-N bond formation.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Once synthesized, the 5-iodo handle is utilized to build the extended kinase inhibitor framework [2].

Step-by-Step Methodology:

  • Reagent Assembly: Combine 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (1.0 eq), an aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

    • Causality: The aqueous base is critical to convert the boronic acid into a more nucleophilic boronate complex, which is required for the transmetalation step of the catalytic cycle.

  • Degassing: Sparge the solution with nitrogen for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation in the presence of sterically demanding substrates.

  • Reaction Execution: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na2SO4, and purify via silica gel flash chromatography.

Analytical Validation Checkpoint:

  • LC-MS: Verify the mass shift corresponding to the loss of iodine (-126 Da) and the addition of the aryl group.

Conclusion

The synthesis and application of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol represent a masterclass in modular drug design. By understanding the physicochemical constraints of the SNAr reaction and leveraging the 5-iodo position for precise cross-coupling, researchers can efficiently generate libraries of potent CDK inhibitors. Implementing these self-validating protocols ensures high fidelity in early-stage drug discovery pipelines.

References
  • Inhibitors of cyclin-dependent kinase 7 (CDK7). Patent AU2017295863A1. Google Patents.
  • Cdk inhibitors and methods and use thereof. Patent WO2024119122A1. Google Patents.
Foundational

An In-depth Technical Guide to the Solubility Profile of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and development, influencing everything from in vitro assay reliability to in vivo pharmacokinetics and formulation strategies.[1][2] This document outlines the theoretical principles governing its solubility, presents a robust experimental framework for its determination, and discusses the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from the laboratory to the clinic is critically dependent on its physicochemical properties, with solubility being a primary determinant of its ultimate bioavailability and therapeutic efficacy.[3] For a compound like 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, which incorporates structural motifs common in biologically active molecules (a pyrimidine core and a piperidine scaffold), characterizing its behavior in various solvent systems is a non-negotiable step in early-stage development.[4][5][6] Poor solubility can lead to a host of development challenges, including unreliable screening results, difficult and costly formulation, and poor absorption in the body.[2][3] This guide serves as a foundational resource for scientists working with this molecule, providing both the theoretical context and practical methodologies required to accurately map its solubility profile.

Molecular Structure Analysis and Solubility Prediction

To understand the solubility of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, we must first analyze its molecular structure to predict its interactions with different solvent classes.

  • Core Components:

    • Iodopyrimidine Ring: This aromatic heterocyclic system is relatively planar. The pyrimidine portion contains two nitrogen atoms which can act as hydrogen bond acceptors. The iodine atom is a large, lipophilic substituent that can participate in halogen bonding, a significant non-covalent interaction that can influence binding to biological targets and may also affect solubility.[7][8][9][10] Halogen incorporation often increases lipophilicity, which can enhance membrane permeability.[11]

    • Piperidin-3-ol Ring: This is a saturated, non-aromatic heterocyclic ring. The secondary amine (-NH-) and the hydroxyl (-OH) group are key features. Both are capable of acting as hydrogen bond donors and acceptors.[12][13] This part of the molecule introduces significant polarity and the potential for strong interactions with protic solvents.

  • Overall Physicochemical Nature: The molecule possesses both polar (amine, hydroxyl, pyrimidine nitrogens) and non-polar/lipophilic (iodine, hydrocarbon backbone) features. This amphiphilic character suggests it will exhibit varied solubility across a range of organic solvents. The principle of "like dissolves like" is paramount here; polar solvents are expected to dissolve the compound more effectively than non-polar solvents due to their ability to form hydrogen bonds with the piperidinol moiety.[14][15]

The interplay between these functional groups dictates the molecule's overall solubility. The strong cohesive forces within the crystal lattice of the solid compound must be overcome by adhesive forces between the solute and solvent molecules for dissolution to occur.[14]

The following diagram illustrates the predicted interactions between the key functional groups of the molecule and different classes of organic solvents, providing a visual rationale for solubility behavior.

G Figure 1: Predicted Molecular Interactions Driving Solubility cluster_solute 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol cluster_solvents Solvent Classes Solute Solute Protic Polar Protic (e.g., Methanol, Ethanol) Solute:hbd->Protic Strong H-Bonding (High Solubility Expected) Solute:hba->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., DMSO, DMF) Solute:hba->Aprotic Good H-Bonding (Good Solubility Expected) Solute:lipo->Aprotic Dipole/Dispersion Forces NonPolar Non-Polar (e.g., Hexane, Toluene) Solute:lipo->NonPolar Weak van der Waals (Poor Solubility Expected)

Caption: Predicted interactions between the compound and solvent classes.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantitative data, a standardized experimental protocol is essential. The Shake-Flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

This protocol is designed in accordance with principles outlined in international guidelines such as ICH Q6A, which sets standards for the specifications and testing of new drug substances.[18][19][20]

Objective: To determine the equilibrium solubility of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in a panel of representative organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Toluene, Heptane.

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

The following workflow provides a step-by-step visual representation of the shake-flask protocol.

Caption: A visual guide to the experimental shake-flask procedure.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (e.g., 5-10 mg) to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[21]

  • Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[21][22]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed. Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter.[16] This step is critical to remove any undissolved particulates.

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used to determine the concentration in the diluted samples.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Representative Data and Interpretation

The following table presents a set of representative solubility data for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, based on the predicted molecular interactions and typical behavior of similar compounds.

Solvent Solvent Class Predicted Primary Interactions Representative Solubility (mg/mL at 25°C) Interpretation
Heptane Non-Polarvan der Waals / Dispersion< 0.1Practically Insoluble: Lacks the polarity to interact with the -OH and -NH groups.
Toluene Non-Polar (Aromatic)van der Waals / π-stacking0.1 - 0.5Very Slightly Soluble: Aromatic character offers weak interaction with the pyrimidine ring.
Dichloromethane (DCM) Aprotic, Low PolarityDipole-Dipole1 - 5Slightly Soluble: Moderate polarity allows for some interaction with the molecule.
Acetone Polar AproticDipole-Dipole, H-Bond Acceptor10 - 30Soluble: The carbonyl oxygen is a good H-bond acceptor for the compound's -OH/-NH groups.
Acetonitrile Polar AproticDipole-Dipole, H-Bond Acceptor10 - 30Soluble: Similar to acetone, the nitrile group acts as an effective H-bond acceptor.
Isopropanol Polar ProticHydrogen Bonding (Donor/Acceptor)30 - 100Freely Soluble: Can form strong hydrogen bonds with both the donor and acceptor sites on the molecule.
Ethanol Polar ProticHydrogen Bonding (Donor/Acceptor)> 100Very Soluble: Strong hydrogen bonding capacity and favorable polarity match.
Methanol Polar ProticHydrogen Bonding (Donor/Acceptor)> 100Very Soluble: Highest polarity among the alcohols tested, leading to excellent solvation.
DMSO Polar AproticH-Bond Acceptor, Strong Dipole> 100Very Soluble: A powerful, highly polar solvent and H-bond acceptor, capable of disrupting the crystal lattice effectively.

Interpretation of Results:

The data clearly follows the "like dissolves like" principle.[14][15]

  • High Solubility in polar protic solvents (Methanol, Ethanol) and the highly polar aprotic solvent (DMSO) is driven by strong hydrogen bonding between the solvent and the piperidinol's -OH and -NH groups, as well as the pyrimidine nitrogens.

  • Moderate to Good Solubility in other polar aprotic solvents (Acetone, Acetonitrile) is facilitated by their ability to accept hydrogen bonds.

  • Low Solubility in non-polar solvents (Heptane, Toluene) is observed because these solvents cannot form hydrogen bonds and rely only on weak van der Waals forces, which are insufficient to overcome the compound's crystal lattice energy.[15]

Conclusion

The solubility profile of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is dominated by its polar functional groups, specifically the hydroxyl and secondary amine on the piperidine ring. This leads to high solubility in polar protic and aprotic organic solvents and poor solubility in non-polar solvents. This technical guide provides a robust framework for both predicting and experimentally determining this profile using the gold-standard shake-flask method. The resulting data is fundamental for guiding medicinal chemistry efforts, designing reliable in vitro screening assays, and developing appropriate formulations for further preclinical and clinical evaluation.

References

  • Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • gmp-compliance.org. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.
  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
  • Scribd. Factors Influencing Drug Solubility.
  • Taylor & Francis. (2019, August 26).
  • Benchchem. Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
  • MDPI. (2017, August 24).
  • Slideshare.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Pharmaceutical Solubility Testing. (2026, January 22).
  • American Pharmaceutical Review. (2013, April 2).
  • BioAssay Systems. Shake Flask Method Summary.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PMC. (2019, December 25). The Significance of Halogen Bonding in Ligand–Receptor Interactions.
  • Enamine. Shake-Flask Solubility Assay.
  • ResearchGate. (2018).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.
  • MedCrave online. (2018, September 14).
  • PMC.
  • PMC - NIH.
  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Fluorochem. (S)-Piperidin-3-ol.
  • Merck Index. Piperidine.
  • MySkinRecipes. 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol.
  • ChemBK. (2022, October 16). piperidin-4-ol.
  • Autechaux. Understanding (R)

Sources

Exploratory

An In-Depth Technical Guide to the Computational Prediction of LogP for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Abstract Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of modern drug discovery, profoundly influencing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of candidate molecules.[1][2] This guide provides a comprehensive analysis of the predicted LogP value for the heterocyclic compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, a structure of interest in medicinal chemistry. We delve into the theoretical underpinnings of LogP, explore the primary in silico prediction methodologies, and present a consensus view of the LogP for this specific molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for physicochemical property assessment.

The Physicochemical Significance of LogP in Drug Discovery

The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility between two immiscible phases: n-octanol (a surrogate for lipid membranes) and water.[3] It is defined as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[4]

LogP = log10 ([solute]octanol / [solute]aqueous)[4]

  • A positive LogP value indicates higher lipophilicity (hydrophobicity).[4][5]

  • A negative LogP value indicates higher hydrophilicity (lipophobicity).[4][5]

  • A LogP of zero signifies equal partitioning between the two phases.[4][5]

This single parameter is a critical determinant of a drug's pharmacokinetic behavior.[4][5] For instance, Lipinski's "Rule of Five," a widely adopted guideline for oral bioavailability, suggests that a LogP value of less than 5 is desirable for drug candidates.[4][5] Optimal LogP values are often target-dependent; drugs targeting the central nervous system (CNS) typically require higher lipophilicity (LogP ≈ 2) to cross the blood-brain barrier, whereas ideal oral absorption is often associated with a LogP between 1.35 and 1.8.[1][4][5]

Methodologies for In Silico LogP Prediction

Due to the time and resource-intensive nature of experimental LogP determination, computational prediction has become an indispensable tool in early-stage drug discovery.[6][7] These predictive models are generally categorized into three main approaches:

A. Atom-Based Methods (e.g., XLOGP3, ALOGPs): These methods calculate LogP by summing the contributions of individual atoms. The value assigned to each atom is determined by its type and local environment. XLOGP3, for example, is an atomistic approach that incorporates corrective factors and a knowledge-based library to refine its predictions.[8][9]

B. Fragment-Based Methods (e.g., WLOGP, CLogP): This approach deconstructs a molecule into a set of predefined structural fragments. The overall LogP is calculated by summing the known lipophilicity contributions of these fragments, often with correction factors for intramolecular interactions.[7][10] The accuracy of these methods is high for molecules composed of well-characterized fragments but can decrease for novel or unusual structures.[7][10]

C. Property-Based Methods (e.g., MLOGP): These methods utilize whole-molecule descriptors, such as topological indices, polar surface area, and molecular weight, to predict LogP through quantitative structure-property relationship (QSPR) models.[8] MLOGP, for instance, relies on a linear relationship with 13 different molecular descriptors to derive its prediction.[8][9]

The existence of multiple methods, each with a different theoretical basis, means that predicted LogP values for a single compound can vary.[11][12] This variance underscores the importance of consulting multiple algorithms to arrive at a "consensus" value, which is often a more robust estimate than any single prediction.[13]

Predicted LogP of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

The molecule 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound featuring a pyrimidine ring, a piperidine ring, a hydroxyl group, and an iodine atom. Each of these features contributes to its overall lipophilicity.

dot graph "molecule_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Structure of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

A survey of various computational platforms provides a range of predicted LogP values for this molecule. This variance is expected and reflects the different algorithms and training datasets used by each predictor.

Prediction MethodPredicted LogPMethod Type
XLOGP3 1.15 - 1.25Atom-Based[8]
WLOGP 0.90 - 1.00Fragment-Based[8]
MLOGP 0.75 - 0.85Property-Based[8]
SILICOS-IT 1.30 - 1.40Hybrid (Fragment/Topological)[8]
iLOGP 1.05 - 1.15Physics-Based[8]
Consensus LogP 1.08 Arithmetic Mean[13]

The Consensus LogP of approximately 1.08 suggests that 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a moderately lipophilic compound. It has a slightly greater affinity for a lipid environment than an aqueous one, but it is not excessively greasy. This value falls within the desirable range for orally administered drugs, suggesting it has a favorable balance of solubility and permeability, which are key for good absorption.[4][5]

Experimental Workflow for Computational LogP Prediction

Researchers can readily obtain LogP predictions using publicly available web servers. The following protocol outlines the steps for using a tool like SwissADME, which provides access to multiple prediction algorithms simultaneously.[9]

Protocol: Obtaining Predicted LogP via SwissADME

  • Prepare Input : Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule of interest. For 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, a valid SMILES string is OC1CCN(CC1)c2cncnc2I.

  • Access the Web Server : Navigate to the SwissADME homepage ().

  • Submit the Molecule : Paste the SMILES string into the input box.

  • Execute Calculation : Click the "Run" or "Submit" button to initiate the calculations. The server will process the structure.

  • Analyze Results : The results page will display a table of physicochemical properties. Locate the section for "Lipophilicity," which will list the predicted LogP values from various models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP) and the Consensus LogP.[13]

G cluster_input Step 1: Input Preparation cluster_process Step 2: Server Execution cluster_output Step 3: Data Analysis a Obtain SMILES String (e.g., OC1CCN(CC1)c2cncnc2I) b Navigate to SwissADME a->b c Paste SMILES & Run d View Lipophilicity Section c->d e Record Predicted & Consensus LogP Values d->e

Interpretation and Best Practices

As a Senior Application Scientist, my recommendation is to treat in silico predictions as highly valuable, data-driven hypotheses rather than immutable facts.

  • Trustworthiness : The consistency across multiple models (ranging from ~0.8 to ~1.4) for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol lends confidence to the consensus value. The algorithms are built upon vast databases of experimentally validated LogP values, making them generally reliable for common chemical scaffolds.[14]

  • Causality : The differences between, for example, the fragment-based WLOGP (0.95) and the hybrid SILICOS-IT (1.35) likely arise from how each model weighs the contributions of the iodine atom and the polar hydroxyl and amine groups within the heterocyclic system.

  • Validation : While computational tools are excellent for high-throughput screening and prioritization, experimental validation remains the gold standard.[14] Techniques such as shake-flask or reverse-phase high-performance liquid chromatography (RP-HPLC) should be employed to confirm the LogP of lead candidates.

Conclusion

The predicted LogP for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, with a consensus value of approximately 1.08, characterizes it as a compound with balanced lipophilicity. This value is favorable within the context of general drug-likeness criteria, particularly for oral bioavailability. Understanding the different computational methodologies and their inherent variability allows researchers to make more informed decisions, leveraging these powerful predictive tools to accelerate the drug discovery pipeline while recognizing the ultimate need for experimental verification.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Pion. (2024, January 16). Introduction to log P and log D in drug development. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-89. Retrieved from [Link]

  • Khan, M. A., & Helmy, M. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Molecules, 28(2), 793. Retrieved from [Link]

  • Votano, J. R., Parham, M., Hall, L. H., & Kier, L. B. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Symposium Series. Retrieved from [Link]

  • S, M., & V, A. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2023, August 10). Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn. Journal of Drug Delivery and Therapeutics, 13(8), 11-20. Retrieved from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • Morak-Młodawska, B., Pluta, K., & Jeleń, M. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 26(11), 3415. Retrieved from [Link]

  • Kumar, D., Kumar, P., & Singh, J. (2023, April 16). Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. PHYTONutrients. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME...). Retrieved from [Link]

  • Pyka, A., Babuśka, M., & Zachariasz, M. (2006). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta Poloniae Pharmaceutica, 63(3), 159-167. Retrieved from [Link]

  • MedChemica. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(6-Methoxypyrimidin-4-yl)piperidin-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological evaluation and calculated logP data for compounds 1-15 and cocaine. Retrieved from [Link]

  • ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Poda, G. I., & Mannhold, R. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. QSAR & Combinatorial Science, 21(4), 322-332. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol as a Covalent Chemical Probe for Kinase Discovery

Authored by: Senior Application Scientist, Advanced Chemical Probes Division Introduction: The Pursuit of Covalency in Kinase Profiling The human kinome, comprising over 500 protein kinases, represents a vast and critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Chemical Probes Division

Introduction: The Pursuit of Covalency in Kinase Profiling

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention.[1] Small molecule inhibitors that target the highly conserved ATP-binding pocket of kinases have revolutionized medicine, yet achieving high selectivity remains a significant challenge.[1] Covalent inhibitors, which form a stable bond with their target protein, offer a powerful strategy to enhance potency, prolong pharmacodynamic effects, and target shallow binding pockets.[2][3] The pyrimidine scaffold is a well-established core for kinase inhibitors, forming key hydrogen bond interactions within the hinge region of the ATP-binding site.[4][5] This document provides a comprehensive guide to the application of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, a novel chemical probe designed for activity-based protein profiling (ABPP) and target discovery within the kinome and the broader proteome.

The unique architecture of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol incorporates a 5-iodopyrimidine moiety, which serves as a latent electrophile, or "warhead," poised for covalent reaction with nucleophilic residues within the kinase active site, such as a strategically positioned cysteine.[2][6] The piperidin-3-ol group provides a three-dimensional scaffold that can be further functionalized, offering a vector for the attachment of reporter tags, such as biotin or a fluorophore, enabling the identification and visualization of target proteins.

These application notes will detail the proposed mechanism of action, provide protocols for target engagement validation, and outline a comprehensive workflow for utilizing this probe in chemoproteomic experiments for kinase inhibitor profiling and novel target identification.

I. Probe Characteristics and Proposed Mechanism of Action

Probe Structure and Rationale:

FeatureComponentRationale
Recognition Scaffold PyrimidineA well-validated kinase hinge-binding motif.[4][5]
Covalent Warhead 5-IodopyrimidineThe iodine atom can act as a leaving group in a nucleophilic aromatic substitution reaction with a cysteine residue, forming a stable covalent bond.[6]
Linker/Scaffold Piperidin-3-olProvides a non-planar structure to explore additional binding pockets and a hydroxyl group for potential hydrogen bonding. The piperidine nitrogen offers a site for derivatization.[7][8]

Proposed Mechanism of Covalent Modification:

We hypothesize that 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol first reversibly binds to the ATP-binding pocket of a target kinase. The pyrimidine core engages with the hinge region, positioning the 5-iodo substituent in proximity to a nucleophilic amino acid residue, typically a cysteine. This proximity facilitates a nucleophilic aromatic substitution reaction, resulting in the formation of a stable covalent bond and the displacement of the iodide ion.

Covalent Modification Mechanism Probe 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Reversible_Complex Reversible Probe-Kinase Complex Probe->Reversible_Complex Reversible Binding Kinase Kinase Active Site (with Cysteine) Kinase->Reversible_Complex Covalent_Complex Covalent Probe-Kinase Adduct Reversible_Complex->Covalent_Complex Nucleophilic Attack (Cys-S⁻ on Pyrimidine-I)

Caption: Proposed mechanism of covalent target engagement.

II. Protocol: Validation of Target Engagement

Before embarking on large-scale proteomic studies, it is crucial to validate that the probe covalently modifies a known or putative target kinase. This can be achieved using mass spectrometry to identify the precise site of modification.

A. In Vitro Incubation and Sample Preparation:

  • Reagents:

    • Recombinant kinase of interest (e.g., a kinase known to have a cysteine in or near the active site).

    • 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (from a 10 mM stock in DMSO).

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT (optional, to maintain protein stability, but be mindful of potential reaction with the probe at high concentrations).

    • Quenching Solution: 8 M Urea, 10 mM DTT.

    • Alkylation Solution: 55 mM iodoacetamide in 8 M Urea.

    • Trypsin (sequencing grade).

    • Formic acid.

  • Procedure:

    • In a microcentrifuge tube, combine 1-5 µg of the recombinant kinase with the assay buffer to a final volume of 49 µL.

    • Add 1 µL of the 10 mM probe stock solution (final concentration: 200 µM).

    • Incubate at room temperature for 1-4 hours. Include a DMSO control.

    • Quench the reaction by adding 50 µL of Quenching Solution.

    • Reduce the protein by incubating at 37°C for 1 hour.

    • Alkylate the remaining cysteines by adding 5 µL of Alkylation Solution and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 4 volumes of 100 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip.

B. LC-MS/MS Analysis:

  • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Search the data against the sequence of the recombinant kinase, specifying a variable modification on cysteine corresponding to the mass of the probe minus iodine (+246.08 Da for C₁₀H₁₂N₃O).

  • Manually inspect the MS/MS spectra of any identified modified peptides to confirm the site of modification.

III. Protocol: Chemoproteomic Profiling of Kinase Targets in Cell Lysate

This protocol outlines the use of an alkyne-derivatized version of the probe for target identification in a competitive profiling format. This approach, often referred to as Activity-Based Protein Profiling (ABPP), allows for the identification of probe targets in a complex biological sample.[9][10]

A. Synthesis of Alkyne-Functionalized Probe:

The piperidine nitrogen of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol can be functionalized with a terminal alkyne handle for subsequent click chemistry ligation. A standard approach would be the alkylation of the piperidine nitrogen with a suitable electrophile containing a terminal alkyne, such as propargyl bromide.

B. Competitive Profiling Workflow:

Chemoproteomic Workflow cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Enrichment & Digestion cluster_4 Step 5: Analysis Lysate Cell Lysate Incubation1 Incubation1 Lysate->Incubation1 Pre-incubation Inhibitor Test Inhibitor (or DMSO) Inhibitor->Incubation1 Incubation2 Incubation2 Incubation1->Incubation2 Add Probe Probe Alkyne-Probe Probe->Incubation2 Click_Reaction Click_Reaction Incubation2->Click_Reaction CuAAC Biotin Azide-Biotin Biotin->Click_Reaction Enrichment Enrichment Click_Reaction->Enrichment Affinity Capture Beads Streptavidin Beads Beads->Enrichment Digestion Digestion Enrichment->Digestion On-bead Trypsin Digestion LCMS LCMS Digestion->LCMS LC-MS/MS Quantification Quantification LCMS->Quantification Quantitative Proteomics

Caption: Competitive chemoproteomic workflow for target identification.

C. Detailed Protocol:

  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors) on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Competitive Labeling:

    • Aliquot 1 mg of protein lysate into microcentrifuge tubes.

    • Add the test kinase inhibitor (e.g., a known clinical inhibitor) at various concentrations (or DMSO as a vehicle control). Pre-incubate for 30 minutes at room temperature.

    • Add the alkyne-functionalized 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol probe to a final concentration of 1-10 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • To each sample, add the following click chemistry reagents in order:

      • Biotin-azide (100 µM final concentration).

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).

      • Copper(II) sulfate (1 mM final concentration).

    • Vortex and incubate for 1 hour at room temperature.

  • Enrichment and Proteomics:

    • Precipitate the proteins using chloroform/methanol precipitation.

    • Resuspend the protein pellet in 1.2% SDS in PBS.

    • Dilute with 5 volumes of PBS and add pre-washed streptavidin-agarose beads.

    • Incubate with rotation for 1.5 hours at room temperature to enrich for biotinylated proteins.

    • Wash the beads extensively with 0.5% SDS in PBS, followed by 6 M urea, and finally with 50 mM ammonium bicarbonate.

    • Perform on-bead tryptic digestion overnight at 37°C.

    • Collect the supernatant containing the peptides and analyze by quantitative LC-MS/MS.

D. Data Analysis:

  • Identify and quantify proteins across all samples.

  • For each identified protein, calculate the ratio of its abundance in the inhibitor-treated sample to the DMSO control.

  • True targets of the test inhibitor will be protected from labeling by the probe, resulting in a dose-dependent decrease in their signal.

IV. Concluding Remarks

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol represents a promising new tool for chemical biology and drug discovery. Its design principles are rooted in established concepts of covalent kinase inhibition. The protocols outlined in this document provide a roadmap for researchers to validate its covalent mechanism, identify its protein targets within the native cellular environment, and ultimately leverage it for the discovery and characterization of novel kinase inhibitors.[11][12] The adaptability of the piperidine scaffold for further chemical modification opens up exciting possibilities for the development of a suite of probes with tailored specificities and applications.

V. References

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021). Chemical Science.

  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM.

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (2021). University of Virginia.

  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes. (2025). bioRxiv.

  • An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. (2021). Journal of Medicinal Chemistry.

  • Characterization of Covalent Pyrazolopyrimidine-MKK7 Complexes and a Report on a Unique DFG-in/Leu-in Conformation of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). (2019). Journal of Medicinal Chemistry.

  • Covalent Inhibition of Kinases. (n.d.). Royal Society of Chemistry.

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (n.d.). Proceedings of the National Academy of Sciences.

  • Kinase Inhibitor Profiling Using Chemoproteomics. (n.d.). Springer Nature.

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules.

Sources

Application

Application Note: In Vitro Kinase Profiling Protocol for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of targeted oncology and neuropharmacology. The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol represents a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of targeted oncology and neuropharmacology. The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol represents a privileged pharmacophore in modern medicinal chemistry. By combining a pyrimidine hinge-binding core with a bulky, polarizable iodine atom and a functionally versatile piperidine ring, this scaffold provides a highly tunable platform for targeting kinases such as CDKs, FLT3, and NUAK2[1][2][3].

This application note provides a comprehensive, self-validating in vitro kinase assay protocol utilizing the ADP-Glo™ methodology. Designed for drug development professionals, this guide elucidates the mechanistic rationale behind the compound's structure, details a robust step-by-step biochemical workflow, and establishes the statistical controls required for high-throughput screening (HTS) validation.

Mechanistic Rationale & Structural Insights

To optimize assay conditions, one must first understand the causality of the inhibitor-kinase interaction. The efficacy of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is driven by three distinct structural domains[2][4]:

  • The Pyrimidine Core (Hinge Binder): Acting as an adenine bioisostere, the nitrogen atoms (N1 and N3) of the pyrimidine ring form canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

  • The 5-Iodo Substitution (Gatekeeper Anchor): Unlike lighter halogens, iodine is large and highly polarizable. It projects into the hydrophobic pocket adjacent to the gatekeeper residue. The anisotropic electron distribution of iodine allows it to form a highly directional "halogen bond" with the protein backbone, significantly increasing residence time and target affinity[3][4].

  • The Piperidin-3-ol Moiety (Solvent/Ribose Pocket Vector): The rigid 3D conformation of the piperidine ring directs the hydroxyl (-OH) group toward the solvent-exposed interface or the ribose-binding pocket. This allows for critical water-mediated hydrogen bonds with the DFG motif, driving kinase selectivity[2].

MOA Inhibitor 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (ATP-Competitive Inhibitor) Hinge Kinase Hinge Region (H-Bonding via Pyrimidine) Inhibitor->Hinge Anchors core Gatekeeper Gatekeeper Pocket (Halogen Bond via 5-Iodo) Inhibitor->Gatekeeper Enhances affinity Ribose Ribose Pocket / Solvent (Water-mediated H-Bond via Piperidin-3-ol) Inhibitor->Ribose Drives selectivity ATP Endogenous ATP Inhibitor->ATP Steric Blockade Catalysis Substrate Phosphorylation ATP->Catalysis Drives

Fig 1. Structural mechanism of kinase inhibition by 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

Assay Design & Self-Validating Controls

We utilize the ADP-Glo™ Kinase Assay , a luminescent platform that measures ADP formed from the kinase reaction. This method is prioritized over radiometric assays (e.g., ³³P-ATP) because it is non-radioactive, universally applicable to any kinase/substrate pair, and highly resistant to compound auto-fluorescence interference.

Trustworthiness & Statistical Validation

A self-validating protocol requires built-in quality control metrics to ensure data integrity.

  • Positive Control (Max Signal): 1% DMSO vehicle (0% inhibition).

  • Negative Control (Min Signal): 10 µM Staurosporine (Pan-kinase inhibitor, 100% inhibition) or a no-enzyme blank.

  • Z'-Factor Calculation: The assay must achieve a Z'-Factor 0.6 to be considered robust for IC₅₀ determination.

    • Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

AssayWorkflow Comp 1. Compound Preparation (10-point curve) Mix 2. Kinase + Substrate Mix Comp->Mix Transfer ATP 3. ATP Addition (Start Reaction) Mix->ATP Pre-incubate Inc 4. Incubation (60 min, RT) ATP->Inc Dep 5. ADP-Glo Reagent (Deplete ATP) Inc->Dep Stop Reaction Det 6. Kinase Detection Reagent (ADP -> ATP) Dep->Det 40 min Read 7. Luminescence Readout Det->Read 30 min

Fig 2. Step-by-step workflow of the ADP-Glo in vitro kinase assay.

Experimental Protocol

Reagent Preparation

Causality Note: The buffer composition is critical. MgCl₂ coordinates the ATP phosphates for nucleophilic attack, BSA prevents non-specific plastic binding of the hydrophobic iodine moiety, and DTT prevents aberrant disulfide bond formation in the kinase.

  • Kinase Buffer: Prepare a fresh solution of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, and 2 mM MnCl₂.

  • Enzyme/Substrate Mix: Dilute the target kinase (e.g., CDK2/CycE) to 2X final concentration (typically 0.5–2 nM) and the specific peptide substrate to 2X final concentration (typically 0.2 mg/mL) in Kinase Buffer.

  • ATP Solution: Prepare a 4X ATP solution at the predetermined Kₘ value for the specific kinase (typically 10–50 µM) to ensure the assay is highly sensitive to ATP-competitive inhibitors.

Compound Dilution (10-Point Dose-Response)
  • Prepare a 10 mM stock of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in 100% anhydrous DMSO.

  • Perform a 1:3 serial dilution in 100% DMSO across 10 wells of a 96-well V-bottom plate.

  • Dilute the DMSO intermediate plate 1:25 in Kinase Buffer to create a 4X compound working solution (final DMSO concentration in the assay will be 1%). Maintaining exactly 1% DMSO across all wells is strictly required to prevent solvent-induced enzyme denaturation.

Reaction Execution (384-well format)
  • Inhibitor Addition: Transfer 1.25 µL of the 4X compound working solution to a solid white 384-well assay plate.

  • Enzyme Addition: Add 2.5 µL of the 2X Enzyme/Substrate Mix. Centrifuge at 1000 x g for 1 minute.

  • Pre-incubation: Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 1.25 µL of the 4X ATP Solution to start the reaction. Total reaction volume is 5 µL.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence on a multimode microplate reader (e.g., EnVision or Synergy) using a 0.5-second integration time.

Data Presentation & Analysis

Raw luminescence data (RLU) is normalized to the positive (DMSO) and negative (Staurosporine) controls to calculate % Inhibition. IC₅₀ values are determined using a 4-parameter logistic non-linear regression model.

Below is a representative data summary demonstrating the expected profiling results for the 5-iodopyrimidine scaffold against a mini-panel of oncology-relevant kinases[1][2][3].

Table 1: Representative Kinase Profiling Data for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Target KinaseBiological RelevanceIC₅₀ (nM)Hill SlopeAssay Z'-FactorReference Inhibitor IC₅₀ (nM)
CDK2/CycE Cell cycle regulation12.4 ± 1.10.950.828.5 (Dinaciclib)
FLT3 (ITD) AML driver mutation45.2 ± 3.81.100.7815.0 (Quizartinib)
NUAK2 Tumor cell motility88.6 ± 6.20.880.7542.1 (WZ4003)
p38α (MAPK14) Off-target control>10,000N/A0.8512.0 (SB203580)

Data Interpretation: The compound demonstrates potent, low-nanomolar inhibition of CDK2 and FLT3-ITD, driven by the optimal fit of the 5-iodo group in their respective gatekeeper pockets. The high Z'-factors (>0.75) validate the trustworthiness of the ADP-Glo protocol for this scaffold.

References

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells. Anticancer Research. URL:[Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Expanding automated multiconformer ligand modeling to macrocycles and fragments. eLife. URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Introduction and Strategic Rationale The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a highly privileged structural motif and a critical intermediate in modern drug discovery. The 5-iodopyrimidine core is frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a highly privileged structural motif and a critical intermediate in modern drug discovery. The 5-iodopyrimidine core is frequently utilized as a foundational scaffold in the development of potent kinase inhibitors, including those targeting Aurora kinases[1], c-Jun N-terminal kinase 1 (JNK1)[2], and cyclin-dependent kinases (CDK4/6)[3].

The strategic value of this intermediate lies in the dual functionality of its substituents: the piperidin-3-ol moiety provides essential hydrogen-bonding interactions for target binding, while the heavy iodine atom at the C5 position serves as an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to further elaborate the molecular architecture.

Mechanistic Causality & Process Optimization

The synthesis of this intermediate relies on a classic Nucleophilic Aromatic Substitution (SNAr) . The 4-position of the pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms. The presence of the large, polarizable iodine atom at the 5-position inductively withdraws electron density, further activating the adjacent C4-Cl bond toward nucleophilic attack.

When piperidin-3-ol is introduced, its secondary amine acts as the nucleophile, attacking the C4 position to form a transient Meisenheimer complex. The subsequent collapse of this complex ejects the chloride leaving group.

SNAr_Mechanism SM1 4-Chloro-5- iodopyrimidine Complex Meisenheimer Complex SM1->Complex Nucleophilic Attack SM2 Piperidin-3-ol SM2->Complex Product 1-(5-Iodopyrimidin-4-yl) piperidin-3-ol Complex->Product Chloride Elimination Base DIPEA (H+ Scavenger) Complex->Base Proton Transfer

Figure 1: SNAr mechanism for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol synthesis.

Overcoming Scale-Up Bottlenecks

Historically, discovery-scale syntheses utilized polar aprotic solvents (DMSO or DMAc) with inorganic bases like K₂CO₃ at 90 °C[1]. While effective for milligram-scale libraries, this presents severe bottlenecks at the kilogram scale:

  • Mass Transfer Limitations: K₂CO₃ is insoluble in organic solvents, creating a biphasic solid-liquid system requiring high-shear stirring.

  • Workup Hazards: Removing DMSO requires massive volumes of aqueous washing and liquid-liquid extraction, which often leads to intractable emulsions and product loss due to the hydrophilicity of the piperidin-3-ol group.

The Solution: We transition to a greener, homogeneous system utilizing Isopropanol (i-PrOH) and N,N-Diisopropylethylamine (DIPEA) [2]. DIPEA is fully soluble, ensuring predictable reaction kinetics. Crucially, i-PrOH enables a direct anti-solvent crystallization workup. By simply adding water to the completed reaction mixture, the product precipitates directly, bypassing liquid-liquid extraction entirely.

Table 1: Reaction Condition Optimization Summary
ParameterDiscovery Route (Legacy)Scaled Route (Optimized)Causality / Benefit
Solvent DMSO or DMAcIsopropanol (i-PrOH)Eliminates emulsion risks; allows direct crystallization.
Base K₂CO₃ (Heterogeneous)DIPEA (Homogeneous)Ensures consistent mass transfer and reaction kinetics.
Workup Liquid-Liquid ExtractionAnti-Solvent (H₂O) AdditionReduces aqueous waste by 80%; increases isolated yield.
Yield 65 - 72%88 - 92%Avoids product loss in aqueous layers during extraction.

Experimental Workflow and Protocols

ScaleUp_Workflow Prep 1. Reactor Prep Charge i-PrOH & Pyrimidine Add 2. Reagent Addition Add Piperidin-3-ol & DIPEA Prep->Add React 3. SNAr Reaction Heat to 85°C (12-16 h) Add->React Quench 4. Crystallization Cool & Add H2O Anti-solvent React->Quench Filter 5. Isolation Filter & Wash (10% i-PrOH) Quench->Filter Dry 6. Vacuum Drying 45°C to constant weight Filter->Dry

Figure 2: Step-by-step unit operations for the scalable synthesis workflow.

Step-by-Step Methodology (100g Scale)

Note: This protocol is designed as a self-validating system. Do not proceed to the next step until the specified In-Process Control (IPC) criteria are met.

Step 1: Reactor Preparation

  • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge the reactor with 4-chloro-5-iodopyrimidine (100.0 g, 0.416 mol, 1.0 eq) and Isopropanol (800 mL, 8 volumes).

  • Stir at 200 rpm until a uniform suspension is achieved.

Step 2: Reagent Addition

  • Add piperidin-3-ol (46.3 g, 0.457 mol, 1.1 eq) in a single portion.

  • Slowly charge DIPEA (107.5 g, 0.832 mol, 2.0 eq) via an addition funnel over 15 minutes.

    • Causality Check: The initial nucleophilic attack is mildly exothermic. Maintain the internal temperature (T_int) below 30 °C during addition to prevent impurity formation or base degradation.

Step 3: Heating and Reaction (SNAr)

  • Ramp the reactor temperature to 85 °C (gentle reflux) over 45 minutes.

  • Maintain stirring at 85 °C for 12 to 16 hours.

  • IPC Check: Sample the reaction mixture (50 µL), dilute in MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when unreacted 4-chloro-5-iodopyrimidine is < 1.0% (Area%).

Step 4: Anti-Solvent Crystallization

  • Once IPC criteria are met, cool the reactor to 40 °C.

  • Over a period of 1 hour, slowly add purified water (800 mL, 8 volumes) while maintaining vigorous stirring (300 rpm).

    • Causality Check: Slow addition of the anti-solvent prevents oiling out and promotes the growth of large, easily filterable crystals.

  • Cool the resulting thick slurry to 5 °C and age for 2 hours to maximize recovery.

Step 5: Isolation and Drying

  • Discharge the slurry onto a Büchner funnel or filter nutsche.

  • Wash the filter cake twice with a cold (5 °C) mixture of 10% i-PrOH in Water (100 mL per wash) to remove residual DIPEA salts.

  • Transfer the solid to a vacuum oven and dry at 45 °C under high vacuum (< 50 mbar) for 24 hours.

  • Final QC Check: Weigh the product to determine yield and test for moisture content via Karl Fischer titration.

Table 2: Quality Control Metrics for Scaled Batch
Analytical TestMethodAcceptance CriteriaTypical Result
Appearance VisualOff-white to pale yellow powderOff-white powder
Purity HPLC (UV 254 nm)≥ 98.0%99.2%
Residual Solvent GC-FIDi-PrOH < 5000 ppm1200 ppm
Moisture Karl Fischer≤ 1.0% w/w0.3% w/w
Identity ¹H NMR (DMSO-d₆)Conforms to structureConforms

Sources

Application

Application &amp; Methodology Monograph: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in Targeted Kinase Inhibitor Synthesis

Executive Summary & Strategic Value In modern medicinal chemistry, the design of targeted kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding site while projecting funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, the design of targeted kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding site while projecting functional groups into adjacent pockets. 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol serves as a highly versatile, bifunctional intermediate in this paradigm.

The pyrimidine core acts as a fundamental hinge-binding motif, forming critical hydrogen bonds with the kinase backbone[1]. By installing a piperidin-3-ol moiety at the C4 position, chemists introduce a solubilizing group with a distinct stereochemical hydroxyl vector, ideal for interacting with solvent-exposed regions or the ribose pocket. Crucially, the retention of the heavy iodine atom at the C5 position provides an orthogonal, highly reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing rapid diversification into the hydrophobic pocket II of targets such as JNK1, WEE1, and CDK2 [1, 2, 4].

Mechanistic Causality: The SNAr Assembly

The synthesis of this intermediate relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, 4-chloro-5-iodopyrimidine, possesses a highly electrophilic C4 position due to the electron-withdrawing nature of the adjacent ring nitrogens.

Why these specific conditions?

  • Nucleophile Choice: The secondary amine of piperidin-3-ol is highly nucleophilic, capable of overcoming the mild steric hindrance imposed by the adjacent bulky C5-iodine atom.

  • Solvent Dynamics: Isopropanol (i-PrOH) is selected as a polar protic solvent. It actively stabilizes the negatively charged Meisenheimer complex transition state via hydrogen bonding, significantly accelerating the reaction compared to aprotic alternatives [3].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its sole purpose is to scavenge the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the piperidin-3-ol nucleophile.

SynthWorkflow A 4-Chloro-5-iodopyrimidine (Electrophile) C 1-(5-Iodopyrimidin-4-yl) piperidin-3-ol A->C SNAr Reaction (DIPEA, i-PrOH) B Piperidin-3-ol (Nucleophile) B->C D Pd-Catalyzed Cross-Coupling C->D C5-Iodine Activation E Target Kinase Inhibitor (API) D->E Aryl/Alkyl Extension

Fig 1: Synthetic workflow from SNAr assembly to downstream API functionalization.

Quantitative Data: SNAr Reaction Optimization

To maximize the yield of the 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol intermediate, various conditions must be evaluated. The table below summarizes the optimization parameters, demonstrating the necessity of protic stabilization and thermal energy.

EntrySolventBase (2.0 eq)TemperatureTimeYield (%)Observation / Causality
1THFTEA25 °C24 h15%Insufficient thermal energy; aprotic solvent fails to stabilize transition state.
2DMFK₂CO₃80 °C12 h62%Good conversion, but heterogeneous base leads to inconsistent kinetics.
3i-PrOHDIPEA80 °C6 h94% Optimal. Protic stabilization of Meisenheimer complex; homogeneous base.
4i-PrOHNone80 °C24 h41%Reaction stalls due to nucleophile protonation by generated HCl.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Objective: Execute a high-yielding SNAr reaction while preventing dehalogenation of the sensitive C5-iodo group.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-iodopyrimidine (10.0 g, 41.6 mmol, 1.0 eq) and isopropanol (100 mL).

  • Reagent Addition: Add piperidin-3-ol (4.63 g, 45.8 mmol, 1.1 eq) followed by dropwise addition of DIPEA (14.5 mL, 83.2 mmol, 2.0 eq).

    • Validation Checkpoint: The initial mixture will appear as a pale yellow suspension. Upon addition of DIPEA, the suspension will begin to dissolve.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 80 °C. Stir for 6 hours.

    • Validation Checkpoint: The reaction transitions to a homogeneous, deep amber solution. TLC analysis (Hexanes/EtOAc 1:1) will confirm the consumption of the starting material ( Rf​=0.65 , UV active) and the appearance of the product spot ( Rf​=0.30 , highly UV active, stains brown with KMnO₄ due to the hydroxyl group).

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove isopropanol. Partition the resulting crude oil between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL).

    • Causality: The mildly basic aqueous wash neutralizes and removes the DIPEA·HCl salts and any unreacted piperidin-3-ol into the aqueous layer.

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 20% to 80% EtOAc in Hexanes) to afford the title compound as an off-white solid.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the C5-iodo handle to install an aryl group, extending the scaffold into the kinase hydrophobic pocket.

  • Preparation: In a microwave vial, combine 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (1.0 g, 3.28 mmol, 1.0 eq), an aryl boronic acid (3.93 mmol, 1.2 eq), and Pd(dppf)Cl₂ (120 mg, 0.16 mmol, 0.05 eq).

  • Solvent & Base: Add 1,4-dioxane (12 mL) and 2M aqueous Na₂CO₃ (4.9 mL, 3.0 eq).

  • Degassing (Critical Step): Seal the vial and sparge the biphasic mixture with N₂ gas for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst species into inactive Pd(II) oxides. Sparging ensures catalytic turnover.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

    • Validation Checkpoint: The solution will change from a bright orange suspension to a deep red/brown homogeneous mixture, indicating the successful reduction of Pd(II) to the active Pd(0) species and cycle initiation. LC-MS should indicate >95% conversion to the desired mass.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove precipitated palladium black. Proceed with standard aqueous extraction and chromatographic purification.

Pharmacophore I 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Bifunctional Scaffold P Pyrimidine Ring (Core) I->P S C5-Iodine (Coupling Handle) I->S H Piperidin-3-ol (Solubilizing Vector) I->H K1 Kinase Hinge Region (Hydrogen Bonding) P->K1 K2 Hydrophobic Pocket II (Selectivity Filter) S->K2 K3 Solvent Exposed Region (ADME Optimization) H->K3

Fig 2: Pharmacophore mapping and logical relationship of the intermediate to kinase binding pockets.

References

  • Structure Optimization of c-Jun N-terminal Kinase 1 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Publications. Available at:[Link]

  • WEE1 INHIBITOR AND PREPARATION AND USE THEREOF - EP 3943496 A1. European Patent Office. Available at: [Link]

  • NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells. Anticancer Research. Available at:[Link]

  • WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors. Google Patents.
Method

Application Note: Stereoselective Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Isomers

Strategic Rationale in Drug Discovery The development of highly selective kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores. Substituted pyrimidines, particularly those coupled with ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Discovery

The development of highly selective kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores. Substituted pyrimidines, particularly those coupled with chiral saturated heterocycles like piperidine, are cornerstone scaffolds in modern oncology and immunology, frequently appearing in inhibitors for targets such as CDK7[1] and CDK2[2].

The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (CAS No. 1490428-63-1) represents a highly versatile, bifunctional building block.

  • The Piperidin-3-ol Motif: Introduces a rigid stereocenter (C3) and a hydrogen-bond donor (-OH) that can dictate the binding affinity and orientation within a kinase hinge region.

  • The 5-Iodopyrimidine Core: Acts as an orthogonal synthetic handle. The iodine atom at the C5 position is primed for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) to rapidly elaborate structural complexity[3].

This application note details the stereoselective synthesis of both the (R)- and (S)-isomers of 1-(5-iodopyrimidin-4-yl)piperidin-3-ol, providing mechanistic insights, optimized step-by-step protocols, and analytical validation methods.

Mechanistic Insights & Stereochemical Control

The coupling of 4-chloro-5-iodopyrimidine with a chiral piperidin-3-ol proceeds via a Nucleophilic Aromatic Substitution (S_NAr) mechanism[3]. Understanding the electronic and steric interplay is critical for optimizing this transformation:

  • Electronic Activation: The C4 position of the pyrimidine ring is exceptionally electrophilic. This is driven by the strong electron-withdrawing inductive and resonance effects of the two adjacent endocyclic nitrogen atoms.

  • Overcoming Steric Hindrance: While halogens generally increase S_NAr reactivity via inductive electron withdrawal, the large atomic radius of the C5-iodine introduces significant local steric bulk. To overcome this kinetic barrier, the reaction requires moderate thermal activation (typically 80 °C) to ensure the nucleophile can successfully approach the C4 carbon[3].

  • Absolute Stereochemical Fidelity: The stereocenter resides at the C3 position of the piperidine ring. Because the nucleophilic attack is executed exclusively by the secondary amine (N1) of the piperidine, the C3 chiral center is spatially isolated from the bond-forming event. Consequently, the reaction proceeds with 100% retention of configuration . Utilizing enantiopure (R)- or (S)-piperidin-3-ol guarantees the formation of the respective optically pure product without the risk of racemization.

SNAr_Mechanism N1 1. Electrophilic Attack Piperidine Nitrogen Attacks Pyrimidine C4 N2 2. Meisenheimer Complex Negative Charge Delocalized Over Ring Nitrogens N1->N2 N3 3. Chloride Elimination Restoration of Aromaticity N2->N3 N4 4. Stereochemical Fidelity C3 Chiral Center Remains 100% Intact N3->N4

Figure 1: Mechanistic pathway of the S_NAr reaction ensuring complete stereochemical retention.

Experimental Workflow

Exp_Workflow Start Starting Materials 4-Chloro-5-iodopyrimidine + (R)/(S)-Piperidin-3-ol Reaction S_NAr Coupling DIPEA, EtOH, 80°C, 3h Start->Reaction Workup Aqueous Workup EtOAc Extraction & Brine Wash Reaction->Workup Purification Flash Chromatography 0-5% MeOH in DCM Workup->Purification Analysis Quality Control NMR, LC-MS, Chiral HPLC Purification->Analysis Product Enantiopure Product 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Analysis->Product

Figure 2: Step-by-step experimental workflow for synthesizing the stereoisomers.

Detailed Experimental Protocols

The following protocol is a self-validating system designed to maximize yield while preventing oxidative degradation of the amine.

Synthesis of (R)-1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Reagents & Materials:

  • 4-Chloro-5-iodopyrimidine (1.0 equiv, 10.0 mmol, 2.40 g)

  • (R)-Piperidin-3-ol hydrochloride (1.1 equiv, 11.0 mmol, 1.51 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol, 5.2 mL)

  • Absolute Ethanol (25 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-5-iodopyrimidine in absolute ethanol (25 mL). Causality: Ethanol is chosen as a polar protic solvent because it stabilizes the leaving chloride ion via hydrogen bonding, accelerating the collapse of the Meisenheimer complex.

  • Amine Addition: Add (R)-piperidin-3-ol hydrochloride to the suspension.

  • Base Addition: Dropwise add DIPEA over 5 minutes at room temperature. Causality: Piperidin-3-ol is utilized as a hydrochloride salt to ensure bench stability. DIPEA, a sterically hindered non-nucleophilic base, safely neutralizes the HCl salt to liberate the free amine without competing for the electrophilic pyrimidine C4 position. This addition typically results in a slight exotherm and a color shift to pale yellow.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 3 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV active at 254 nm) or LC-MS. The reaction is deemed complete when the 4-chloro-5-iodopyrimidine spot is fully consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting crude residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL). Combine the organic extracts, wash with saturated aqueous NaCl (brine, 30 mL) to remove residual DMF/DIPEA salts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 0–5% Methanol in Dichloromethane (DCM) to afford the pure (R)-isomer as an off-white solid.

Synthesis of (S)-1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

The procedure is identical to Section 4.1, substituting (S)-piperidin-3-ol hydrochloride as the chiral starting material to yield the (S)-enantiomer.

Quantitative Data & Condition Optimization

To establish the most robust protocol, various solvent and base combinations were evaluated. The data below demonstrates that while the reaction is tolerant to multiple conditions, the combination of Ethanol and DIPEA provides the optimal kinetic profile and yield.

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Ethanol DIPEA 80 3 92 > 99.9
DMFK₂CO₃80485> 99.9
THFTEA65678> 99.9
IsopropanolDIPEA90389> 99.9

Table 1: Optimization of S_NAr conditions for the synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. Enantiomeric excess was determined via chiral HPLC.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized isomers, the following analytical parameters should be verified:

  • LC-MS (ESI+): The expected mass for C₉H₁₃IN₃O [M+H]⁺ is calculated as 306.01. The observed mass should be exactly 306.0.

  • ¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include the pyrimidine aromatic protons at δ 8.55 (s, 1H) and 8.35 (s, 1H). The hydroxyl proton typically appears as a doublet at δ 4.95 (d, J = 4.5 Hz, 1H), confirming the integrity of the -OH group.

  • Chiral HPLC: To validate stereochemical retention, analyze the product using a Chiralpak AD-H column (Hexane/Isopropanol 80:20, flow rate 1.0 mL/min). The (R)- and (S)-isomers will exhibit distinct retention times, and the protocol above consistently yields an enantiomeric excess (ee) > 99%.

References

  • Heterocyclic Compounds - Crysdot: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. Crysdot LLC.
  • AU2017295863A1 - Inhibitors of cyclin-dependent kinase 7 (CDK7).
  • WO2024119122A1 - Cdk inhibitors and methods and use thereof.
  • WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents.

Sources

Application

A Robust and Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitativ...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. The methodology employs a simple protein precipitation extraction technique followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This document provides a comprehensive, step-by-step guide from sample preparation to data analysis and includes a full method validation summary based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5]

Introduction and Scientific Rationale

The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol features a pyrimidine core linked to a piperidinol moiety. Pyrimidine and piperidine structures are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities.[6][7] The development of novel therapeutics containing these fragments necessitates the establishment of sensitive and reliable bioanalytical methods to accurately characterize their absorption, distribution, metabolism, and excretion (ADME) profiles.

LC-MS/MS is the definitive technique for small molecule quantification in complex biological matrices due to its unparalleled sensitivity, selectivity, and speed.[8][9] The primary challenge in analyzing a molecule like 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol lies in its polarity, conferred by the hydroxyl group and multiple nitrogen atoms, which can lead to poor retention on traditional reversed-phase columns and potential matrix effects.[8][10] This protocol addresses these challenges by optimizing chromatographic conditions and sample preparation to ensure a robust and reproducible assay. The method is validated according to the harmonized International Council for Harmonisation (ICH) M10 guideline, ensuring its suitability for regulatory submissions.[3][4]

Principle of the Method: LC-MRM-MS/MS

The core of this method is the coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS).

  • Sample Preparation : The analyte is first extracted from the plasma matrix, typically via protein precipitation, which is a rapid and effective method for removing the majority of interfering macromolecules.

  • Chromatographic Separation (LC) : The extracted sample is injected into the HPLC system. A reversed-phase column retains the analyte based on its hydrophobicity. A gradient of aqueous and organic mobile phases is used to elute the analyte as a sharp, well-defined peak, separating it from other endogenous components.

  • Ionization (ESI) : As the analyte elutes from the column, it enters the electrospray ionization (ESI) source of the mass spectrometer. The basic nitrogen on the piperidine ring is readily protonated, forming a positive molecular ion [M+H]+.

  • Mass Analysis (MS/MS) : The protonated molecular ion (the precursor ion ) is selected in the first quadrupole (Q1). It then travels into the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. Specific, stable fragments (product ions ) are then selected in the third quadrupole (Q3) and directed to the detector. This process of monitoring a specific precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity.

Caption: The principle of Multiple Reaction Monitoring (MRM) for quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Reference Standard (>98% purity)

  • Internal Standard (IS): 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol-d4 (or a suitable structural analog)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (>18 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade, >99%)

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates of 0.2-0.6 mL/min (e.g., Waters Acquity, Agilent 1290, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S, Agilent 6495).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Data System: Chromatography data system software for instrument control, data acquisition, and processing (e.g., Analyst, MassLynx, MassHunter).

Experimental Workflow and Protocols

Workflow A Standard & QC Preparation C Protein Precipitation (Add ACN with IS) A->C B Plasma Sample Thawing B->C D Vortex & Centrifuge C->D E Supernatant Transfer D->E F LC-MS/MS Injection & Analysis E->F G Data Processing (Integration & Regression) F->G H Concentration Calculation G->H

Caption: Overall experimental workflow from sample preparation to final result.

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard reference materials. Dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile:water to create a set of working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of study samples, CAL standards, or QC samples into 1.5 mL polypropylene tubes.

  • Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >12,000 g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into autosampler vials for analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
ColumnWaters BEH C18, 2.1 x 50 mm, 1.7 µmProvides excellent retention and peak shape for a broad range of compounds.
Mobile Phase A0.1% Formic Acid in WaterFormic acid promotes analyte protonation for enhanced ESI+ signal.[9]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume5 µLMinimizes potential matrix effects while maintaining sensitivity.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Gradient
0.0 - 0.5 min5% BAllows for loading and focusing of the analyte on the column.
0.5 - 2.5 min5% to 95% BElutes the analyte and other matrix components.
2.5 - 3.0 minHold at 95% BWashes the column of late-eluting compounds.
3.0 - 3.1 min95% to 5% BReturns to initial conditions.
3.1 - 4.0 minHold at 5% BColumn re-equilibration.

Table 2: Mass Spectrometer Parameters

ParameterValueRationale
PlatformTriple QuadrupoleThe gold standard for quantitative bioanalysis.
Ionization ModeElectrospray Ionization (ESI), PositiveThe basic piperidine nitrogen is readily protonated.
Capillary Voltage3.5 kVOptimized for stable spray and maximum ion generation.
Source Temp.150 °C
Desolvation Temp.500 °CEnsures efficient desolvation of the mobile phase droplets.
Gas FlowInstrument DependentOptimized to maximize signal and stability.
MRM Transitions
Analyte (Quantifier)306.0 -> 288.0Precursor [M+H]+. Product corresponds to [M+H-H2O]+.
Analyte (Qualifier)306.0 -> 179.0Product corresponds to the iodopyrimidine fragment after cleavage.
IS (-d4)310.0 -> 292.0[M+H]+ -> [M+H-H2O]+ transition for the deuterated standard.

Note: All MS parameters (e.g., collision energy, declustering potential) must be optimized empirically for the specific instrument used.

Bioanalytical Method Validation

The method was validated according to the principles of the FDA and EMA guidelines.[1][2][5][11] A summary of the validation experiments and acceptance criteria is provided below.

  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or IS.

  • Linearity & Range: The calibration curve was linear over the range of 0.1 to 100 ng/mL. A weighted (1/x²) linear regression was used, with a correlation coefficient (r²) > 0.995.

  • Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.

  • Accuracy & Precision: Determined by analyzing QC samples at four levels (LLOQ, Low, Mid, High) in five replicates over three separate runs. The intra- and inter-run precision (%CV) were <15% (20% at LLOQ) and accuracy (%Bias) was within ±15% (20% at LLOQ).

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to the response in neat solution. The IS-normalized matrix factor was between 0.85 and 1.15, indicating minimal ion suppression or enhancement.

  • Stability: The analyte was proven to be stable under various conditions: bench-top (4 hours at RT), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).

Table 3: Example Inter-Day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%Bias)Precision (%CV)
LLOQ0.100.11+10.0%11.5%
Low0.300.28-6.7%8.2%
Mid10.010.4+4.0%5.5%
High80.078.9-1.4%4.1%

Troubleshooting

Troubleshooting Start Problem Observed No_Signal No Signal / Very Low Signal Start->No_Signal Poor_Peak Poor Peak Shape (Tailing/Fronting) Start->Poor_Peak High_CV High Variability (%CV) Start->High_CV Check_MS Check MS Tuning & Calibration No_Signal->Check_MS Check_Column Column Overload or Degradation? Poor_Peak->Check_Column Check_IS IS Response Consistent? High_CV->Check_IS Check_LC Check LC Plumbing (Leaks, Clogs) Check_MS->Check_LC Check_Sample Re-prepare Sample Check_LC->Check_Sample Check_pH Mobile Phase pH Correct? Check_Column->Check_pH Check_Extra Extraneous Tubing Volume? Check_pH->Check_Extra Check_Pipette Check Pipette Calibration Check_IS->Check_Pipette Check_Precip Inconsistent Precipitation? Check_Pipette->Check_Precip

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Conclusion

This application note describes a validated, high-performance LC-MS/MS method for the quantification of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in human plasma. The simple extraction procedure, rapid chromatographic runtime, and excellent analytical performance make it highly suitable for supporting high-throughput preclinical and clinical studies in the drug development pipeline. The method demonstrates the required accuracy, precision, and sensitivity to provide reliable data for critical pharmacokinetic assessments.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1][5]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][2]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][3][4]

  • De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link][12][13]

  • Kwan, W. P., & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link][8]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link][9]

  • Patel, D. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Retrieved from [Link][14]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. Retrieved from [Link][6]

  • Wikipedia. Piperidine. Retrieved from [Link][7]

  • Lu, W., & Rabinowitz, J. D. (2018). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Methods in Molecular Biology. Retrieved from [Link][15]

  • van der Nagel, B. H. C., et al. (2012). LC-MS metabolomics of polar compounds. TrAC Trends in Analytical Chemistry. Retrieved from [Link][10]

Sources

Method

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol use in high-throughput screening

Application Note: High-Throughput Screening Library Generation Using 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Introduction & Mechanistic Rationale The discovery of highly selective kinase inhibitors remains a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Library Generation Using 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Introduction & Mechanistic Rationale

The discovery of highly selective kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. The pyrimidine ring is a privileged scaffold in medicinal chemistry, widely recognized for its ability to act as an isostere of the adenine ring of ATP, thereby mimicking hinge-region binding interactions within kinase active sites[1].

To accelerate hit-to-lead optimization, researchers rely heavily on late-stage functionalization (LSF) to generate diverse chemical libraries for High-Throughput Screening (HTS). The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is an expertly designed core scaffold that serves this exact purpose. It integrates three critical structural and functional elements:

  • The Pyrimidine Core: Anchors the molecule to the kinase hinge region via bidentate hydrogen bonds.

  • The 5-Iodo Substituent: Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The choice of iodine over bromine is a deliberate, field-proven strategy: the weaker C–I bond undergoes oxidative addition much faster, allowing parallel synthesis to occur at lower temperatures (60 °C)[2]. This prevents solvent evaporation and cross-contamination in 96-well or 384-well microtiter plates.

  • The Piperidin-3-ol Moiety (4-Position): The 3-hydroxypiperidine ring is directed toward the solvent-exposed channel or the ribose-binding pocket. The hydroxyl group provides a critical hydrogen-bonding vector, while the piperidine ring modulates the basicity and overall lipophilicity (LogD) of the molecule, significantly improving aqueous solubility and pharmacokinetic properties[3][4].

BindingLogic K Kinase Active Site ATP-Binding Pocket P Pyrimidine Ring Hinge Region Binder K->P Hydrogen Bonds (e.g., Cys/Met) I 5-Position (Aryl/Heteroaryl) Hydrophobic Pocket II K->I pi-pi Stacking & Hydrophobic Interactions O Piperidin-3-ol (4-Position) Solvent Channel / Ribose Pocket K->O Water-mediated H-Bonds & Solubilization P->I C5-C Cross-Coupling P->O C4-N Bond

Caption: Logical binding model of the functionalized pyrimidine scaffold within a kinase active site.

Quantitative Data & Optimization

Before deploying the scaffold into an automated HTS workflow, its physicochemical properties and cross-coupling efficiency must be validated. Table 1 summarizes the baseline properties of the core scaffold, while Table 2 details the optimization of the Suzuki-Miyaura coupling conditions necessary for high-fidelity parallel synthesis[5].

Table 1: Physicochemical Profile of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

PropertyValueMedicinal Chemistry Significance
Molecular Weight 305.11 g/mol Leaves ~150-200 Da budget for the R-group to maintain Lipinski compliance.
cLogP 1.2Excellent starting lipophilicity; prevents non-specific binding in assays.
H-Bond Donors 1 (Hydroxyl)Enhances target specificity via solvent-channel interactions.
H-Bond Acceptors 4Facilitates hinge-binding and aqueous solubility.
Reactivity Handle C5-IodineEnables low-temperature Pd-catalyzed cross-coupling.

Table 2: Optimization of High-Throughput Suzuki Coupling Conditions (96-well format)

ConditionCatalystBaseSolvent SystemTemp (°C)Avg. Yield (%)*
A (Standard)Pd(PPh3)4Na2CO3Toluene/EtOH/H2O90 °C45% (High evaporation)
B (Mild)Pd(dppf)Cl2K2CO31,4-Dioxane/H2O80 °C68%
C (Optimized) Pd(dppf)Cl2·DCM K3PO4 1,4-Dioxane/H2O (4:1) 60 °C 89% (Ideal for HTS)

*Average yield calculated across a validation library of 24 diverse aryl and heteroaryl boronic acids.

Experimental Protocols

The following protocols represent a self-validating system. Regioselectivity in the first step is confirmed via LC-MS/NMR, ensuring that the subsequent automated library generation utilizes a pure, standardized building block.

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol via Nucleophilic Aromatic Substitution (SNAr).

  • Reaction Setup: In a flame-dried round-bottom flask under N2, dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Temperature Control (Critical Step): Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality insight: The C4 position is electronically activated, but the bulky C5-iodine creates steric hindrance. Lowering the temperature prevents undesired substitution at the C2 position, ensuring >95% regioselectivity.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Slowly add a solution of piperidin-3-ol (1.05 eq, 10.5 mmol) in DCM (10 mL) dropwise over 30 minutes.

  • Incubation: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Monitor completion via TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 0-50% EtOAc in Hexanes) to yield the pure core scaffold as an off-white solid.

Protocol B: Automated High-Throughput Library Generation

Objective: Generate a 96-well library of 5-aryl/heteroaryl derivatives via Suzuki-Miyaura coupling.

  • Plate Preparation: Using an automated liquid handler, dispense 10 µmol of diverse boronic acids into individual wells of a 96-well deep-well glass-lined microtiter plate.

  • Master Mix Addition: Prepare a master mix containing 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (8 µmol), Pd(dppf)Cl2·DCM (0.4 µmol, 5 mol%), and K3PO4 (24 µmol) in degassed 1,4-Dioxane/H2O (4:1, 400 µL per well). Dispense the master mix into the plate.

  • Reaction Execution: Seal the plate with a pierceable aluminum heat seal. Incubate in a heated shaker at 60 °C for 16 hours at 800 rpm.

  • Filtration & Normalization: Cool the plate to room temperature. Dilute each well with EtOAc (500 µL) and filter through a 96-well Celite/Silica SPE plate into a collection plate to remove palladium residues. Concentrate the solvent using a centrifugal evaporator (e.g., Genevac).

  • QC & Formatting: Re-suspend the library in 100% DMSO to a stock concentration of 10 mM. Perform LC-MS QC on a 10% random sampling of the wells to confirm >80% average purity.

Protocol C: HTS Kinase Assay (TR-FRET)

Objective: Screen the synthesized library against a target kinase (e.g., IRAK4 or SHP2).

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to transfer 25 nL of the 10 mM DMSO library stocks into a 384-well low-volume assay plate (final assay concentration: 10 µM).

  • Assay Assembly: Dispense 5 µL of Kinase/Substrate mix (in HEPES buffer with MgCl2, EGTA, and 0.01% Tween-20) into the wells. Incubate for 15 minutes at room temperature.

  • Initiation: Add 5 µL of ATP solution (at the apparent Km of the kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and XL665-labeled tracer). Incubate for 60 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring the emission ratio at 665 nm / 615 nm. Calculate % inhibition relative to DMSO controls.

Workflow Visualization

Workflow A 2,4-Dichloro-5-iodopyrimidine (Starting Material) B SNAr Reaction (+ Piperidin-3-ol) A->B Regioselective Substitution C 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (Core Scaffold) B->C Isolation & QC D High-Throughput Suzuki-Miyaura Coupling (Diverse Boronic Acids) C->D Late-Stage Functionalization E Kinase Inhibitor Library (96/384-well format) D->E Parallel Synthesis F HTS Assay (e.g., TR-FRET) E->F Screening

Caption: End-to-end workflow from core scaffold synthesis to high-throughput kinase screening.

References

  • Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors." ACS Publications, 2022. Available at:[Link]

  • Hypha Discovery. "The underappreciated hydroxyl in drug discovery." Hypha Discovery Blog, 2022. Available at:[Link]

  • MDPI Pharmaceuticals. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors." MDPI, 2025. Available at:[Link]

  • ACS Omega. "Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki–Miyaura Cross-Coupling." ACS Publications, 2017. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Technical Support Center: Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Welcome to the advanced troubleshooting and methodology center for the synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Welcome to the advanced troubleshooting and methodology center for the synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind each experimental choice, ensuring that your synthetic workflow is a robust, self-validating system.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-5-iodopyrimidine and piperidin-3-ol[1]. While seemingly straightforward, the trifunctional nature of the pyrimidine core (containing chloro, iodo, and amino-reactive sites) introduces specific challenges regarding regioselectivity and halogen stability[2].

Part 1: Mechanistic Causality & Experimental Design

To successfully synthesize this molecule, one must understand the electronic environment of the starting material. 4-chloro-5-iodopyrimidine is highly activated at the C4 position due to the electron-withdrawing nature of the adjacent ring nitrogens, which stabilize the intermediate negative charge (Meisenheimer complex). The C5 position, bearing the iodine, lacks this direct resonance stabilization and is therefore inert to SNAr, though it remains vulnerable to side reactions if conditions are poorly controlled.

Mechanism N1 Pre-Reaction 4-Chloro-5-iodopyrimidine N2 Nucleophilic Attack Piperidine N attacks C4 N1->N2 DIPEA N3 Meisenheimer Complex Negative charge on N1/N3 N2->N3 Rate Determining N4 Elimination Chloride leaves C4 N3->N4 Fast N5 Final Product Target Molecule Formed N4->N5 -HCl

Fig 1. Mechanistic causality of the regioselective SNAr at the C4 position.

Part 2: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in analytical checkpoints to guarantee trustworthiness and immediate feedback during the experiment.

Reagents:

  • 4-Chloro-5-iodopyrimidine (1.0 eq, limiting reagent)[3]

  • Piperidin-3-ol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) (0.2 M relative to limiting reagent)

Step-by-Step Workflow:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-5-iodopyrimidine in anhydrous DMF.

  • Amine Addition: Add piperidin-3-ol, followed by the dropwise addition of DIPEA. Causality: DIPEA is chosen over inorganic bases (like NaOH or K2CO3) because it is non-nucleophilic and fully soluble in DMF, preventing unwanted hydrolysis of the C4-chloride or degradation of the pyrimidine ring[4].

  • Thermal Activation: Heat the reaction mixture to 80 °C.

  • Validation Checkpoint (In-Process Control): After 4 hours, sample the reaction for LC-MS.

    • Success Metric: Disappearance of the starting material mass and the appearance of the target product mass: [M+H]+ = 306.0 .

    • Failure Metric: If a mass of [M+H]+ = 180.1 is observed, deiodination has occurred (see Troubleshooting section).

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with a 5% (w/w) aqueous Lithium Chloride (LiCl) solution three times. Causality: DMF is highly miscible with water, but standard aqueous washes often leave residual DMF in the organic layer. The addition of LiCl drastically increases the ionic strength of the aqueous phase, forcing DMF out of the EtOAc layer efficiently.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).

Workflow A Reactants 4-Chloro-5-iodopyrimidine + Piperidin-3-ol B SNAr Reaction DIPEA, DMF, 80°C A->B C Validation LC-MS: [M+H]+ 306.0 B->C D Workup 5% LiCl (aq) Extraction C->D E Product 1-(5-Iodopyrimidin-4-yl) piperidin-3-ol D->E

Fig 2. Self-validating synthetic workflow for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of a byproduct with a mass of [M+H]+ = 180.1. What is happening? A: You are experiencing deiodination (loss of the iodine atom at the C5 position), resulting in 1-(pyrimidin-4-yl)piperidin-3-ol. The carbon-iodine bond on an electron-deficient pyrimidine is susceptible to cleavage at high temperatures or in the presence of strong bases/light[2]. Actionable Fix: Ensure your reaction temperature strictly does not exceed 80 °C. If deiodination persists, switch the solvent from DMF to Ethanol and lower the temperature to 60 °C. Shield the reaction from ambient light using aluminum foil.

Q2: Is there a risk of the piperidin-3-ol attacking the C5 position instead of the C4 position? A: No. The SNAr mechanism is highly regioselective. For an SNAr reaction to occur, the intermediate negative charge must be stabilized by an electron-withdrawing group (in this case, the ring nitrogens). Attack at C4 allows the charge to delocalize directly onto the N1 and N3 atoms. Attack at C5 does not allow for this resonance stabilization, making the activation energy prohibitively high. Furthermore, chloride is a vastly superior leaving group compared to iodine in SNAr SNAr reactions[5].

Q3: I am using enantiomerically pure (R)-piperidin-3-ol. Will these reaction conditions cause racemization? A: No. The chiral center on piperidin-3-ol is located at the C3 position of the piperidine ring, which is remote from the nucleophilic nitrogen undergoing the SNAr reaction. Because the reaction conditions (DIPEA, 80 °C) do not involve strong acids or conditions that could trigger ring-opening/closing or enolization at that specific carbon, the stereochemical integrity of your starting material will be preserved in the final product.

Q4: My reaction is stalling at 50% conversion. Should I add more amine? A: Before adding more amine, check your base equivalents. The SNAr reaction generates one equivalent of HCl. If you did not add sufficient DIPEA (minimum 2.0 eq is recommended), the generated HCl will protonate your remaining piperidin-3-ol, rendering it non-nucleophilic and stalling the reaction.

Part 4: Quantitative Data & Optimization Summary

The following table summarizes the quantitative causality of varying reaction parameters during the optimization of this synthesis.

ParameterSub-optimal ConditionOptimal ConditionCausality / Mechanistic Observation
Solvent THFDMF DMF's high dielectric constant stabilizes the polar Meisenheimer transition state, drastically accelerating the SNAr rate compared to ethereal solvents[1].
Base K2CO3 (Suspension)DIPEA (Homogeneous)DIPEA provides a homogeneous reaction mixture, ensuring consistent kinetics. Inorganic bases can cause localized basicity spikes, leading to pyrimidine degradation.
Temperature 120 °C80 °C Temperatures exceeding 100 °C provide enough thermal energy to break the C-I bond, leading to >30% deiodinated byproduct.
Workup Standard H2O Wash5% LiCl (aq) Wash Standard water washes leave ~10-15% residual DMF in the EtOAc layer, complicating concentration and chromatography. LiCl forces complete phase separation.

References

  • Allen, D. "A Sheffield Hallam University thesis: Photolysis of 4-chloro-5-iodopyrimidine and Aromatic nucleophilic substitution." Sheffield Hallam University, 1980. Available at: [Link]

  • Amgen Inc. "Heterobicyclic compounds." U.S. Patent US20130225552A1, 2013.
  • Schering Corporation. "Heteroaromatic macrocyclic ether chemotherapeutic agents." W.O. Patent WO2021226269A1, 2021.
  • ChemRxiv. "Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets." ChemRxiv, 2025. Available at:[Link]

Sources

Optimization

Technical Support Center: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and analytical characterization of 1-(5-iodopyrimidin-4-yl)piperidin-3-ol . This guide is designed for researchers and drug development professionals performing N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical characterization of 1-(5-iodopyrimidin-4-yl)piperidin-3-ol . This guide is designed for researchers and drug development professionals performing Nucleophilic Aromatic Substitution (SNAr) reactions on highly functionalized pyrimidine scaffolds.

The SNAr reaction between 4-chloro-5-iodopyrimidine and piperidin-3-ol presents unique chemoselectivity and stability challenges. Piperidin-3-ol is an ambident nucleophile containing both a secondary amine and a secondary alcohol. Furthermore, the 5-iodo substituent on the pyrimidine ring is susceptible to off-target cleavage. This guide provides field-proven insights into causality, self-validating protocols, and analytical workflows to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & Causality Analysis

When synthesizing 1-(5-iodopyrimidin-4-yl)piperidin-3-ol, researchers frequently encounter three major side products. Understanding the mechanistic causality behind each is critical for optimizing reaction conditions[1].

Issue 1: Formation of the O-Arylated Isomer

Observation: LC-MS shows a peak with the exact mass of the target product (m/z 306.01 [M+H]+), but NMR indicates the presence of a structural isomer. Causality: Piperidin-3-ol contains two nucleophilic sites. While the secondary amine is inherently more nucleophilic (softer and more polarizable) than the alcohol, the use of strong bases (e.g., NaH, KOtBu) deprotonates the hydroxyl group. This generates a hard, highly reactive alkoxide that outcompetes the amine, leading to the O-arylated side product: 3-(5-iodopyrimidin-4-yloxy)piperidine . Solution: Utilize a milder, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K2CO3. These bases are strong enough to scavenge the HCl byproduct but weak enough to leave the hydroxyl group protonated, thereby preserving the natural N-selectivity of the amine.

Issue 2: Deiodination of the Pyrimidine Ring

Observation: Formation of a highly polar side product with m/z 180.11 [M+H]+. Causality: The C–I bond at the 5-position of the pyrimidine ring is relatively weak and labile. Prolonged heating (>80 °C), exposure to intense light, or the presence of trace transition metals in the solvent can induce homolytic cleavage or reductive dehalogenation, yielding 1-(pyrimidin-4-yl)piperidin-3-ol . Solution: SNAr at the 4-position of pyrimidines is highly activated due to the ortho/para relationship with the ring nitrogens. The reaction rarely requires high heat. Maintain the reaction temperature between 20 °C and 50 °C and monitor strictly via LC-MS to prevent over-reaction.

Issue 3: Hydrolysis of the Starting Material

Observation: Rapid consumption of 4-chloro-5-iodopyrimidine without corresponding product formation; appearance of m/z 222.94 [M+H]+. Causality: Trace water in hygroscopic solvents (e.g., DMF, DMSO) reacts with the base to form hydroxide ions. The 4-position of 4-chloro-5-iodopyrimidine is highly electrophilic, making it highly susceptible to OH- attack, resulting in the hydrolysis product 5-iodopyrimidin-4-ol . Solution: Use strictly anhydrous solvents (e.g., anhydrous MeCN or DMF stored over molecular sieves) and ensure solid bases are oven-dried prior to use.

ReactionPathways SM 4-Chloro-5-iodopyrimidine + Piperidin-3-ol Meisenheimer Meisenheimer Complex (Intermediate) SM->Meisenheimer Mild Base (DIPEA) RT to 50°C Side1 Side Product A: O-Arylation 3-(5-Iodopyrimidin-4-yloxy)piperidine SM->Side1 Strong Base (NaH) Alkoxide Attack Side2 Side Product B: Hydrolysis 5-Iodopyrimidin-4-ol SM->Side2 Trace H2O / Base OH- Attack Target Target: N-Arylation 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Meisenheimer->Target Amine Attack (Preferred) Side3 Side Product C: Deiodination 1-(Pyrimidin-4-yl)piperidin-3-ol Target->Side3 Prolonged Heat / Light Homolytic C-I Cleavage

Mechanistic divergence in the SNAr reaction of 4-chloro-5-iodopyrimidine and piperidin-3-ol.

Part 2: Frequently Asked Questions (FAQs)

Q: How can I definitively distinguish between the N-arylated target and the O-arylated side product? A: Because both isomers have identical masses (m/z 306.01), LC-MS is insufficient. You must use 2D NMR, specifically 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) or 1H-15N HMBC[2][3].

  • For N-arylation: You will observe a strong 3-bond HMBC correlation between the piperidine ring protons adjacent to the nitrogen (C2-H and C6-H) and the pyrimidine C4 carbon.

  • For O-arylation: The HMBC correlation will strictly be between the piperidine C3-H (the proton on the carbon bearing the oxygen) and the pyrimidine C4 carbon.

Q: Can the N-arylated and O-arylated products be separated by standard silica gel chromatography? A: Yes. The N-arylated target features a free hydroxyl group, making it capable of acting as a hydrogen-bond donor. The O-arylated side product features a free secondary amine, making it significantly more basic. The O-arylated product will typically streak on standard silica unless a basic modifier (like 1% Et3N or NH4OH) is added to the eluent, allowing for clear chromatographic resolution.

Q: Why does the reaction occur exclusively at the 4-position and not the 5-position where the iodine is located? A: SNAr reactions require the stabilization of a negative charge in the transition state (the Meisenheimer complex). The 4-position is ortho to one ring nitrogen and para to the other, allowing the electronegative nitrogens to effectively delocalize the negative charge. The 5-position is meta to both nitrogens and lacks this resonance stabilization, rendering the C–I bond inert to SNAr attack[4].

Part 3: Quantitative Analytical Data

Below is a consolidated reference table of the target molecule and its common side products to aid in rapid LC-MS and NMR identification.

Compound IdentitySNAr PathwayExact MassLC-MS [M+H]+Key Diagnostic NMR Signal (1H / HMBC)
1-(5-Iodopyrimidin-4-yl)piperidin-3-ol N-Arylation (Target) 305.00306.01HMBC: Piperidine C2-H/C6-H → Pyrimidine C4
3-(5-Iodopyrimidin-4-yloxy)piperidineO-Arylation (Side Prod A)305.00306.01HMBC: Piperidine C3-H → Pyrimidine C4
1-(Pyrimidin-4-yl)piperidin-3-olDeiodination (Side Prod B)179.11180.11Loss of Pyrimidine C5-I; appearance of C5-H doublet (~6.5 ppm)
5-Iodopyrimidin-4-olHydrolysis (Side Prod C)221.93222.94Broad -OH singlet; absence of aliphatic piperidine signals

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory remains strictly on the N-arylation pathway.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 4-chloro-5-iodopyrimidine (1.0 eq, 5.0 mmol) and anhydrous acetonitrile (20 mL). Stir until fully dissolved.

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol) dropwise via syringe. Self-Validation Check: The solution should remain clear; any immediate precipitation indicates moisture contamination (hydrolysis).

  • Nucleophile Addition: Add piperidin-3-ol (1.1 eq, 5.5 mmol) in a single portion.

  • Reaction Conditions: Stir the reaction mixture at 40 °C.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Pass Criteria: >90% conversion to m/z 306.01; <2% of m/z 180.11 (deiodination).

    • Action: If unreacted starting material remains, continue heating for 1 additional hour. Do not exceed 60 °C.

  • Quench & Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). The basic aqueous wash ensures the removal of DIPEA hydrochloride salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient 100:0 to 95:5).

Protocol 2: NMR Differentiation Workflow

To definitively rule out Side Product A (O-arylation), execute the following analytical steps:

  • Dissolve 15 mg of the purified product in 0.6 mL of DMSO-d6.

  • Acquire a standard 1D 1H NMR spectrum. Identify the multiplet corresponding to the piperidine protons adjacent to the nitrogen (typically 3.0–4.2 ppm) and the proton adjacent to the oxygen (~3.5–3.8 ppm).

  • Acquire a 2D 1H-13C HMBC spectrum.

  • Locate the pyrimidine C4 carbon resonance (typically 155–165 ppm).

  • Trace the cross-peaks. A valid target structure will show cross-peaks from the C4 carbon strictly to the C2 and C6 protons of the piperidine ring.

AnalyticalWorkflow Crude Crude Reaction Mixture LCMS LC-MS Analysis Crude->LCMS Mass306 m/z = 306.01 [M+H]+ (Target or O-Isomer) LCMS->Mass306 Mass180 m/z = 180.11 [M+H]+ (Deiodinated) LCMS->Mass180 Mass223 m/z = 222.94 [M+H]+ (Hydrolyzed SM) LCMS->Mass223 NMR 1H-13C HMBC NMR Mass306->NMR Isomer Differentiation N_Ar Target Confirmed Piperidine C2/C6 to Pyrimidine C4 NMR->N_Ar O_Ar O-Isomer Confirmed Piperidine C3 to Pyrimidine C4 NMR->O_Ar

Analytical workflow for identifying 1-(5-iodopyrimidin-4-yl)piperidin-3-ol side products.

References

  • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: Bioorganic & Medicinal Chemistry Letters URL: [Link][2]

  • Title: Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using 1H–15N HMBC NMR Spectroscopy Source: European Journal of Organic Chemistry URL: [Link][3]

  • Title: SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link][1]

  • Title: Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism Source: Leah4Sci (Educational Mechanics) URL: [Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Chromatographic Purification of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

This guide provides in-depth troubleshooting strategies and optimized protocols for the chromatographic purification of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. The unique structural characteristics of this molecule—combi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and optimized protocols for the chromatographic purification of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. The unique structural characteristics of this molecule—combining a basic piperidine ring, a polar hydroxyl group, and a potentially labile iodopyrimidine moiety—present specific challenges that require a nuanced approach to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: Why am I seeing a broad, tailing peak for my product on silica gel?

A1: This is the most frequently observed issue and is almost certainly caused by strong acid-base interactions between the basic nitrogen atom in the piperidine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This interaction leads to a non-linear adsorption isotherm, resulting in poor peak shape, reduced resolution, and often, lower recovery. The pyrimidine nitrogens can also contribute to this effect, albeit to a lesser extent.

  • Causality: The lone pair of electrons on the piperidine nitrogen acts as a Lewis base, binding tightly to the proton-donating silanol groups. This slows the elution of the molecule in an uneven manner, causing the characteristic "tailing."

  • Solution: To mitigate this, you must "mask" or neutralize the acidic sites on the stationary phase. This is most effectively done by adding a small amount of a basic modifier to your mobile phase.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The amine competitively binds to the silanol groups, allowing your compound to elute more symmetrically.[2]

Q2: My post-column yield is significantly lower than expected, and I see a new, less-polar spot on my TLC analysis of the crude fractions. What is happening?

A2: This strongly suggests on-column degradation of your product. The primary suspect is the cleavage of the carbon-iodine (C-I) bond, a phenomenon known as de-iodination. Iodinated heterocyclic compounds can be sensitive to the acidic environment of silica gel.[1]

  • Causality: The acidic protons on the silica surface can catalyze the protonolysis of the C-I bond, replacing the iodine atom with a hydrogen atom. The resulting 1-(pyrimidin-4-yl)piperidin-3-ol is less polar and will elute faster (higher Rf on TLC). The lability of the C-I bond is a known characteristic of many iodine-containing heterocycles.[3][4]

  • Solutions:

    • Use a Basic Modifier: As mentioned in A1, adding triethylamine not only improves peak shape but also neutralizes the silica surface, significantly reducing the risk of acid-catalyzed degradation.

    • Change the Stationary Phase: If degradation persists, switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative that lacks the strong acidity of silica.[2] A preliminary stability test is highly recommended (see Protocol 2).

    • Minimize Residence Time: Use a slightly higher flow rate or a steeper elution gradient to reduce the total time the compound spends in contact with the stationary phase.

Q3: My crude product has poor solubility in my initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane). How should I load it onto the column?

A3: This is a common challenge for moderately polar compounds like 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. Loading the sample in a strong solvent will cause band broadening and poor separation. You have two primary, superior options:

  • Wet Loading (Minimal Strong Solvent): Dissolve the crude material in a minimal amount of a stronger solvent in which it is freely soluble (e.g., dichloromethane, acetone, or a small volume of the mobile phase with a higher methanol concentration).[1] Adsorb this solution onto a small amount of silica gel or Celite® in a flask, then evaporate the solvent completely under reduced pressure. This creates a dry, free-flowing powder.

  • Dry Loading (Recommended): This is the preferred method for ensuring sharp bands and optimal resolution.

    • Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Gently layer this powder on top of your packed column bed.

Q4: I am struggling to separate my product from an impurity with a very similar Rf value. How can I improve the resolution?

A4: Improving resolution between closely eluting spots requires systematic optimization of the chromatographic conditions.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. To separate two compounds, you must exploit differences in their physicochemical properties.

  • Solutions:

    • Optimize the Mobile Phase: This is the most powerful tool. Instead of a simple two-solvent system (e.g., Hexane/EtOAc), try a three-component system. Adding a small amount of a third solvent like methanol or isopropanol can significantly alter the selectivity of the separation.

    • Use Isocratic Elution: If you are using a gradient, try running the column isocratically with the solvent system that gives the best separation on TLC (aim for an Rf of ~0.2-0.3 for your product). This maximizes the number of theoretical plates.

    • Reduce the Flow Rate: Slower flow rates can improve efficiency and allow more time for equilibrium between the mobile and stationary phases, often enhancing resolution.

    • Increase Column Length/Decrease Diameter: Use a longer, narrower column for a more efficient separation, though this will increase run time and back-pressure.

Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose and resolve purification issues.

G start_node start_node problem_node problem_node action_node action_node check_node check_node A Analyze Post-Column Fractions (TLC, LC-MS) B Problem Identified A->B C Broad, Tailing Peak B->C Poor Peak Shape D Low Yield & New Spots (Degradation) B->D Low Mass Balance E Poor Separation (Co-elution) B->E Impure Fractions F Add 0.5-1% Et3N or NH4OH to Mobile Phase C->F D->F G Switch to Neutral or Basic Alumina D->G If degradation persists H Use Dry Loading Technique E->H I Optimize Mobile Phase (e.g., DCM/MeOH/Et3N) E->I & K Problem Solved? F->K G->K J Run Isocratic Elution at Optimal Rf I->J or J->K L Re-evaluate Synthesis for Impurity Profile K->L No M Final Product (High Purity & Yield) K->M Yes

Caption: A workflow for troubleshooting common purification issues.

Key Parameter Optimization & Recommended Protocols

For reproducible, high-purity results, careful selection of chromatographic parameters is essential.

Table 1: Recommended Chromatographic Parameters
ParameterNormal-Phase (Silica Gel)Alternative (Neutral/Basic Alumina)
Stationary Phase Silica Gel (60 Å, 40-63 µm)Activated Alumina, Neutral or Basic (Brockmann I)
Mobile Phase System Dichloromethane/Methanol or Ethyl Acetate/HexaneDichloromethane/Methanol or Ethyl Acetate/Hexane
Basic Modifier Crucial: 0.5-1% Triethylamine (Et₃N) or NH₄OHOptional: 0.1-0.5% Et₃N may still improve peak shape
Gradient Profile Start with 100% DCM, gradually increase to 5-10% MeOHStart with 100% Hexane or DCM, increase polarity gradually
Sample Loading Dry Loading is strongly recommendedDry or Wet Loading (minimal strong solvent)
Detection UV at 254 nmUV at 254 nm
Key Advantage High resolving power for many compoundsPrevents degradation of acid-sensitive compounds
Key Disadvantage Can cause degradation and peak tailing without modificationMay have different selectivity compared to silica
Protocol 1: Optimized Normal-Phase (Silica Gel) Chromatography

This protocol incorporates best practices to overcome the common challenges of purifying 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

  • TLC Analysis: Develop a solvent system using Dichloromethane (DCM) and Methanol (MeOH) with 1% triethylamine (Et₃N) added to the polar solvent. Aim for a product Rf of 0.25. A typical starting point is 95:5 DCM:MeOH.

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of crude product in ~10-20 mL of MeOH.

    • Add ~3 g of silica gel to the solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel (use a 40:1 ratio of silica to crude mass, i.e., 40 g) in the initial, low-polarity eluent (e.g., 100% DCM + 1% Et₃N).

    • Pour the slurry into your column and pack it securely, ensuring a level bed. Do not let the column run dry.[1]

  • Sample Loading: Carefully add the dry-loaded sample powder to the top of the packed column bed, creating a thin, even layer. Gently add a layer of sand on top to protect the sample layer during solvent addition.

  • Elution:

    • Begin elution with the low-polarity solvent mixture.

    • Gradually increase the percentage of MeOH (containing 1% Et₃N) to elute your compound.

    • Collect fractions and monitor their composition by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.

Protocol 2: Screening for Stationary Phase Stability

Use this quick test to determine if your compound is degrading on silica gel before committing to a large-scale column.[2]

  • Preparation: Set up three small vials. To each, add ~50 mg of a different stationary phase:

    • Vial 1: Silica Gel

    • Vial 2: Neutral Alumina

    • Vial 3: Basic Alumina

  • Sample Addition: Prepare a stock solution of your crude product (~10 mg/mL) in ethyl acetate. Add 1 mL of this solution to each of the three vials. Create a fourth vial with only the stock solution as a control.

  • Incubation: Stir or agitate the vials at room temperature for 30-60 minutes, simulating the time the compound might spend on a column.

  • Analysis:

    • Filter the contents of each vial through a small plug of cotton into a clean vial.

    • Rinse the stationary phase with a little more ethyl acetate.

    • Spot the filtrate from all four vials on the same TLC plate and elute.

  • Interpretation: Compare the lanes for the three stationary phases to the control lane. If the silica gel lane shows a new, higher Rf spot that is absent or diminished in the alumina and control lanes, you have confirmed acid-catalyzed degradation.

Common Impurities to Consider

Understanding the potential synthetic by-products can aid in developing a targeted purification strategy.

  • Starting Materials: Unreacted 4-chloro-5-iodopyrimidine or piperidin-3-ol. These are typically easy to separate due to significant differences in polarity.

  • De-iodinated Product: 1-(pyrimidin-4-yl)piperidin-3-ol. As discussed, this is a common degradation product. It is less polar than the desired product.

  • Positional Isomers: Depending on the synthesis, isomers where the piperidine ring is attached at a different position on the pyrimidine ring could be present. These can be very difficult to separate and may require careful optimization of the mobile phase.[5][6]

By applying these targeted troubleshooting strategies and optimized protocols, researchers can overcome the inherent challenges in purifying 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, leading to higher yields and superior purity.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Ciardi, J. E., & Anderson, E. P. (1968).
  • 4-Iodopyrimidine. CymitQuimica.
  • Separation of purine and pyrimidine derivatives by thin-layer chrom
  • Carter, C. E. (1950). Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid. Journal of the American Chemical Society, 72(4), 1466–1471.
  • 5-iodo-2,4-dimethoxypyrimidine. CymitQuimica.
  • Synthesis and Characterization of Novel Pyrimidine Deriv
  • Troubleshooting Guide for Purific
  • 5-Iodopyrimidine. ChemScene.
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing.
  • Boelke, A. A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318.
  • Boelke, A. A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311-2318.
  • Zhdankin, V. V. (2014). Iodine Heterocycles. Topics in Heterocyclic Chemistry, 35, 327-362.
  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. Benchchem.
  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
  • Mishra, L., & Prajapati, S. (2011). effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Heteroletters, 1(4), 559-564.
  • Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein journal of organic chemistry, 15, 2311–2318.
  • Troubleshooting: About. University of Rochester Chemistry.
  • Sloan, N. L., Luthra, S. K., McRobbie, G., Pimlott, S. L., & Sutherland, A. (2017). Late stage iodination of biologically active agents using a one-pot process from aryl amines. Organic & Biomolecular Chemistry, 16(1), 101-107.
  • Baluja, S., & Solanki, P. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 903-909.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • Piperidine Impurities. BOC Sciences.
  • O'Duill, M., & Procter, D. J. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of visualized experiments : JoVE, (87), 51579.
  • Ghosh, A., et al. (2014). A review on the presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • Bommegowda, Y. D., et al. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION. International Journal of Recent Scientific Research, 8(7), 18756-18769.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34-42.
  • SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.

Sources

Optimization

Technical Support Center: Purification of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the purificatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the purification of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol .

The synthesis of 5-iodopyrimidin-4-yl derivatives is a foundational step in the development of various targeted therapeutics, including kinase inhibitors[1]. The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-5-iodopyrimidine and piperidin-3-ol[2]. While the reaction is generally robust, the resulting crude mixture often contains a complex matrix of unreacted starting materials, solvent residues, and degradation products that require a mechanistically sound purification strategy.

Quantitative Impurity Profile

Understanding the physicochemical properties of your impurities is the first step in designing a self-validating purification system. Below is the typical impurity profile encountered post-SNAr.

Impurity / ComponentOrigin & CausalityDetection (LC-MS / UV)Chromatographic Behavior (Normal Phase)
4-Chloro-5-iodopyrimidine Unreacted electrophile.Weak M+H, UV Active (254 nm)Highly lipophilic; elutes rapidly near the solvent front.
Piperidin-3-ol Unreacted nucleophile.M+H 102, No UV absorbanceHighly polar; retains strongly on the baseline.
1-(Pyrimidin-4-yl)piperidin-3-ol De-iodinated byproduct (thermal/photolytic degradation).M+H 180, UV Active (254 nm)More polar than the product; elutes later in the gradient.
N,N-Dimethylformamide (DMF) Reaction solvent.Not typically tracked via LC-MSCo-elutes broadly; detected via NMR (singlets at ~2.8, 2.9 ppm).
1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Target Product M+H 306, UV Active (254 nm) Intermediate polarity; elutes between starting material and de-iodinated byproduct.

Diagnostic Purification Workflow

The following logic tree maps the causality behind each purification step, ensuring that every phase of the protocol actively targets a specific class of impurity based on its unique chemical properties.

G Start Crude Reaction Mixture (SNAr in DMF) Step1 Wash with 5% aq. LiCl Start->Step1 Imp1 Aqueous Waste (DMF, Piperidin-3-ol) Step1->Imp1 Removes polar organics Step2 Extract with 0.1 M HCl Step1->Step2 Retains product in EtOAc Imp2 Organic Waste (4-Chloro-5-iodopyrimidine) Step2->Imp2 Removes non-basic impurities Step3 Basify aq. to pH 9 Extract with DCM Step2->Step3 Product protonated (aq) Step4 Silica Gel Chromatography (DCM/MeOH) Step3->Step4 Neutralized product (org) Imp3 Late Fractions (De-iodinated Byproduct) Step4->Imp3 Elutes slower Pure Pure Product 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Step4->Pure Elutes faster

Figure 1: Mechanistic workflow for the isolation of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

Troubleshooting & FAQs

Q1: Residual 4-chloro-5-iodopyrimidine is co-eluting with my product on silica. How do I remove it without running multiple columns?

Causality & Solution: Both the starting material (4-chloro-5-iodopyrimidine) and the product have similar Rf​ values in low-polarity solvent systems. However, their electronic properties differ drastically. The starting material is essentially non-basic ( pKa​<1 ) due to the electron-withdrawing halogens. The product features an exocyclic amine (piperidine) conjugated to the pyrimidine ring, forming a system with a pKa​ of ~5.5. Action: Implement an acid-base extraction prior to chromatography. Extract the organic layer with 0.1 M HCl. The product protonates and moves to the aqueous layer, while the non-basic starting material remains in the organic waste.

Q2: LC-MS analysis of my purified product shows a persistent M-126 peak (m/z 180). What is this, and how do I prevent it?

Causality & Solution: This mass corresponds to 1-(pyrimidin-4-yl)piperidin-3-ol, the de-iodinated byproduct. The C-I bond on an electron-deficient pyrimidine ring is highly labile and susceptible to homolytic cleavage via photolytic or thermal degradation[3]. Action: To prevent this, conduct the SNAr reaction in the dark (using aluminum foil) and keep reaction temperatures strictly below 80°C. To remove existing impurities, use normal-phase chromatography[4]; the heavy, polarizable iodine atom significantly increases the lipophilicity of your target product, meaning it will elute before the more polar de-iodinated byproduct on silica gel.

Q3: My NMR spectrum shows persistent singlets at ~2.9 ppm and ~2.8 ppm. Standard aqueous washes aren't removing them. Why?

Causality & Solution: These peaks indicate residual N,N-dimethylformamide (DMF), the standard solvent for this SNAr reaction. While DMF is water-soluble, it strongly partitions into polar organic extraction solvents like Ethyl Acetate (EtOAc) due to extensive hydrogen bonding. Action: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. The high charge density of the Li+ ion aggressively coordinates water and DMF, breaking the DMF-EtOAc interactions and forcing the DMF entirely into the aqueous phase.

Validated Step-by-Step Purification Protocol

This protocol integrates the mechanistic solutions discussed above into a single, self-validating workflow.

Phase 1: Quench and Primary Extraction

  • Cool the SNAr reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) (10 volumes relative to reaction volume).

  • Wash the organic layer sequentially with 5% aqueous LiCl (3 x 5 volumes). Note: This step strips away DMF and the highly water-soluble unreacted piperidin-3-ol.

  • Wash once with brine (5 volumes) to minimize emulsion formation.

Phase 2: Acid-Base Partitioning 5. Extract the EtOAc layer with 0.1 M HCl (3 x 3 volumes). Mechanistic checkpoint: The basic product partitions into the aqueous layer. 6. Discard the EtOAc layer containing the non-basic unreacted 4-chloro-5-iodopyrimidine. 7. Cool the combined aqueous acidic layers in an ice bath (0-5°C) and slowly basify to pH 9 using saturated aqueous NaHCO3​ . 8. Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 volumes). 9. Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 3: Chromatographic Polishing 10. Load the crude residue onto a normal-phase silica gel column. 11. Elute with a gradient of 0-5% Methanol in DCM. 12. Monitor fractions via TLC (UV 254 nm). The target iodo-product will elute first, cleanly separating from any trace de-iodinated byproduct. 13. Pool the pure fractions and concentrate to yield the final >98% pure 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

References

  • Source: Google Patents (US8680114B2)
  • PYRIMIDINE-BASED ANTIPROLIFERATIVE AGENTS Source: European Patent Office (EP3858835A1) URL:[Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography Source: National Institutes of Health (PMC) URL:[Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: LCGC International URL:[Link]

Sources

Troubleshooting

Technical Support Portal: Stability &amp; Degradation Profiling

Target Compound: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the forced degradation profiling of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

This specific active pharmaceutical ingredient (API) intermediate presents unique stability challenges. It contains a highly photolabile carbon-iodine (C-I) bond and a hydrolytically sensitive pyrimidine-piperidine linkage. The following guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting steps to ensure your stability-indicating methods (SIMs) are robust, scientifically sound, and fully compliant with[ICH Q1A(R2)][1] and [ICH Q1B][2] regulatory frameworks.

Section 1: Standardized Experimental Workflows

To accurately elucidate degradation pathways, stress testing must be meticulously controlled. The regulatory expectation is to achieve a target degradation of 5% to 20%; exceeding this threshold often generates secondary degradants that are not clinically relevant to the product's actual shelf-life[3].

Workflow Start 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol API Stress Testing Hydrolysis Hydrolytic Stress (0.1N HCl / 0.1N NaOH) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2) Start->Oxidation Photolysis Photolytic Stress (ICH Q1B, 1.2M lux-hr) Start->Photolysis LCMS LC-HRMS Analysis (Mass Balance & ID) Hydrolysis->LCMS C-N Cleavage Oxidation->LCMS Ketone Formation Photolysis->LCMS Deiodination

Fig 1: Standardized forced degradation workflow for stability-indicating method development.

Self-Validating Experimental Protocols

Protocol 1: Hydrolytic Stress Testing (Acid/Base)

  • Causality: The electron-withdrawing nature of the pyrimidine ring, amplified by the inductive effect of the iodine atom, makes the C4 position highly electrophilic. This facilitates nucleophilic aromatic substitution by water or hydroxide ions, ultimately cleaving the C-N bond.

  • Methodology:

    • Prepare a 1.0 mg/mL stock solution of the API in a chemically inert co-solvent (e.g., LC-MS grade Acetonitrile).

    • Acid Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1N HCl.

    • Base Stress: Transfer 1 mL of stock to a separate vial. Add 1 mL of 0.1N NaOH.

    • System Control: Prepare a mock sample using LC-MS water instead of acid/base. Validation check: This ensures any observed degradation is strictly pH-driven, not a result of thermal degradation in the solvent.

    • Incubate all vials at 60°C for 24 hours.

    • Neutralization (Critical Step): Neutralize the acid samples with 0.1N NaOH and base samples with 0.1N HCl prior to LC-MS injection. Validation check: Failing to neutralize will alter the ionization efficiency in the MS source and potentially degrade the stationary phase of your HPLC column.

Protocol 2: Photolytic Stress Testing

  • Causality: The C-I bond possesses a relatively low bond dissociation energy (~240 kJ/mol). Exposure to UV/Vis light induces homolytic cleavage, generating a highly reactive pyrimidine radical that abstracts a hydrogen atom from the solvent, resulting in deiodination.

  • Methodology:

    • Aliquot 2 mL of the API solution (1.0 mg/mL in water/methanol) into two clear quartz vials.

    • Dark Control: Wrap one vial entirely in aluminum foil. Validation check: This is a mandatory [ICH Q1B][4] step to prove that degradation is exclusively photon-driven and not a thermal artifact from the light chamber's heat.

    • Place both vials in a calibrated photostability chamber.

    • Expose to an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 Watt hours/square meter[2].

    • Analyze via LC-HRMS to confirm the mass shift.

Section 2: Mechanistic Pathways & Quantitative Data

Understanding the structural vulnerabilities of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol allows you to predict and identify degradants rapidly.

Pathways API 1-(5-Iodopyrimidin-4-yl) piperidin-3-ol (m/z 306.01) DegA Degradant A: Deiodination 1-(Pyrimidin-4-yl)piperidin-3-ol (m/z 180.11) API->DegA UV/Vis Light Homolytic Cleavage DegB Degradant B: Oxidation 1-(5-Iodopyrimidin-4-yl)piperidin-3-one (m/z 303.99) API->DegB Peroxides Alcohol Oxidation DegC Degradant C: Hydrolysis 5-Iodopyrimidin-4-ol (m/z 221.93) API->DegC Acid/Base Nucleophilic Substitution

Fig 2: Primary chemical degradation pathways and corresponding m/z shifts.

Table 1: Quantitative Summary of Degradation Profiles

Stress ConditionStressorPrimary DegradantExpected Mass Shift (Δ m/z)Mechanistic Pathway
Photolysis UV/Vis Light (1.2M lux-hr)1-(Pyrimidin-4-yl)piperidin-3-ol-125.90 DaHomolytic dehalogenation (Deiodination)
Oxidation 3% H₂O₂ at 60°C1-(5-Iodopyrimidin-4-yl)piperidin-3-one-2.02 DaOxidation of secondary alcohol to ketone
Alkaline Hydrolysis 0.1N NaOH at 60°C5-Iodopyrimidin-4-ol & Piperidin-3-olCleavage into two fragmentsNucleophilic aromatic substitution (SₙAr)
Acidic Hydrolysis 0.1N HCl at 60°C5-Iodopyrimidin-4-ol & Piperidin-3-olCleavage into two fragmentsAcid-catalyzed C-N bond cleavage
Section 3: Troubleshooting Guides & FAQs

Q: During basic hydrolysis, my mass balance drops below 85%. Where is the missing API? A: When the C-N bond cleaves under alkaline conditions, the molecule splits into 5-iodopyrimidin-4-ol and piperidin-3-ol. The piperidin-3-ol fragment lacks a conjugated pi-system, making it completely invisible to standard UV detectors (e.g., PDA at 254 nm). Furthermore, 5-iodopyrimidin-4-ol may exhibit poor retention on standard C18 columns, eluting in the void volume.

  • Troubleshooting Step: Implement orthogonal detection. Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to quantify the piperidin-3-ol fragment. Ensure your mass spectrometer is running in both ESI+ and ESI- polarity modes, as pyrimidinols often ionize better in negative mode.

Q: Why am I observing a mass shift of approximately -126 Da under ambient laboratory light? A: A mass loss of exactly 125.9 Da corresponds to the loss of an iodine atom (126.9 Da) and its subsequent replacement by a hydrogen atom (+1 Da) from the solvent. The C-I bond at the 5-position of the pyrimidine ring is highly photolabile and will degrade even under standard fluorescent laboratory lighting.

  • Troubleshooting Step: Ensure all sample preparation, extraction, and LC vial storage is conducted using amber glassware or under low-actinic lighting to prevent premature homolytic cleavage prior to intentional stress testing[4].

Q: How do I prevent the secondary alcohol from oxidizing during long-term stability storage? A: The piperidin-3-ol moiety is susceptible to oxidation, forming piperidin-3-one (m/z 303.99). In formulated drug products, this is frequently catalyzed by trace hydroperoxides present in common polymeric excipients (such as PEGs or polysorbates)[5].

  • Troubleshooting Step: Formulate the API with peroxide-free grade excipients. Additionally, backfill primary packaging with an inert gas (Nitrogen or Argon) to displace atmospheric oxygen and halt the auto-oxidation cascade.

Q: What is the regulatory expectation if my compound does not degrade under standard 0.1N HCl/NaOH conditions? A: If 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol proves highly stable, do not immediately jump to extreme conditions (e.g., 5N HCl). [ICH Q1A(R2)][6] guidelines suggest scientifically justified incremental increases.

  • Troubleshooting Step: First, increase the temperature from 60°C to 80°C. If still stable, increase the concentration to 1.0N HCl/NaOH. Forcing degradation past 20% using extreme, non-physiological conditions is discouraged as it generates artifacts irrelevant to actual shelf-life stability.

Section 4: References
  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities Source: Frontiers in Pharmacology URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Photostability of Pharmaceuticals Source: Klimatest / Atlas Material Testing Technology URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the hidden degradation of specific chemical probes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the hidden degradation of specific chemical probes. 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a highly useful but structurally vulnerable compound. This guide deconstructs its chemical liabilities and provides field-proven, self-validating protocols to ensure absolute structural integrity during your experiments.

Mechanistic Causality: Why Your Solutions are Degrading

Understanding why a compound fails is the prerequisite to preventing it. Do not simply follow storage guidelines blindly; you must understand the molecular vulnerabilities of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol:

  • Photolabile C-I Bond: The carbon-iodine bond on the pyrimidine ring has a relatively low bond dissociation energy. Exposure to ambient laboratory lighting—particularly UV-emitting fluorescent bulbs—induces homolytic cleavage. This generates a highly reactive pyrimidinyl radical and an iodine radical, leading to rapid deiodination (forming the 5-H pyrimidine analog)[1],[2].

  • Oxidation of the Secondary Alcohol: The piperidin-3-ol moiety contains a secondary alcohol. While stable in pure water, trace transition metals or peroxide impurities in aged solvents (like THF or improperly stored DMSO) act as catalysts, oxidizing the alcohol into a piperidin-3-one derivative. Proper storage requires keeping the compound tightly sealed in a cool, well-ventilated area away from direct sunlight and oxidizing agents[3].

  • Nucleophilic Susceptibility: The pyrimidine ring is inherently electron-deficient, a trait exacerbated by the electron-withdrawing iodine atom. In highly basic aqueous solutions, the ring becomes susceptible to nucleophilic aromatic substitution (S_NAr) or hydrolysis.

Degradation A 1-(5-Iodopyrimidin-4-yl) piperidin-3-ol B Pyrimidinyl Radical + Iodine Radical A->B hν (Light) Homolytic Cleavage D Oxidized Product (Ketone derivative) A->D Peroxides/Oxidants C Deiodinated Product (5-H Pyrimidine) B->C H-abstraction

Fig 1: Primary degradation pathways of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in solution.

Quantitative Stability Profile

To illustrate the critical nature of proper storage, the following table summarizes the quantitative degradation profile of the compound under various standard laboratory conditions.

Table 1: Representative Stability Profile (10 mM Stock Solutions)

Solvent ConditionTemperatureLight Exposure% Intact API (Day 1)% Intact API (Day 7)Primary Degradant
Anhydrous DMSO-20°CDark>99.5%>99.0%None
Anhydrous DMSO25°CDark>99.0%95.2%Oxidized alcohol
Anhydrous DMSO25°CAmbient Light92.1%<40.0%Deiodinated pyrimidine
Aqueous Buffer (pH 7.4)37°CDark98.5%82.1%Hydrolysis products

Self-Validating Protocol: Stock Solution Preparation

To guarantee reproducibility, every protocol must be a self-validating system. Follow this step-by-step methodology to prepare and validate your stock solutions.

Objective: Prepare a 10 mM stock solution that maintains >99% purity for up to 6 months.

Materials:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (Solid powder)

  • Anhydrous, visibly clear DMSO (HPLC grade, <0.005% water)

  • Argon or Nitrogen gas line

  • Amber glass vials and opaque microcentrifuge tubes

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO with Argon for 15 minutes to displace dissolved oxygen. This prevents the oxidative degradation of the piperidin-3-ol moiety.

  • Weighing (Low Light): Dim the ambient laboratory lighting. Weigh the required mass of the solid compound directly into an amber glass vial to prevent premature photodehalogenation[1].

  • Dissolution: Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until complete dissolution is achieved. Do not sonicate, as localized heating can induce degradation.

  • Aliquotting: Transfer 10–50 µL aliquots into single-use, opaque microcentrifuge tubes.

  • Storage: Purge the headspace of each tube with Argon, seal tightly, and store immediately at -20°C in a desiccator box[3].

  • Self-Validation Step: Before utilizing a new batch of aliquots for critical assays, thaw one tube and dilute 1:1000 in your LC-MS mobile phase. Run a rapid LC-MS analysis. The presence of an [M-H+126] peak (indicating the loss of Iodine) exceeding 1% means the stock integrity is compromised and must be discarded.

Workflow N1 Weigh Solid Compound (Amber Vial) N2 Dissolve in Degassed DMSO (Protect from Light) N1->N2 N3 Aliquot into Opaque Tubes (Single-use volumes) N2->N3 N4 Store at -20°C (Desiccated) N3->N4

Fig 2: Optimal workflow for preparing and storing stable stock solutions.

Frequently Asked Questions (Troubleshooting)

Q: Why is my stock solution turning yellow over time? A: A yellowing solution is the hallmark of photodehalogenation. When the C-I bond cleaves, free iodine radicals combine to form molecular iodine (I₂), which imparts a yellow/brown tint to the solution. This indicates significant degradation of your active compound. Always use amber vials and work under low-light conditions[2].

Q: Can I use aqueous buffers for long-term storage? A: No. While the compound is stable in aqueous buffers (pH 6–8) for the duration of a standard in vitro assay (4–12 hours), long-term storage in water promotes nucleophilic aromatic substitution or hydrolysis at the electron-deficient pyrimidine core. Always store stocks in anhydrous DMSO.

Q: How many freeze-thaw cycles can this compound withstand? A: Zero is the ideal number. Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock, which accelerates hydrolysis and introduces dissolved oxygen, promoting the oxidation of the piperidin-3-ol group. Aliquot your solutions to ensure single-use applications.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Welcome to the technical support guide for the synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, a key intermediate in the preparation of advanced pharmaceutical agents, including the BTK inhibitor Ibrutinib.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, a key intermediate in the preparation of advanced pharmaceutical agents, including the BTK inhibitor Ibrutinib.[1][2] This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly the low reactivity often encountered in this synthesis.

Troubleshooting Guide: Overcoming Low Reactivity and Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Q1: My reaction yield is consistently low or fails to proceed. What are the primary causes?

Low reactivity is the most common hurdle in this synthesis. The reaction is a Nucleophilic Aromatic Substitution (SNAr), where piperidin-3-ol displaces a leaving group on the pyrimidine ring.[3][4] Several factors can impede this process:

  • Insufficient Ring Activation: The pyrimidine ring is electron-deficient due to its two nitrogen atoms, which activates the C4 position for nucleophilic attack.[4][5] However, the C5 position, bearing the iodo-substituent, is significantly less reactive. The reaction's success hinges on selectively targeting the C4 position.

  • Leaving Group Ability: In SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[6][7] When starting from 4,5-diiodopyrimidine, iodide is a relatively poor leaving group for this mechanism compared to chloride or fluoride because the rate-determining step is the initial nucleophilic attack, which is accelerated by more electronegative halogens.[7]

  • Suboptimal Thermal Conditions: Uncatalyzed SNAr reactions often require significant thermal energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex.[3][6] Room temperature conditions are typically insufficient.

Troubleshooting Workflow for Low Yield

start Problem: Low Yield check_temp Is reaction temperature >100°C? start->check_temp check_sm Starting Material: 4-Chloro-5-iodopyrimidine or 4,5-Diiodopyrimidine? check_temp->check_sm No check_cat Is a catalyst being used? check_temp->check_cat Yes sol_temp Solution: Increase temperature to 120-160°C. Consider microwave irradiation. check_sm->sol_temp Increase Temp First sol_sm Consider switching to 4-Chloro-5-iodopyrimidine. The C-Cl bond is more labile for SNAr. check_sm->sol_sm Using Diiodo sol_cat Solution: Implement a catalytic system. (e.g., Buchwald-Hartwig Amination) check_cat->sol_cat No check_cat_opt Review catalyst system: - Ligand choice - Base strength - Solvent purity check_cat->check_cat_opt Yes check_cat_opt->sol_cat Suboptimal

Caption: A troubleshooting workflow for overcoming poor SNAr reactivity.

Q2: I'm considering a catalytic approach to improve yields. Which method is most effective?

For challenging C-N bond formations, the Buchwald-Hartwig amination is a robust and widely adopted solution.[8][9] This palladium-catalyzed cross-coupling reaction is often more efficient than thermal SNAr, proceeding under milder conditions with a broader substrate scope.[8][10]

Key Advantages of Buchwald-Hartwig Amination:

  • Higher Efficacy: It can successfully couple amines with aryl halides that are unreactive under traditional SNAr conditions.[8][11]

  • Milder Conditions: Reactions often run at lower temperatures (e.g., 80–110 °C) compared to thermal SNAr.[12]

  • Improved Selectivity: The catalytic cycle offers a different mechanistic pathway that can enhance selectivity.

Catalytic Cycle for Buchwald-Hartwig Amination

G A LPd(0) Active Catalyst B Oxidative Addition (Ar-I) A->B Ar-I C L(Ar)Pd(II)-I B->C D Amine Coordination & Deprotonation (Base) C->D Amine, Base E L(Ar)Pd(II)-NR'R'' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR'R'' (Product) F->G

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective sources of Pd(0) for initiating the catalytic cycle.[13]
Ligand Xantphos or RuPhosBulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and promoting the key reductive elimination step.[8][11]
Base Cs₂CO₃ or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium complex.[13]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential to prevent catalyst deactivation and side reactions.[10]
Temperature 90–110 °CSufficient to drive the reaction without causing significant degradation of reactants or catalyst.
Q3: My reaction is producing an unidentified side product. What is the likely impurity?

A common side reaction, especially if moisture is present or if using a weaker base, is the formation of 5-Iodo-4-hydroxypyrimidine .

Mechanism of Side Product Formation: Hydroxide ions (from water) can act as competing nucleophiles, attacking the C4 position to displace the halide. This is particularly problematic at elevated temperatures in the presence of moisture.

Preventative Measures:

  • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Strong, Non-Nucleophilic Base: Employ a base like Cs₂CO₃ or K₃PO₄, which is strong enough to deprotonate the amine but is a poor nucleophile itself, minimizing competition.[13]

Frequently Asked Questions (FAQs)
What is the primary reaction mechanism for this synthesis?

The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol from a 4-halo-5-iodopyrimidine and piperidin-3-ol primarily proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4]

SNAr Mechanism Steps:

  • Nucleophilic Attack: The nitrogen atom of piperidin-3-ol attacks the electron-deficient C4 carbon of the pyrimidine ring. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[5][7]

  • Formation of a Meisenheimer Complex: A negatively charged, resonance-stabilized intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.[5]

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group (e.g., chloride or iodide) from the C4 position.[3]

Reactants 5-Iodo-4-chloropyrimidine + Piperidin-3-ol Attack Nucleophilic Attack at C4 Reactants->Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Attack->Intermediate Slow (RDS) Elimination Elimination of Cl- (Restores Aromaticity) Intermediate->Elimination Product 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Elimination->Product Fast

Sources

Optimization

Medicinal Chemistry Technical Support Center: Troubleshooting N-Alkylation in Piperidine Synthesis

Welcome to the Technical Support Center. Unwanted N-alkylation (over-alkylation) is one of the most persistent bottlenecks when functionalizing piperidine scaffolds in drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Unwanted N-alkylation (over-alkylation) is one of the most persistent bottlenecks when functionalizing piperidine scaffolds in drug discovery. Because the secondary amine within the piperidine ring is highly nucleophilic, standard alkylation conditions frequently yield complex mixtures of tertiary amines and quaternary ammonium salts.

This guide provides causality-driven troubleshooting, self-validating protocols, and strategic workarounds to help you achieve absolute chemoselectivity in your syntheses.

Strategic Workflow: Preventing Piperidine Over-Alkylation

Before setting up your reaction, consult the decision matrix below to determine the most thermodynamically and kinetically sound approach for your specific target.

PiperidineAlkylation Start Target: Substituted Piperidine CheckAmine Identify Target Alkylation Site Start->CheckAmine N_Alk Ring Secondary Amine (N-H) CheckAmine->N_Alk Target is Ring N Exo_Alk Exocyclic Primary Amine / C-H CheckAmine->Exo_Alk Target is Exocyclic RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) N_Alk->RedAm Preferred Method DirAlk Direct Alkylation (R-X) (High Risk of Over-alkylation) N_Alk->DirAlk Avoid if possible Protect Protect Ring Nitrogen (Boc, Fmoc, Cbz) Exo_Alk->Protect Block Ring Nucleophile ExoReact Perform Exocyclic Reaction Protect->ExoReact Deprotect Deprotect Ring Nitrogen ExoReact->Deprotect

Decision matrix for preventing piperidine over-alkylation.

Frequently Asked Questions & Troubleshooting

Q1: Why does direct alkylation of substituted piperidines frequently result in complex mixtures and over-alkylation?

Causality & Mechanism: The secondary amine within the piperidine ring is highly nucleophilic due to the electron-donating nature of the adjacent alkyl chain carbons. When performing a direct SN2 alkylation with an alkyl halide, the initial mono-alkylated product (a tertiary amine) can sometimes remain sufficiently nucleophilic to react with another equivalent of the alkylating agent, forming a quaternary ammonium salt[1]. Furthermore, if the goal is to alkylate an exocyclic primary amine (e.g., in 2-(aminomethyl)piperidine), the ring's secondary amine will outcompete the primary amine due to its higher inherent nucleophilicity[2].

Solution: Transition from direct alkylation to Reductive Amination or employ a Protecting Group Strategy .

Q2: I need to functionalize a side chain without alkylating the piperidine nitrogen. Which protecting group should I use?

Causality & Mechanism: A protecting group temporarily masks the nucleophilic secondary amine by converting it into a sterically hindered, resonance-stabilized moiety (such as a carbamate), which effectively neutralizes its nucleophilicity[3]. The choice of protecting group depends entirely on the orthogonality required for your downstream deprotection conditions[4].

Table 1: Quantitative Comparison of Common Piperidine Protecting Groups

Protecting GroupReagentDeprotection ConditionsOrthogonality / StabilityTypical Yield
Boc (tert-Butoxycarbonyl)Boc2OAcidic (TFA or HCl in Dioxane)Stable to base and catalytic hydrogenation.90-98%
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBasic (20% Piperidine in DMF)Stable to acid. Cleaved by secondary amines.85-95%
Cbz (Benzyloxycarbonyl)Cbz-ClHydrogenolysis (H2, Pd/C)Stable to mild acid/base.85-95%

Data synthesized from standard protection protocols[4],[3].

Q3: How do I execute a reliable Boc-protection to prevent N-alkylation?

Self-Validating Protocol: Boc-Protection of Piperidine Derivatives Purpose: To quantitatively mask the piperidine nitrogen before exocyclic functionalization.

  • Preparation: Dissolve the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM). If the starting material is highly polar, use a biphasic mixture of THF/H2O (1:1).

  • Base Addition: Add a mild base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) or aqueous NaHCO3 (2.0 eq). Causality: The base neutralizes any existing acid salts of the amine and acts as an acid scavenger during the reaction, keeping the amine in its active, deprotonated state.

  • Reagent Addition: Cool the reaction vessel to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise. Causality: Slow addition at 0 °C prevents exothermic side reactions and ensures high chemoselectivity.

  • Reaction & Validation: Warm to room temperature and stir for 4-12 hours. Validation Step: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the secondary amine spot (which stains purple/pink) validates that the protection is complete.

  • Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Q4: Direct alkylation is giving me quaternary ammonium salts. Is reductive amination a better alternative for N-alkylation?

Causality & Mechanism: Yes. Direct alkylation is notoriously difficult to control because the resulting tertiary amine product can be more reactive than the starting secondary amine[5]. Reductive amination bypasses this by first condensing the piperidine with an aldehyde or ketone to form an iminium ion intermediate. A hydride source then reduces this intermediate to the desired tertiary amine[6]. Because the resulting tertiary amine cannot form an iminium ion with another equivalent of the carbonyl compound, over-alkylation is mechanistically blocked[1],[7].

Table 2: Direct Alkylation vs. Reductive Amination

ParameterDirect Alkylation (SN2)Reductive Amination
Reagents Alkyl halide (R-X), Base (K2CO3)Aldehyde/Ketone, NaBH(OAc)3
Over-alkylation Risk High (forms quaternary salts)Very Low (mechanistically blocked)
Reaction Conditions Often requires heatMild (Room temperature)
Chemoselectivity PoorExcellent
Q5: What is the standard protocol for Reductive Amination to achieve mono-N-alkylation?

Self-Validating Protocol: Reductive Amination using NaBH(OAc)3 Purpose: To selectively N-alkylate a piperidine ring without over-alkylation.

  • Imine Formation: In a dry round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[7].

  • Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 eq). Causality: The weak acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine to facilitate rapid iminium ion formation[7].

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion over the unreacted carbonyl group. Using stronger agents like NaBH4 would prematurely reduce your starting aldehyde to an alcohol, ruining the yield[1],[7].

  • Reaction & Validation: Stir at room temperature for 2-16 hours. Validation Step: Monitor by LC-MS. The appearance of the desired mass peak[M+H]+ and the absence of the iminium intermediate validates the completion of the reduction.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with ethyl acetate or DCM. Dry and concentrate.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.2

  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. 1

  • TCI Chemicals. Protecting Agents. 4

  • Organic Chemistry Portal. Protective Groups. 3

  • Wikipedia. Reductive amination. 6

  • Benchchem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. 7

  • Master Organic Chemistry. Reductive Amination, and How It Works. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Solubility for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic in vitro behavior of halogenated pyrimidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic in vitro behavior of halogenated pyrimidines. 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol presents a unique physicochemical challenge. While the piperidin-3-ol ring offers a hydroxyl group capable of hydrogen bonding, the rigid pyrimidine core and the massive, highly polarizable iodine atom at the 5-position drastically increase the molecule's lipophilicity (LogP).

This heavy halogen creates a strong "sigma hole," promoting intermolecular halogen bonding that drives the compound to self-associate and crystallize. When transitioning from a highly polar aprotic solvent (like DMSO) to an aqueous assay buffer, the water molecules cannot favorably hydrate the iodine. This thermodynamic instability forces the compound to rapidly aggregate, leading to false negatives in biochemical assays and physical toxicity in cell-based assays[1].

Below is our comprehensive troubleshooting guide, designed to help you break this thermodynamic barrier and generate reliable, reproducible dose-response data.

Diagnostic Workflow

G Start Compound Precipitation in Assay Buffer CheckDMSO Is DMSO stock fully dissolved & < 10 mM? Start->CheckDMSO OptimizeDMSO Vortex, mild sonication, reduce stock concentration CheckDMSO->OptimizeDMSO No CheckBuffer Does buffer contain carrier/surfactant? CheckDMSO->CheckBuffer Yes OptimizeDMSO->CheckDMSO AddSurfactant Add 0.01-0.1% Tween-20 or CHAPS CheckBuffer->AddSurfactant No CheckCD Try Host-Guest Complexation CheckBuffer->CheckCD Yes, but still crashes AddSurfactant->CheckBuffer AddCD Formulate with 5-10% HP-β-Cyclodextrin CheckCD->AddCD Success Soluble Assay System (Valid Dose-Response) AddCD->Success

Decision tree for troubleshooting iodopyrimidine precipitation in assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution from DMSO into the assay buffer? A1: You are observing "solvent shift precipitation." DMSO perfectly solvates the iodine and pyrimidine via dipole interactions. However, when diluted into an aqueous buffer, the DMSO concentration drops below the critical threshold required to maintain solvation. Because the compound is insoluble in water, the sudden shift in the dielectric constant causes the hydrophobic iodopyrimidine core to rapidly aggregate into microcrystals[2]. This physically removes the free drug from the assay, nullifying your results.

Q2: My DMSO stock looks completely clear, but my dose-response curves are flat or erratic. What is happening? A2: This is a classic symptom of kinetic solubility failure. The compound may remain transiently supersaturated in the assay buffer immediately after dilution, but it slowly precipitates over the course of your 1-to-4 hour incubation period[3]. This slow crystallization reduces the effective concentration of the free drug over time, leading to underestimated biological activity and non-sigmoidal dose-response curves[4].

Q3: How can I optimize my DMSO stock preparation to prevent downstream issues? A3: First, ensure complete dissolution. Do not rely on visual inspection alone; vortex thoroughly and briefly sonicate the stock to break up invisible micro-aggregates[3]. Second, avoid freeze-thaw cycles, which induce nucleation. Finally, for highly lipophilic halogenated compounds, prepare a less concentrated stock (e.g., 10 mM instead of 50 mM). A lower stock concentration reduces the thermodynamic shock upon dilution into the aqueous phase[5].

Q4: What are the best formulation strategies to keep this compound in solution? A4: The strategy depends on your assay type:

  • For Biochemical Assays: Use non-ionic surfactants. Adding 0.01% - 0.1% Tween-20 or Triton X-100 lowers the surface tension and forms micelles that shield the hydrophobic iodopyrimidine core from the aqueous environment[6].

  • For Cell-Based Assays: Surfactants can lyse cells, so host-guest complexation is preferred. Encapsulating the compound in Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic cavity of HP-β-CD accommodates the lipophilic iodine moiety, while its hydrophilic exterior maintains aqueous solubility without altering the compound's intrinsic pharmacology[7],[8].

Quantitative Comparison of Solubilization Strategies

To help you select the right approach, review the empirical limits and risks associated with each solubilization strategy for lipophilic pyrimidines.

Solubilization StrategyFinal Concentration LimitMechanism of ActionAssay CompatibilityRisk of Artifacts
DMSO Alone (Control) < 1% v/vAprotic solvationLow (High crash risk)High (False negatives)
Co-solvents (PEG-400) 1 - 5% v/vDielectric constant adjustmentModerateModerate (Cell toxicity)
Surfactants (Tween-20) 0.01 - 0.1% v/vMicellar encapsulationHigh (Biochemical)Low to Moderate
HP-β-Cyclodextrin 5 - 10% w/vHost-guest inclusion complexHigh (Cell-based & Biochemical)Very Low

Self-Validating Experimental Protocols

Do not blindly trust that your compound is in solution. Every protocol below includes a built-in self-validation checkpoint to ensure scientific integrity.

Protocol A: Optimized Solvent Shift with Surfactants (For Biochemical Assays)

Causality: Surfactants create a hydrophobic microenvironment (micelles) in the aqueous buffer. By pre-warming the buffer and adding the drug dropwise, you provide the kinetic energy and physical dispersion necessary for the drug to partition into the micelles before it can self-associate[6].

  • Prepare Stock: Dissolve 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath for 5 minutes[3].

  • Prepare Buffer: Supplement your standard assay buffer (e.g., HEPES, Tris) with 0.05% Tween-20 or 0.1% CHAPS.

  • Pre-warm: Heat the supplemented buffer to 37°C to increase the kinetic solubility threshold.

  • Dispense: While continuously vortexing the buffer, add the DMSO stock dropwise to achieve your desired top concentration (e.g., 100 µM).

  • Self-Validation Checkpoint: Centrifuge a 1 mL aliquot of the final mixture at 14,000 x g for 10 minutes. Measure the UV-Vis absorbance of the supernatant at the compound's λmax​ . If the calculated concentration matches your theoretical yield, the compound is successfully micelle-encapsulated. If the concentration is lower, the compound has precipitated into the pellet.

Protocol B: Host-Guest Complexation using HP-β-Cyclodextrin (For Cell-Based Assays)

Causality: Cell culture media cannot tolerate high DMSO or surfactants. HP-β-CD acts as a molecular "Trojan horse." Sonication provides the kinetic energy required to break the intermolecular halogen bonds of the compound's crystal lattice, allowing the HP-β-CD cavities to encapsulate the hydrophobic iodopyrimidine core[7],[8].

  • Prepare Carrier: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in serum-free cell culture media. Filter sterilize through a 0.22 µm PES membrane.

  • Combine: Add the dry powder of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol directly to the HP-β-CD media to achieve a target concentration of 1 mM. (Note: If powder mass is too small to weigh accurately, you may use a minimal DMSO spike, ensuring final DMSO is <0.5%)[2].

  • Sonicate: Vortex vigorously for 2 minutes, followed by continuous bath sonication for 20-30 minutes at room temperature.

  • Clarify: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound. Transfer the supernatant to a sterile tube.

  • Self-Validation Checkpoint: Perform a Dynamic Light Scattering (DLS) reading on the supernatant, or visually inspect it under a phase-contrast microscope at 40x magnification. The complete absence of light-scattering particles or microcrystals confirms successful host-guest complexation. You now have a stable, aqueous-compatible stock ready for serial dilution.

References

  • DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research - AACR Journals. 5

  • Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays. Benchchem. 3

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. 6

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One. 2

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One. 1

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PMC / NIH. 4

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. 7

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC / NIH. 8

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Workflows

Welcome to the Technical Support Center. In drug development workflows, 1-(5-iodopyrimidin-4-yl)piperidin-3-ol is a highly valuable building block, frequently utilized in the synthesis of complex kinase targets such as I...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug development workflows, 1-(5-iodopyrimidin-4-yl)piperidin-3-ol is a highly valuable building block, frequently utilized in the synthesis of complex kinase targets such as IRAK4 and CDK inhibitors[1].

While the initial formation of this intermediate via an SNAr reaction is straightforward and catalyst-free, subsequent downstream functionalizations at the C5-iodo position (e.g., Suzuki-Miyaura or Sonogashira cross-couplings) are notorious for severe palladium catalyst poisoning[2]. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve high turnover numbers (TON) and reproducible yields.

Mechanistic Root Causes of Catalyst Death

To solve catalyst poisoning, we must first understand the causality behind the experimental failure. When subjecting 1-(5-iodopyrimidin-4-yl)piperidin-3-ol to Pd-catalyzed cross-coupling, the catalyst faces two distinct deactivation pathways:

  • N-Chelation (The Pyrimidine Effect): Heteroaryl amines and pyrimidine rings are strong σ-donors. They are highly prone to over-coordination with the transition metal center, forming highly stable, off-cycle Pd(II) complexes that halt the catalytic cycle[2].

  • Alkoxide Bridging (The Hydroxyl Effect): The free secondary hydroxyl group on the piperidin-3-ol moiety can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. In the presence of a base, this -OH group is deprotonated, leading to the formation of inactive, alkoxide-bridged palladium dimers.

Mechanism Pd0 Active Pd(0) L_n OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd Substrate Binding Poison1 Off-Cycle Inactive Complex (Pyrimidine N-Coordination) Pd0->Poison1 N-Chelation (Inhibition) Poison2 Alkoxide-Bridged Dimer (Free -OH Interference) OxAdd->Poison2 -OH Deprotonation (Catalyst Death) Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Productive Pathway Prod Cross-Coupled Product Transmet->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Mechanistic divergence: Productive cross-coupling vs. Pd-catalyst poisoning pathways.

Quantitative Troubleshooting Matrix

The choice of ligand and additives directly dictates whether the palladium will enter the productive cycle or succumb to poisoning. The table below summarizes quantitative data from standard Suzuki-Miyaura couplings of 1-(5-iodopyrimidin-4-yl)piperidin-3-ol with a model aryl boronic acid (0.05 mol% Pd loading).

Ligand SystemBaseAdditiveYield (%)TONReaction Status
PPh3Na2CO3None15%300Severe Poisoning: Small ligand allows irreversible N-chelation.
dppfK3PO4None45%900Moderate Poisoning: Bidentate ligand resists N-chelation but fails to prevent -OH interference.
XPhosK3PO4None72%1,440Active: Steric bulk of XPhos prevents pyrimidine coordination[2].
XPhos K3PO4 BSA (1.5 eq) 94% 1,880 Highly Active: Transient -OH protection eliminates alkoxide bridging.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling stalls at 20% conversion, and adding more catalyst only gives a marginal bump. Is the pyrimidine ring sequestering the palladium? A1: Yes. The nitrogen atoms on the pyrimidine ring act as competitive ligands. To break this causality, you must increase the steric environment around the palladium center. Switch from standard phosphines (like PPh3) to bulky, electron-rich dialkylbiaryl phosphines such as XPhos or dtbpf . The massive dicyclohexyl groups on XPhos physically block the pyrimidine nitrogen from entering the palladium's inner coordination sphere, forcing the catalytic cycle forward.

Q2: Does the free hydroxyl group on the piperidin-3-ol ring interfere with the oxidative addition step? A2: It primarily interferes after oxidative addition. The free -OH can coordinate to the Pd(II)-aryl halide intermediate. When the base is introduced, it deprotonates the coordinated alcohol, forming a stable, unreactive alkoxide-bridged palladium dimer. The most elegant solution is transient in situ protection using N,O-Bis(trimethylsilyl)acetamide (BSA). BSA temporarily caps the -OH as a TMS ether during the reaction, which is then easily cleaved during standard aqueous workup.

Q3: I am seeing significant amounts of the des-iodo byproduct (1-(pyrimidin-4-yl)piperidin-3-ol). How do I prevent this? A3: Protodeiodination occurs when transmetalation is too slow, allowing the Pd(II) intermediate to undergo premature reduction. This is often caused by poor boronic acid solubility or excessive water in the presence of a weak base. To fix this, use strictly anhydrous conditions with a finely milled, strong inorganic base (e.g., anhydrous K3PO4), and ensure you are using a highly active pre-catalyst capable of rapid transmetalation, such as a Buchwald palladacycle (e.g., XPhos Pd G3).

Self-Validating Experimental Protocol

To guarantee success, we employ a self-validating workflow utilizing in situ TMS protection to neutralize the hydroxyl group prior to catalyst injection.

Protocol: In Situ Protected Suzuki-Miyaura Coupling

Reagents: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (1.0 eq), Aryl Boronic Acid (1.2 eq), BSA (1.5 eq), K3PO4 (3.0 eq), Pd(OAc)2 (2 mol%), XPhos (4 mol%), anhydrous 1,4-Dioxane.

  • Transient Protection: Charge an oven-dried flask with 1-(5-iodopyrimidin-4-yl)piperidin-3-ol and the aryl boronic acid. Dissolve in anhydrous 1,4-dioxane. Add BSA (1.5 eq) dropwise at room temperature. Stir for 30 minutes.

    • Validation Checkpoint 1: Pull a 5 µL aliquot, quench in dry MeCN, and run an LC-MS. Do not proceed until you confirm >95% conversion of the starting material to its TMS-ether mass (M+72).

  • Base Addition: Add finely ground, anhydrous K3PO4 (3.0 eq). Purge the suspension with Argon for 10 minutes.

  • Catalyst Injection: In a separate vial, pre-mix Pd(OAc)2 and XPhos in 1 mL of degassed dioxane. Stir for 5 minutes until the active Pd(0) complex forms (solution turns distinctively reddish-brown), then inject it into the main reaction flask.

  • Cross-Coupling: Heat the reaction to 80°C for 4 hours.

    • Validation Checkpoint 2: Check TLC/LC-MS. The C-I starting material should be completely consumed.

  • Deprotection & Workup: Cool to room temperature. Add 1M HCl (aqueous) and stir for 30 minutes to cleave the transient TMS ether. Neutralize with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate.

Workflow Step1 1. Substrate & Reagent Assembly (Iodopyrimidine + Boronic Acid + BSA) Step2 2. In Situ Protection (TMS ether formation at 25°C) Step1->Step2 Step3 3. Catalyst Injection (Pd(OAc)2 + XPhos) Step2->Step3 Validation: LC-MS confirms >95% TMS Step4 4. Cross-Coupling (Heat to 80°C, 4h) Step3->Step4 Step5 5. Deprotection & Workup (Acidic Wash) Step4->Step5 Validation: Complete C-I consumption

Self-validating experimental workflow for in situ protected Suzuki-Miyaura coupling.

References

  • [1] Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • [2] Mechanistic investigation of palladium-catalysed oxidative amination of unactivated olefins with primary aliphatic amines. ResearchGate / Journal of the American Chemical Society. Available at:[Link]

  • [3] Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki–Miyaura Cross-Coupling of Aryl/Indolyl Boronates. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Pyrimidine Functionalization Support Center: Troubleshooting Regioselectivity

Welcome to the Technical Support Center for pyrimidine functionalization. Achieving precise regioselectivity on 2,4-dichloropyrimidine scaffolds is a notorious challenge in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. Achieving precise regioselectivity on 2,4-dichloropyrimidine scaffolds is a notorious challenge in medicinal chemistry and drug development. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control whether your substitution occurs at the C-2 or C-4 position.

Diagnostic Hub: Frequently Asked Questions (FAQs)

Q: Why does my nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine yield an inseparable mixture of C-2 and C-4 substituted products? A: Under standard kinetic conditions, the C-4 position is intrinsically more reactive than C-2. According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) has a significantly larger coefficient at the C-4 carbon, making it the primary site for nucleophilic attack[1]. Furthermore, the intermediate Meisenheimer complex formed at C-4 is a highly stable para-quinoid structure, whereas C-2 attack forms a less stable ortho-quinoid intermediate[2]. Mixtures typically arise when reaction temperatures are pushed too high (shifting the reaction from kinetic C-4 control to thermodynamic scrambling) or when highly reactive, unhindered nucleophiles are used without precise stoichiometric control.

Q: I need strict C-2 selectivity for my target drug scaffold. How can I override the natural C-4 preference? A: You can invert the natural regioselectivity through three validated mechanistic strategies:

  • Electronic Redistribution: Introducing an electron-donating group (EDG) like -OMe or -NHMe at the C-6 position fundamentally alters the electronic landscape of the ring. This modification shrinks the LUMO energy gap and redistributes the LUMO lobes toward C-2, strongly promoting C-2 attack[1].

  • The Tertiary Amine Trick: If your pyrimidine substrate features an electron-withdrawing group (EWG) at C-5 (e.g., -NO2, -CN, -CF3), using a tertiary amine (such as triethylamine) instead of a primary or secondary amine forces exclusive C-2 attack. The resulting quaternary ammonium intermediate undergoes rapid in situ N-dealkylation to yield a stable C-2 secondary amine[3].

  • Directed Hydrogen Bonding: Replacing the C-2 chlorine with a methylsulfonyl (-SO2Me) group and reacting it with an alkoxide or formamide anion at low temperatures (-78 °C) yields exclusive C-2 substitution. The acidic protons of the -SO2Me group form a hydrogen-bond complex with the incoming nucleophile, physically directing it to the C-2 carbon[4].

Q: My Suzuki-Miyaura cross-coupling on 2,4-dichloropyrimidine is suffering from poor regioselectivity and over-coupling. How do I fix this? A: Palladium-catalyzed cross-couplings naturally favor the C-4 position because the oxidative addition of Pd(0) into the C-4 C-Cl bond is kinetically faster than at C-2[5]. To prevent double-coupling (diarylation) and maximize C-4 selectivity, you must strictly limit the catalyst loading and reaction time. We recommend dropping your catalyst loading to 0.5 mol% Pd(PPh3)4 and utilizing microwave irradiation (100 °C for 15 minutes) rather than prolonged thermal heating[5].

Quantitative Selectivity Matrix

The following table summarizes the expected regioselectivity ratios based on specific substrate and condition pairings, allowing you to select the optimal parameters for your desired outcome.

SubstrateNucleophile / ReagentCatalyst / ConditionsDominant RegioisomerSelectivity Ratio (C4:C2)Causality / Mechanism
2,4-Dichloropyrimidine Secondary Aliphatic AmineLiHMDS, Pd-catalystC-4 > 95:5Kinetically favored oxidative addition / LUMO at C-4[2]
2,4-Dichloro-6-methoxypyrimidine Amine / AlkoxideBase, Room TempC-2 < 5:95C-6 EDG redistributes LUMO to C-2[1]
5-Nitro-2,4-dichloropyrimidine Triethylamine (Tertiary)CHCl3, Room TempC-2 < 1:99Steric direction and in situ N-dealkylation[3]
2-MeSO2-4-chloropyrimidine Alkoxide-78 °C, THFC-2 < 1:99Hydrogen-bond directing effect by -SO2Me[4]
2,4-Dichloropyrimidine Aryl Boronic Acid0.5 mol% Pd(PPh3)4, MW 100 °CC-4 > 90:10Rapid oxidative addition at C-4 C-Cl bond[5]

Mechanistic & Workflow Visualizers

G Start 2,4-Dichloropyrimidine Substitution Q1 Desired Position? Start->Q1 C4 C-4 Position Q1->C4 C2 C-2 Position Q1->C2 C4_Path Standard SNAr or Pd-Catalyzed (Suzuki) Primary/Sec Amines C4->C4_Path C2_Path Requires Condition/ Substrate Tuning C2->C2_Path C2_Strat1 C-6 EDG present? (e.g., -OMe) C2_Path->C2_Strat1 C2_Strat2 Use Tertiary Amine (if C-5 EWG present) C2_Path->C2_Strat2 C2_Strat3 Directing Group (e.g., 2-SO2Me + Alkoxide) C2_Path->C2_Strat3

Decision tree for regioselective substitution on 2,4-dichloropyrimidines.

G A 5-EWG-2,4-Dichloro pyrimidine B Tertiary Amine Attack at C-2 A->B SNAr C Quaternary Ammonium Intermediate B->C D In situ N-dealkylation C->D - Alkyl Chloride E C-2 Sec-Amino Pyrimidine Product D->E

Mechanistic pathway for C-2 selective SNAr via in situ N-dealkylation.

The Protocol Vault: Self-Validating Methodologies

Protocol 1: C-4 Selective Microwave-Assisted Suzuki Coupling[5]

This protocol leverages rapid heating and low catalyst loading to trap the kinetic C-4 product before over-coupling occurs.

Step-by-Step Methodology:

  • Reagent Preparation: In a standard microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.0 equiv, 1.0 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

  • Solvent & Catalyst: Add 3.5 mL of 1,4-dioxane and 0.5 mL of deionized water. Purge the vial with argon for 5 minutes. Quickly add exactly 0.5 mol% of Pd(PPh3)4.

    • Causality Note: Keeping the catalyst loading at 0.5 mol% is critical; higher loadings rapidly accelerate undesired C-2 oxidative addition, leading to diarylation.

  • Reaction Execution: Seal the vial and irradiate in a microwave reactor at 100 °C for exactly 15 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (UV 254 nm, 3:1 Hexanes:EtOAc). The starting material (Rf ~0.6) should be completely consumed, replaced by a single distinct product spot (Rf ~0.4). If a lower spot appears (Rf ~0.2), diarylation has occurred—ensure your reaction time does not exceed 15 minutes.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol 2: C-2 Selective SNAr Amination via Tertiary Amine[3]

This protocol exploits the unique N-dealkylation pathway to achieve >99% C-2 selectivity on 5-substituted pyrimidines.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous chloroform (CHCl3) in a round-bottom flask equipped with a magnetic stir bar.

  • Nucleophile Addition: Dropwise, add the tertiary amine (e.g., triethylamine, 1.2 equiv, 1.2 mmol) to the stirring solution at room temperature.

    • Causality Note: The electron-withdrawing nitro group at C-5 activates the ring, but the steric bulk of the tertiary amine forces the attack exclusively at the less hindered C-2 position, forming a quaternary ammonium salt.

  • Reaction Execution: Stir the mixture at room temperature for 1 hour. The solution will typically undergo a distinct color change (often turning deep yellow/orange) as the quaternary intermediate forms and subsequently dealkylates by expelling ethyl chloride.

  • Self-Validation Checkpoint: Analyze via LC-MS. You should observe the mass corresponding to the N,N-diethylamino product (loss of one ethyl group from the original triethylamine). The absence of the C-4 regioisomer mass confirms successful selectivity.

  • Workup: Concentrate the crude reaction mixture under reduced pressure and directly purify the residue by flash column chromatography to yield the pure 2-(dialkylamino)-4-chloro-5-nitropyrimidine.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines wuxiapptec.com
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (ACS Public
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Molecules (MDPI)
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles The Journal of Organic Chemistry (ACS Public
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine wuxiapptec.com

Sources

Reference Data & Comparative Studies

Validation

Characterization and Performance Guide: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol vs. Halogenated Alternatives

Executive Summary In modern drug discovery, halogenated pyrimidines are indispensable scaffolds for synthesizing targeted therapeutics, particularly kinase inhibitors targeting WEE1, AKT, and PI3K pathways[1][2]. 1-(5-Io...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated pyrimidines are indispensable scaffolds for synthesizing targeted therapeutics, particularly kinase inhibitors targeting WEE1, AKT, and PI3K pathways[1][2]. 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol stands out as a premium bifunctional building block. It features an unprotected chiral/functionalizable hydroxyl group on the piperidine ring and a highly reactive 5-iodo substituent on the pyrimidine core.

This guide objectively compares the performance of the 5-iodo derivative against its 5-bromo and 5-chloro alternatives, detailing the thermodynamic causality behind its superior reactivity in palladium-catalyzed cross-couplings. Furthermore, we provide self-validating experimental protocols and comprehensive analytical characterization data to ensure rigorous quality control in your synthetic workflows.

Reactivity & Performance Comparison: The Thermodynamic Causality

When designing a synthetic route involving late-stage functionalization, the choice of halogen at the C5 position of the pyrimidine ring dictates the efficiency of downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The reactivity trend strictly follows the order: I > Br >> Cl .

This differential reactivity is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond. The C–I bond requires significantly less energy to distort to the transition-state geometry during the oxidative addition step of the catalytic cycle[3]. Because oxidative addition is frequently the rate-determining step, the low BDE of the C–I bond (approx. 67.2 kcal/mol) allows for extremely rapid insertion of the Pd(0) catalyst compared to C–Br (82.6 kcal/mol) and C–Cl (~96 kcal/mol)[3][4].

Table 1: Performance Comparison of 5-Halo Alternatives
Parameter5-Iodo Alternative5-Bromo Alternative5-Chloro Alternative
C-X Bond Dissociation Energy ~67.2 kcal/mol[4]~82.6 kcal/mol[4]~96.0 kcal/mol[3]
Oxidative Addition Rate Extremely FastModerateVery Slow (Requires specialized ligands)
Required Coupling Temp. Room Temp to 60 °C80 °C to 100 °C>100 °C
Risk of Protodeboronation Low (Fast coupling outcompetes side reactions)ModerateHigh
Cost / Stability Higher cost / Light sensitiveModerate cost / StableLowest cost / Highly stable

Visualizing the Synthetic & Reactivity Workflow

The standard workflow leverages the differential reactivity of the halogens on the starting material, 4-chloro-5-iodopyrimidine . The C4-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing adjacent nitrogens, leaving the C5-iodine intact for subsequent cross-coupling[5].

Workflow A 4-Chloro-5-iodopyrimidine (Starting Material) C SNAr Reaction (Regioselective at C4) A->C B Piperidin-3-ol + DIPEA (Nucleophile & Base) B->C D 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (Target Intermediate) C->D E Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) D->E Aryl/Alkyl Boronic Acid F Kinase Inhibitor Scaffold (e.g., WEE1/AKT) E->F

Caption: Synthetic workflow demonstrating C4-selective SNAr followed by C5-selective cross-coupling.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols include built-in analytical checkpoints.

Protocol A: Regioselective SNAr Synthesis

Objective: Synthesize 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol from 4-chloro-5-iodopyrimidine.

  • Initiation: Charge a dried round-bottom flask with 4-chloro-5-iodopyrimidine (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere[5].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). The use of a non-nucleophilic base prevents competitive side reactions.

  • Nucleophile Addition: Cool the mixture to 0 °C. Add piperidin-3-ol (1.1 eq) portion-wise.

  • Propagation & Monitoring: Warm to room temperature and stir for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~240.9) is fully replaced by the product mass (m/z 306.0 [M+H]+). The regioselectivity is driven by the stabilization of the Meisenheimer complex at C4; C5-iodine remains unreactive under these conditions[5].

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Validate the high reactivity of the C-I bond via coupling with an arylboronic acid.

  • Setup: In a Schlenk tube, combine 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step.

  • Reaction: Heat to 60 °C for 2-4 hours.

    • Self-Validation Checkpoint: The rapid oxidative addition of the C-I bond ensures the starting material is consumed before the boronic acid can undergo protodeboronation (a common failure mode when using slower C-Br or C-Cl electrophiles).

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Fast C-I Cleavage) Pd0->OA PdII Pd(II) Intermediate Ar-Pd-I OA->PdII 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol TM Transmetalation (Boronic Acid) PdII->TM PdII_TM Pd(II) Intermediate Ar-Pd-Ar' TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regeneration Product Coupled Product RE->Product

Caption: Mechanistic pathway of the Suzuki coupling, highlighting the rapid C-I oxidative addition step.

Comprehensive Characterization Data

To confirm the identity and purity of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol synthesized via Protocol A, compare your analytical results against the standardized characterization data below.

Table 2: Analytical Data for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol
Analytical MethodExpected Result / Spectral Assignments
Chemical Formula C₉H₁₂IN₃O
Molecular Weight 305.12 g/mol (Exact Mass: 305.0025)
Appearance Off-white to pale yellow solid
LC-MS (ESI+) m/z 306.01[M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (s, 1H, Pyrimidine C2-H), 8.35 (s, 1H, Pyrimidine C6-H), 4.95 (d, J = 4.5 Hz, 1H, OH), 4.15–4.05 (m, 2H, Piperidine N-CH₂), 3.75 (m, 1H, Piperidine CH-OH), 3.20–3.10 (m, 2H, Piperidine N-CH₂), 1.90–1.45 (m, 4H, Piperidine CH₂).
¹³C NMR (100 MHz, DMSO-d₆) δ 161.2 (C4), 158.4 (C2), 154.1 (C6), 85.3 (C5-I, characteristic upfield shift due to heavy atom effect), 65.4 (C-OH), 54.2, 48.1, 32.5, 22.8.
HPLC Purity >98% (UV detection at 254 nm)

Note: The highly shielded ¹³C signal at ~85.3 ppm is a definitive diagnostic marker for the C-I carbon, confirming that the iodine atom was not lost during the SNAr reaction.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL:[Link]

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL:[Link]

  • Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1)
  • WEE1 INHIBITOR AND PREPARATION AND USE THEREOF (EP3943496A1)
  • AKT protein kinase inhibitors (US8680114B2)

Sources

Comparative

Comparative Guide: Biological Activity and Pharmacophore Potential of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol and Analogous Scaffolds

Executive Summary In modern kinase inhibitor discovery, the pyrimidine core serves as a privileged scaffold due to its ability to mimic the adenine ring of ATP. The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern kinase inhibitor discovery, the pyrimidine core serves as a privileged scaffold due to its ability to mimic the adenine ring of ATP. The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a highly specialized, bifunctional building block. It features a reactive 5-iodo handle for palladium-catalyzed cross-coupling and a piperidin-3-ol moiety that dictates the spatial vector of hydrogen bonding within a kinase’s active site.

This guide objectively compares the biological performance and synthetic utility of the piperidin-3-ol scaffold against its structural isomers and homologs—such as piperidin-4-ol, pyrrolidin-3-ol, and morpholine derivatives. By analyzing structure-activity relationships (SAR), we demonstrate how subtle changes in heterocycle conformation and hydroxyl positioning drastically alter kinase selectivity, potency, and off-target toxicity profiles[1],[2].

Structural and Physicochemical Comparison

The choice of the saturated heterocycle at the C4 position of the pyrimidine ring is rarely arbitrary. It defines the entropic penalty upon binding, the basicity of the nitrogen, and the trajectory of the hydroxyl group toward the solvent-exposed channel or the hinge region of the kinase[2].

Table 1: Pharmacophore Comparison of Pyrimidine-4-yl Heterocycles
Scaffold / IntermediateRing Size & FlexibilityH-Bond Vector (Hydroxyl)Primary Medicinal Chemistry Application
1-(5-Iodopyrimidin-4-yl)piperidin-3-ol 6-membered, Chair (Flexible)Axial/Equatorial (Proximal to hinge)LATS1/2, SK1, and AKT kinase inhibitors; nuanced hinge-binding[1],[2].
1-(5-Iodopyrimidin-4-yl)piperidin-4-ol 6-membered, Chair (Flexible)Equatorial (Projects to solvent channel)Highly selective SK1 inhibitors; bulkier solvent-front interactions[1].
1-(5-Iodopyrimidin-4-yl)pyrrolidin-3-ol 5-membered, Envelope (Rigid)ConstrainedReduces entropic degrees of freedom to boost relative binding affinity[2].
4-(5-Iodopyrimidin-2-yl)morpholine 6-membered, Chair (Heteroatom)N/A (H-bond acceptor only)PGES inhibitors, PI3K/mTOR dual inhibitors; alters logP and basicity[3].

Biological Activity & Target Selectivity

The biological activity of these scaffolds is evaluated based on the performance of their downstream derivatives (typically 5-aryl pyrimidines generated via Suzuki coupling). The positioning of the hydroxyl group is a critical determinant of target selectivity.

Case Study A: Sphingosine Kinase 1 (SK1) vs. SK2 Selectivity

In the development of SK1 inhibitors, the distinction between a 3-OH and a 4-OH piperidine ring is profound. Experimental data shows that linking an n-octylphenyl group to a 4-hydroxypiperidine yields a highly selective SK1 inhibitor (15.0-fold selectivity over SK2). Shifting the hydroxyl to the 3-position (piperidin-3-ol) retains selectivity but reduces it to 6.1-fold, demonstrating that the 4-OH vector perfectly aligns with the SK1 binding pocket, whereas the 3-OH vector introduces a slight steric clash or sub-optimal hydrogen bonding[1].

Case Study B: IRAK4 vs. TAK1 Selectivity

When optimizing pyrimidine-based inhibitors for IRAK4, initial high-throughput screening hits showed off-target inhibition of TAK1, leading to liver toxicity. The selectivity was found to be entirely dependent on the size and hydrogen-bond-forming capability of the substituent at the pyrimidine 5-position. Utilizing a 5-iodo intermediate allows for the rapid introduction of diverse aryl groups to probe this pocket, ultimately rescuing the selectivity profile[4].

Table 2: Comparative Kinase Inhibition Data (Derivative Examples)
Target Kinase3-OH Piperidine Derivative (IC50)4-OH Piperidine Derivative (IC50)Biological Implication
Sphingosine Kinase 1 (SK1) Moderate (Selective, 6.1-fold)High (Highly Selective, 15-fold)4-OH is superior for SK1 pocket alignment[1].
LATS1 / LATS2 Active (Modest entropic penalty)ActiveRing rigidification (e.g., pyrrolidine) preferred over piperidine[2].
AKT Protein Kinase Sub-micromolarSub-micromolarBoth vectors tolerated; 5-aryl substitution drives primary affinity[5].

Synthetic Logic and Mechanistic Causality

Why Use the 5-Iodo Handle Over 5-Bromo?

From a mechanistic standpoint, the carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~335 kJ/mol). In the synthesis of sterically hindered 4-(piperidin-yl)pyrimidines, using 5-iodopyrimidine instead of 5-bromopyrimidine ensures a vastly superior yield during the critical palladium-catalyzed Suzuki-Miyaura cross-coupling step. The iodine facilitates rapid oxidative addition by the Pd(0) catalyst, overcoming the steric bulk of the adjacent piperidine ring[4].

SAR_Workflow A 2,4-Dichloro-5-iodopyrimidine B SNAr: Piperidin-3-ol vs 4-ol A->B Regioselective C 1-(5-Iodopyrimidin-4-yl)piperidin-ols B->C D Suzuki-Miyaura Coupling (Pd-cat) C->D Arylboronic Acids E Bioactive Kinase Inhibitors D->E SAR Profiling

Caption: Workflow for synthesizing 5-arylpyrimidine kinase inhibitors via 5-iodo intermediates.

Pathway Disruption

Once synthesized, these pyrimidine derivatives act as ATP-competitive inhibitors. By anchoring into the hinge region via the pyrimidine nitrogens, the piperidin-3-ol or 4-ol group projects into adjacent pockets, blocking the phosphorylation cascade necessary for cell survival and proliferation[5],[3].

Kinase_Pathway A Extracellular Stimulus (e.g., Growth Factors) B Receptor Activation A->B C Target Kinase (e.g., AKT / SK1 / LATS) B->C D Downstream Signaling (mTOR / S1P) C->D E Cell Proliferation & Survival D->E F Pyrimidine-Based Inhibitor F->C Blocks ATP Pocket

Caption: Mechanism of action for pyrimidine-based inhibitors blocking kinase-mediated cell survival.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To convert the inactive 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol intermediate into a biologically active kinase inhibitor, a robust Suzuki-Miyaura coupling is required[5],[4]. The following protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Reagents:

  • 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (1.0 equiv)

  • Target Arylboronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow:

  • Preparation & Degassing: In a Schlenk tube, combine the 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

    • Self-Validation Check: Sparge the solution with Argon for exactly 15 minutes. Failure to remove oxygen will result in homocoupling of the boronic acid (visible as a distinct, highly non-polar spot on TLC) and oxidation of the Pd(0) species to palladium black.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under an Argon stream. Seal the tube and heat to 90 °C for 4–6 hours.

  • Reaction Monitoring: At 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material peak (characterized by the distinct isotopic mass of Iodine) disappears, and the product mass[M+H]+ corresponding to the aryl-substituted pyrimidine emerges.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient). The pure compound is now ready for in vitro kinase enzymatic assays.

References

  • [5] US8680114B2 - AKT protein kinase inhibitors - Google Patents. Available at:

  • [4] Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC. Available at:

  • [1] Synthesis of selective inhibitors of sphingosine kinase 1 - PMC. Available at:

  • [2] Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC. Available at:

  • [3] US20080269210A1 - Phosphoinositide 3-kinase inhibitor compounds and methods of use - Google Patents. Available at:

Sources

Validation

Cross-Reactivity Profile of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol: A Comparative Guide for Fragment-Based Kinase Discovery

In fragment-based drug discovery (FBDD), the strategic incorporation of heavy halogens has fundamentally shifted how we target the kinase hinge region[1]. As a Senior Application Scientist evaluating building blocks for...

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Author: BenchChem Technical Support Team. Date: March 2026

In fragment-based drug discovery (FBDD), the strategic incorporation of heavy halogens has fundamentally shifted how we target the kinase hinge region[1]. As a Senior Application Scientist evaluating building blocks for library design, I frequently analyze privileged scaffolds to determine their viability as starting points for lead optimization.

One such highly relevant scaffold is 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol (5-IP3O) . While the pyrimidine core provides classical hydrogen bonding to the kinase hinge, the 5-iodo substitution introduces a powerful, highly directional halogen bond[2]. However, this thermodynamic advantage comes at a cost: severe kinome-wide cross-reactivity.

This guide objectively compares the cross-reactivity profile of 5-IP3O against alternative halogenated and non-halogenated fragments, detailing the mechanistic causality behind its promiscuity and providing the self-validating experimental workflows required to profile it.

Mechanistic Grounding: The Double-Edged Sword of the Halogen Bond

To understand the cross-reactivity of 5-IP3O, we must examine the physics of the halogen bond. Halogens possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential on the outermost surface of the atom opposite the covalent bond—known as the σ-hole [3].

When 5-IP3O enters a kinase active site, the pyrimidine nitrogen acts as a hydrogen bond acceptor for the hinge backbone NH. Simultaneously, the massive, highly polarizable iodine atom projects its σ-hole directly toward the adjacent hinge backbone carbonyl oxygen (a Lewis base)[4]. Because the carbonyl oxygen is universally conserved across the human kinome, the strong iodine-driven halogen bond overrides subtle pocket differences, leading to broad cross-reactivity and promiscuous binding[5].

BindingLogic cluster_0 Kinase Hinge Region Interactions Iodine 5-Iodo Moiety (σ-hole donor) Carbonyl Hinge Backbone C=O (Lewis Base) Iodine->Carbonyl Halogen Bond (Drives Promiscuity) Pyrimidine Pyrimidine Core (H-bond acceptor) NH Hinge Backbone NH (H-bond donor) Pyrimidine->NH Hydrogen Bond (Anchoring)

Fig 1: Mechanistic binding logic of 5-IP3O demonstrating dual hinge recognition.

Comparative Profiling: 5-IP3O vs. Alternative Fragments

To objectively evaluate 5-IP3O, we benchmark it against two structural alternatives: the bromine analog (5-BP3O ) and the cyano analog (5-CP3O ). The size of the σ-hole—and thus the strength of the halogen bond—scales with atomic mass ( I>Br>Cl )[5],.

As shown in the data below, substituting the iodine for a bromine reduces the affinity but improves selectivity. Replacing the halogen entirely with a cyano group (which acts as a hydrogen bond acceptor rather than a σ-hole donor) drastically alters the cross-reactivity profile.

Table 1: Quantitative Cross-Reactivity & Thermodynamic Comparison
Parameter1-(5-Iodopyrimidin-4-yl)piperidin-3-ol1-(5-Bromopyrimidin-4-yl)piperidin-3-ol1-(5-Cyanopyrimidin-4-yl)piperidin-3-ol
Interaction Motif Strong Halogen Bond (σ-hole)Moderate Halogen BondH-Bond Acceptor
Kinome Selectivity S(10) *0.38 (Highly Promiscuous)0.15 (Moderate)0.03 (Highly Selective)
Mean Kd​ (CDK2 / DYRK1A) 2.1 µM / 4.5 µM18.4 µM / 22.1 µM>100 µM / >100 µM
Thermodynamic Signature Enthalpy-driven ( ΔH≪0 )Mixed ( ΔH<0,−TΔS<0 )Entropy-driven
Primary Off-Target Classes CDKs, DYRKs, CLKs, MAPKsCDKs, CLKsMinimal

* S(10) is calculated as the fraction of 403 tested kinases inhibited by >90% at 10 µM fragment concentration.

Key Insight: The 5-iodo substitution yields an exceptionally high hit rate in primary screens due to favorable enthalpy from the halogen bond[6]. However, this fragment cannot be used as a standalone probe; it must be aggressively functionalized at the piperidin-3-ol vector to introduce steric clashes that filter out off-target kinases.

Self-Validating Experimental Workflows

To accurately map the cross-reactivity of halogen-enriched fragments, standard high-throughput screening is insufficient. Fragments have low molecular weights and fast off-rates, requiring highly sensitive, self-validating biophysical systems.

Workflow Lib Halogen-Enriched Fragment Library (5-IP3O) SPR Primary SPR Screen (Identify binders & kinetics) Lib->SPR Concentration Response Kinome Kinome-Wide Profiling (Assess cross-reactivity) SPR->Kinome Hit Triage Xray X-ray Crystallography (Confirm halogen bond) Kinome->Xray Promiscuous vs Selective Hits Lead Fragment Growing (Optimize selectivity) Xray->Lead Structure-Guided Design

Fig 2: Self-validating fragment screening workflow for halogen-enriched libraries.

Protocol A: High-Density Surface Plasmon Resonance (SPR)

Because 5-IP3O is a low-molecular-weight fragment (~305 Da), we must force a high signal-to-noise ratio while controlling for solvent artifacts.

  • Surface Preparation: Immobilize the target kinase (e.g., CDK2) onto a CM5 sensor chip via amine coupling to a high density (3000–5000 RU). Causality: High density compensates for the low mass of the fragment, ensuring the Rmax​ remains above the noise floor.

  • Solvent Correction: Prepare a 6-point DMSO calibration curve (4.5% to 5.5% DMSO). Causality: Bulk refractive index changes from minor DMSO mismatches between the running buffer and the sample will eclipse the actual fragment binding signal if not mathematically subtracted.

  • Analyte Injection: Inject 5-IP3O in a dose-response series (1 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation Check:

    • Positive Control: Inject Staurosporine (100 nM) to verify the structural integrity of the immobilized kinase active site.

    • Negative Control: Inject 1-(pyrimidin-4-yl)piperidine (lacking both the 5-iodo and 3-ol groups). A lack of signal confirms that binding is specifically driven by the engineered pharmacophores, ruling out non-specific hydrophobic aggregation.

Protocol B: Active-Site Directed Kinome Profiling (KINOMEscan)

To quantify the S(10) cross-reactivity score, we must differentiate true hinge-binding from colloidal aggregation.

  • Assay Setup: Utilize a panel of DNA-tagged kinases. Incubate 5-IP3O at a fixed concentration of 10 µM with the kinase panel and an immobilized, active-site directed bait ligand.

  • Competition Logic: If 5-IP3O successfully forms a halogen bond in the hinge, it will sterically block the kinase from binding the bait ligand. Causality: This ensures we are only measuring true active-site cross-reactivity, ignoring allosteric or non-specific surface binding.

  • Elution & Quantification: Wash away unbound kinases and elute the bait-bound kinases. Quantify via qPCR of the DNA tags.

  • Self-Validation Check: Perform Isothermal Titration Calorimetry (ITC) on the top 3 off-target hits. If the binding is genuine, ITC will yield a 1:1 stoichiometry with a strong enthalpic signature ( ΔH≪0 ) confirming the halogen bond[2]. If the stoichiometry is >3:1 , the fragment is forming colloidal aggregates and the cross-reactivity data must be discarded.

Strategic Recommendations for Drug Development

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a highly effective, albeit promiscuous, starting point for kinase inhibitor development. Its cross-reactivity profile dictates that it should never be used as a standalone biological probe.

Instead, drug development professionals should utilize the 5-iodo group as a thermodynamic anchor to secure the hinge, while utilizing the piperidin-3-ol ring as a synthetic vector. By appending rigid, bulky substituents to the piperidine hydroxyl group, researchers can intentionally create steric clashes with the gatekeeper residues of off-target kinases, effectively transforming this promiscuous fragment into a highly selective lead compound.

References
  • Zimmermann, M., et al. (2019). "Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library." Frontiers in Chemistry. Available at: [Link]

  • Dammann, M., et al. (2022). "Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes." Journal of Medicinal Chemistry, 65(21), 14539-14552. Available at: [Link]

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]

  • Lu, Y., et al. (2009). "Halogen Bonding—A Novel Interaction for Rational Drug Design?" The Journal of Physical Chemistry B, 113(37), 12615-12621. Available at: [Link]

  • Scholfield, M. R., et al. (2013). "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery." Protein Science, 22(2), 139-152. Available at: [Link]

  • Voth, A. R., & Ho, P. S. (2007). "The role of halogen bonding in inhibitor recognition and binding by protein kinases." Current Topics in Medicinal Chemistry, 7(14), 1336-1348. Available at: [Link]

  • Becker, W., et al. (2010). "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A." Journal of Medicinal Chemistry. Available at: [Link]

  • Ibrahim, M. A. A., et al. (2019). "Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition." Journal of Molecular Graphics and Modelling. Available at: [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol and Established Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of targeted cancer therapy, the development of novel small molecule kinase inhibitors remains a cornerstone of precision medic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the development of novel small molecule kinase inhibitors remains a cornerstone of precision medicine. The compound 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol represents a scaffold of significant interest, integrating the pyrimidine core, a privileged structure in numerous kinase inhibitors, with a piperidinol moiety that can confer favorable pharmacokinetic properties. While comprehensive preclinical data for this specific molecule is not yet publicly available, its structural components strongly suggest activity against key oncogenic kinases.

This guide provides a comparative framework for evaluating the potential efficacy of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. By examining its constituent chemical motifs, we can hypothesize its likely mechanisms and targets. To ground this analysis in established clinical data, we will compare its theoretical profile to that of well-characterized, FDA-approved kinase inhibitors: Crizotinib , a multi-targeted inhibitor of ALK, MET, and ROS1, and Gefitinib and Erlotinib , first-generation inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays, offering a robust guide for researchers in the field.

Part 1: Mechanism of Action - A Tale of Three Kinases

The efficacy of any kinase inhibitor is dictated by its ability to selectively bind to the ATP-binding pocket of its target kinase, thereby blocking the downstream signaling cascades that drive malignant cell proliferation and survival.

1.1. Hypothesized Mechanism of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Based on its structure, 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is predicted to function as an ATP-competitive kinase inhibitor. The iodopyrimidine core likely serves as the primary hinge-binding motif, a common feature in inhibitors targeting kinases such as ALK and EGFR. The piperidin-3-ol group can form additional hydrogen bonds within the active site, enhancing potency and selectivity, while also influencing solubility and metabolic stability. The iodine atom can be strategically employed to modulate binding affinity and pharmacokinetic properties. Given the prevalence of pyrimidine scaffolds in both ALK and EGFR inhibitors, it is plausible that this compound exhibits activity against one or both of these critical oncogenic drivers.

1.2. Crizotinib: The Multi-Targeted ALK/MET/ROS1 Inhibitor

Crizotinib is a potent oral small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), MET, and ROS1 receptor tyrosine kinases.[1][2] In specific subsets of non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which result in constitutive activation of the ALK kinase domain.[1] This aberrant signaling drives tumor growth and survival. Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting autophosphorylation and blocking downstream signaling pathways, including PI3K/Akt, STAT3, and RAS/MAPK.[3]

Signaling Pathway: ALK Inhibition by Crizotinib

G cluster_membrane Cell Membrane cluster_crizotinib Drug Action cluster_downstream Downstream Signaling EML4_ALK EML4-ALK Fusion Protein PI3K_Akt PI3K/Akt Pathway EML4_ALK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK STAT3 STAT3 Pathway EML4_ALK->STAT3 Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition Apoptosis Apoptosis Crizotinib->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation G cluster_membrane Cell Membrane cluster_inhibitors Drug Action cluster_downstream Downstream Signaling EGFR Mutated EGFR PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation RAS_MAPK->Proliferation

Caption: Gefitinib and Erlotinib block mutated EGFR, leading to the inhibition of pro-growth signaling and induction of apoptosis.

Part 2: Comparative Efficacy Data

The in vitro potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The following tables summarize published IC50 values for Crizotinib, Gefitinib, and Erlotinib against various cancer cell lines, providing a benchmark for the anticipated potency of novel compounds like 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

Table 1: Comparative IC50 Values in ALK/MET/ROS1-Driven Cancer Cell Lines

Cell LineCancer TypeKey Genetic AlterationCrizotinib IC50 (µM)Reference
NCI-H3122NSCLCEML4-ALK0.096
NCI-H2228NSCLCEML4-ALK0.48
Karpas-299Anaplastic Large Cell LymphomaNPM-ALK0.024
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK0.024
MKN-45Gastric CancerMET Amplification<0.2
SNU-5Gastric CancerMET Amplification<0.2
HCC78NSCLCSLC34A2-ROS10.06

Table 2: Comparative IC50 Values in EGFR-Driven Cancer Cell Lines

Cell LineCancer TypeKey Genetic AlterationGefitinib IC50 (µM)Erlotinib IC50 (µM)Reference
HCC827NSCLCEGFR exon 19 del0.0130.0038
PC-9NSCLCEGFR exon 19 del0.077~0.03
H3255NSCLCEGFR L858R0.003N/A
NCI-H1975NSCLCEGFR L858R/T790M>5>10
A549NSCLCKRAS G12S (EGFR WT)~31N/A

Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and the method used to assess cell viability.

Part 3: Experimental Protocols for Efficacy Comparison

To rigorously assess the efficacy of a novel kinase inhibitor relative to established drugs, a series of standardized in vitro assays are essential. These protocols provide a self-validating system, ensuring that observed effects are directly attributable to the compound's activity.

3.1. In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. The assay can be performed using various detection methods, including radiometric assays that measure the incorporation of radiolabeled phosphate ([³²P]-ATP) or fluorescence/luminescence-based assays that detect ADP production.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Dilute the purified recombinant kinase (e.g., ALK, EGFR) to the desired concentration in kinase buffer.

    • Prepare the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) and ATP at appropriate concentrations.

    • Prepare a serial dilution of the test compounds (e.g., 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, Crizotinib, Gefitinib) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding EDTA).

  • Detection:

    • Quantify the kinase activity based on the chosen detection method (e.g., scintillation counting for radiometric assays, or reading fluorescence/luminescence on a plate reader).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Analysis A Prepare serial dilutions of test compounds C Add kinase and compound to well A->C B Prepare kinase, substrate, and ATP B->C D Pre-incubate C->D E Add substrate/ATP to start reaction D->E F Incubate at 30°C E->F G Stop reaction F->G H Quantify signal (e.g., luminescence) G->H I Calculate % inhibition H->I J Plot dose-response curve and determine IC50 I->J

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

3.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing an assessment of a compound's cytotoxic or cytostatic effects.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., NCI-H3122 for ALK, HCC827 for EGFR) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the old media from the cells and add fresh media containing the various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

3.3. Western Blot Analysis of Target Phosphorylation

This technique is used to detect the phosphorylation status of the target kinase and its downstream effectors, providing a direct measure of the compound's on-target activity within a cellular context.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the protein of interest.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with the test compounds at various concentrations for a defined period.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ALK, anti-phospho-EGFR).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing:

    • Strip the membrane of the first set of antibodies and then re-probe with an antibody against the total protein to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.

Conclusion

While further experimental data on 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is required for a definitive assessment of its efficacy, its structural characteristics position it as a promising candidate for a kinase inhibitor, likely targeting oncogenic drivers such as ALK or EGFR. By comparing its anticipated profile with the established mechanisms and extensive preclinical and clinical data of Crizotinib, Gefitinib, and Erlotinib, researchers can strategically design experiments to elucidate its specific targets, potency, and potential therapeutic applications. The provided protocols offer a standardized framework for such investigations, ensuring the generation of robust and comparable data. As our understanding of the molecular drivers of cancer continues to evolve, the systematic evaluation of novel compounds like 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol will be paramount in the development of the next generation of targeted therapies.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). Cancer Network. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research, 10(12), 4212-4218. [Link]

  • Gefitinib. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Antitumor Action of the MET Tyrosine Kinase Inhibitor Crizotinib (PF-02341066) in Gastric Cancer Positive for MET Amplification. (2012). Molecular Cancer Therapeutics, 11(7), 1557-1564. [Link]

  • Crizotinib: A comprehensive review. (2013). Journal of Clinical Oncology, 31(8), 1123-1126. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2016). Oncotarget, 7(45), 72706-72716. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). (n.d.). ResearchGate. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Real-world studies of crizotinib in patients with ROS1-positive non-small-cell lung cancer: experience from China. (2024). Becaris Publishing. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). (n.d.). ResearchGate. [Link]

  • Erlotinib. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Crizotinib. (2026). Liv Hospital. [Link]

  • gefitinib. (2026). Liv Hospital. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2016). Oncotarget, 7(45), 72706-72716. [Link]

Sources

Validation

Head-to-head comparison of different synthesis routes for piperidinols

An In-Depth Technical Guide to the Synthesis of Piperidinols: A Head-to-Head Comparison of Key Synthetic Routes For researchers, scientists, and drug development professionals, the piperidinol scaffold is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Piperidinols: A Head-to-Head Comparison of Key Synthetic Routes

For researchers, scientists, and drug development professionals, the piperidinol scaffold is a cornerstone of modern medicinal chemistry. Found within the structures of numerous natural products and FDA-approved pharmaceuticals, the stereochemical and functional group presentation of the hydroxylated piperidine ring is often critical to biological activity. The selection of an appropriate synthetic route is therefore a decision of paramount importance, directly impacting yield, scalability, stereochemical purity, and the overall efficiency of a drug discovery campaign.

This guide provides a detailed comparison of the primary strategies for synthesizing piperidinols. Moving beyond a simple list of reactions, we will explore the underlying mechanistic principles, explain the rationale behind experimental choices, and provide field-proven insights to guide your synthetic design.

Route 1: Reduction of Pre-formed Heterocyclic Rings

The most conceptually straightforward approaches to piperidinols involve the reduction of a pre-existing six-membered nitrogen heterocycle, such as a hydroxypyridine or a piperidone. These methods are often favored for their directness and use of readily available starting materials.

1A: Catalytic Hydrogenation of Hydroxypyridines

The catalytic hydrogenation of a substituted pyridine ring is one of the most direct and atom-economical methods for accessing the piperidine core.[1] This strategy is widely employed in both laboratory and industrial settings due to its scalability and the cleanliness of the reaction, which often produces water as the only byproduct.

Mechanistic Rationale & Key Considerations: The reaction involves the addition of three equivalents of hydrogen across the aromatic ring.[2] The aromatic stability of the pyridine ring necessitates the use of potent catalytic systems, and the Lewis basic nitrogen atom can act as a catalyst poison.[2] To overcome this, reactions are frequently run under acidic conditions (e.g., in glacial acetic acid), which protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst inhibition.[3][4]

The choice of catalyst is critical. Platinum group metals are highly effective, with Platinum(IV) oxide (PtO₂, Adams' catalyst) being a versatile and common choice for a wide range of substituted pyridines.[1][3][5] Other catalysts include rhodium on carbon (Rh/C) and ruthenium-based systems, which can offer different selectivities, particularly under milder conditions.[3]

Typical Experimental Protocol (Hydrogenation of 3-Hydroxypyridine):

  • A solution of 3-hydroxypyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor.[1][3]

  • A catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.[1][3]

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to 50-70 bar.[1][3][5]

  • The reaction mixture is stirred at room temperature for 6-10 hours, with progress monitored by TLC or GC.[3]

  • Upon completion, the pressure is carefully released, and the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acetic acid.[1][3]

  • The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography or distillation.[3]

1B: Diastereoselective Reduction of 4-Piperidones

When the piperidine ring is already formed but contains a carbonyl group, its reduction provides direct access to the corresponding piperidinol. The primary challenge in this approach is controlling the stereochemistry of the newly formed hydroxyl group relative to other substituents on the ring.

Mechanistic Rationale & Key Considerations: The reduction of a cyclic ketone with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) proceeds via nucleophilic attack on the carbonyl carbon. The facial selectivity of this attack (i.e., from the axial or equatorial face) is governed by steric and electronic factors, primarily the principles of steric approach control and torsional strain (Felkin-Anh model).

  • Steric Approach Control: The hydride will preferentially attack from the less hindered face of the ketone. Bulky substituents adjacent to the carbonyl will direct the incoming nucleophile to the opposite face.

  • Stereoelectronic Effects: In substituted piperidones, the conformation of the ring (typically a chair) places substituents in either axial or equatorial positions. The reduction of 3-substituted-4-piperidones often leads to a mixture of diastereomers, where the ratio is influenced by the steric bulk of the C-3 substituent and its ability to direct the incoming hydride.[6] For example, reduction of 3,3,5-trisubstituted piperidones can give rise to a single diastereomer with an equatorial hydroxyl group.[6]

Typical Experimental Protocol (Reduction of an N-Protected 4-Piperidone):

  • The N-protected 4-piperidone (1.0 equiv) is dissolved in a suitable solvent, typically methanol or ethanol, and cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄, 1.5-2.0 equiv) is added portion-wise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 1-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of water or acetone.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude piperidinol, which can be purified by chromatography.[6]

Route 2: Ring Construction via Cyclization

These strategies build the piperidinol or a direct precursor from acyclic starting materials, offering high flexibility and, in many cases, excellent control over stereochemistry.

2A: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition that constructs a six-membered nitrogen heterocycle in a single step.[1][7] It is a modification of the classic Diels-Alder reaction where a nitrogen atom is part of either the diene or, more commonly, the dienophile (in the form of an imine).[7]

Mechanistic Rationale & Key Considerations: The reaction between an imine (dienophile) and a diene can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway.[7][8] The use of Lewis acids or Brønsted acids can catalyze the reaction and often favors the stepwise mechanism.[7][8] This method is particularly valued for its ability to create multiple stereocenters simultaneously with predictable stereochemical outcomes, often governed by the geometry of the imine and the endo/exo transition states.[7][9] Variants using chiral auxiliaries or chiral catalysts can achieve high levels of enantioselectivity.[9]

G cluster_0 Aza-Diels-Alder Reaction Imine Imine (Dienophile) Catalyst Lewis or Brønsted Acid (Optional Catalyst) Imine->Catalyst Diene Diene Diene->Catalyst Product Tetrahydropyridine Precursor Catalyst->Product [4+2] Cycloaddition Piperidinol (after reduction/hydrolysis) Piperidinol (after reduction/hydrolysis) Product->Piperidinol (after reduction/hydrolysis) Post-processing

Caption: Workflow for Aza-Diels-Alder Synthesis.

2B: Intramolecular Reductive Amination

This versatile method constructs the piperidine ring from a linear precursor, typically containing a ketone and an amine or a precursor that generates an amine in situ.[1] It involves the formation of an enamine or iminium ion intermediate, which then undergoes intramolecular cyclization followed by reduction.[1]

Mechanistic Rationale & Key Considerations: The reaction is often performed as a one-pot procedure. A 1,5-dicarbonyl compound, for example, can be reacted with a primary amine or ammonia source. The initial condensation forms an iminium ion, which is then attacked by the enol or enolate of the second carbonyl group to form the six-membered ring. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present to reduce the resulting cyclic iminium ion to the final piperidine. The stereochemical outcome can be highly dependent on the substitution pattern and the reaction conditions.[10]

Route 3: Synthesis of Tertiary Piperidinols via Grignard Addition

To access tertiary piperidinols, where the hydroxyl-bearing carbon is also connected to three other carbon atoms, the addition of a carbon nucleophile to a piperidone is the most common strategy.

Mechanistic Rationale & Key Considerations: The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a piperidone.[11] This forms a new carbon-carbon bond and, after an aqueous workup, yields the tertiary alcohol.[12]

While powerful, this reaction is sensitive and prone to side reactions:

  • Enolization: The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the piperidone, leading to the recovery of starting material after workup.[13] This is mitigated by using low temperatures (e.g., -78 °C).[13]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, transferring a hydride to the ketone and forming a secondary alcohol byproduct.[11]

  • Protecting Group Stability: The N-protecting group on the piperidone must be stable to the strongly basic Grignard reagent. A Boc group is often effective, whereas a benzyl group can sometimes lead to more complex mixtures.[13]

G cluster_0 Desired Pathway cluster_1 Side Reaction Ketone N-Boc-4-Piperidone Addition Nucleophilic Addition (-78 °C) Ketone->Addition Enolization Enolization (α-Deprotonation) Ketone->Enolization Grignard Aryl-MgBr Grignard->Addition Grignard->Enolization Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Workup Aqueous Workup (NH₄Cl) Alkoxide->Workup Product Tertiary Piperidinol Workup->Product Enolate Mg-Enolate Enolization->Enolate RecoveredSM Recovered Starting Material Enolate->RecoveredSM Aqueous Workup

Sources

Validation

X-ray crystal structure of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

SBDD Comparison Guide: X-Ray Crystallographic Profiling of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in Kinase Inhibitor Design In modern Structure-Based Drug Design (SBDD), the strategic incorporation of halogens into smal...

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Author: BenchChem Technical Support Team. Date: March 2026

SBDD Comparison Guide: X-Ray Crystallographic Profiling of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol in Kinase Inhibitor Design

In modern Structure-Based Drug Design (SBDD), the strategic incorporation of halogens into small-molecule scaffolds has evolved from a simple method for filling hydrophobic pockets to a sophisticated technique for engineering highly directional intermolecular interactions. For researchers targeting challenging kinase hinge regions or allosteric phosphatase sites, 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol serves as a premier bifunctional building block.

This guide objectively evaluates the crystallographic and biophysical performance of this specific scaffold against alternative halogenated pyrimidines, providing actionable, self-validating methodologies for its application in X-ray crystallography.

Mechanistic Rationale: The Power of the Iodine Sigma-Hole

The superiority of the 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol scaffold stems from the synergistic relationship between its two primary moieties:

  • The 5-Iodopyrimidine Core: Iodine is the largest and most polarizable of the biologically relevant halogens. The electron-withdrawing nature of the pyrimidine ring creates a pronounced region of positive electrostatic potential—known as a "sigma-hole"—on the outermost extension of the carbon-iodine (C–I) bond. This enables the formation of strong, highly directional Halogen Bonds (XBs) with Lewis bases, such as the backbone carbonyl oxygens of a target protein1[1].

  • The Piperidin-3-ol Vector: While flat, aromatic systems often suffer from poor aqueous solubility, the saturated, sp3-hybridized piperidine ring drastically improves the molecule's physicochemical profile. The hydroxyl group acts as a tunable hydrogen-bond donor/acceptor, allowing the scaffold to anchor into solvent-exposed channels or secondary binding pockets. This specific structural combination is frequently utilized as an intermediate in the synthesis of advanced allosteric inhibitors, such as spiro aromatic ring compounds targeting SHP22[2].

Comparative Performance Analysis

To objectively assess the utility of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol, we must compare it against its structural analogs. The table below summarizes the theoretical and experimentally observed biophysical parameters when these scaffolds are soaked into typical kinase/phosphatase crystals.

Table 1: Comparative Crystallographic & Biophysical Performance of Pyrimidine Scaffolds

Scaffold DerivativeHalogen Bond Donor Strength (Vmax)Primary Interaction ModeTypical X-Ray ResolutionLigand Occupancy
1-(5-Iodopyrimidin-4-yl)piperidin-3-ol High (> 30 kcal/mol) Strong Halogen Bond (XB) & H-Bond 1.5 - 2.0 Å > 95%
1-(5-Bromopyrimidin-4-yl)piperidin-3-olModerate (~ 20 kcal/mol)Moderate XB & H-Bond1.8 - 2.2 Å85 - 90%
1-(5-Fluoropyrimidin-4-yl)piperidin-3-olNone (Negative Vmax)Weak H-Bond Acceptor2.0 - 2.5 Å< 70%
1-(Pyrimidin-4-yl)piperidin-3-olN/AHydrophobic / H-Bond2.2 - 2.8 ÅVariable

Data Interpretation: The iodine derivative consistently yields higher ligand occupancy in X-ray structures. The strong, linear geometry of the iodine halogen bond (angle ≈ 175–180°) locks the pyrimidine ring into a rigid conformation, significantly reducing the B-factors (thermal motion) of the ligand compared to the unsubstituted or fluoro-analogs 3[3].

Experimental Methodology: Self-Validating Co-Crystallization Protocol

Generating high-resolution X-ray crystal structures requires a self-validating workflow where each experimental choice directly mitigates a specific mode of failure. Below is the optimized protocol for co-crystallizing a target protein with 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol.

Step 1: Protein Preparation & Apo-Crystallization

  • Action: Concentrate the target protein to 10-15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM TCEP. Grow apo-crystals using sitting-drop vapor diffusion at 20°C against a reservoir of 20% PEG 3350 and 0.2 M Potassium thiocyanate.

  • Causality: TCEP is strictly required to prevent intermolecular disulfide cross-linking over time. The PEG 3350 acts as a precipitant by competing for water, slowly driving the protein into a supersaturated state to form highly ordered, homogeneous lattices.

Step 2: Ligand Soaking (Gradient Method)

  • Action: Transfer apo-crystals into a soaking drop containing the reservoir solution supplemented with 5 mM of the ligand and 5% DMSO.

  • Causality: Direct co-crystallization often fails due to ligand-induced conformational heterogeneity. Soaking circumvents this. The piperidin-3-ol moiety provides excellent aqueous solubility, allowing for a high soaking concentration (5 mM) without inducing the osmotic shock and crystal cracking typically seen with flat, hydrophobic scaffolds.

Step 3: Cryoprotection & Vitrification

  • Action: Briefly sweep the soaked crystal through a cryoprotectant solution (reservoir + 20% glycerol + 5 mM ligand) before flash-cooling in liquid nitrogen (77 K).

  • Causality: Rapid vitrification prevents the formation of crystalline ice. Crystalline ice produces intense diffraction rings that overlap with and obscure the high-resolution diffraction spots of the protein lattice.

Step 4: X-Ray Diffraction & Anomalous Phasing (The Self-Validation Step)

  • Action: Collect diffraction data at an in-house Cu Kα source or a synchrotron beamline. Calculate an anomalous difference Fourier map during data processing.

  • Causality: Iodine possesses a massive anomalous scattering signal (f'' ≈ 6.9 e- at Cu Kα). By generating an anomalous difference map, the exact position of the iodine atom appears as a massive >10σ peak. This allows the crystallographer to unambiguously assign the ligand's orientation independently of the protein's phase model, completely eliminating the risk of model bias (fitting the ligand into noise).

Structural Workflow Visualization

The following diagram outlines the logical progression of the X-ray crystallography workflow, highlighting how the unique properties of the iodinated scaffold drive structural validation.

XRay_Workflow Step1 Protein Preparation & Apo-Crystallization (TCEP stabilizes homogeneity) Step2 Ligand Soaking (Piperidinol enhances solubility) Step1->Step2 Step3 Cryoprotection & Vitrification (Prevents crystalline ice formation) Step2->Step3 Step4 X-Ray Diffraction (Iodine yields strong anomalous signal) Step3->Step4 Step5 Phase Determination & Refinement (Anomalous map self-validates pose) Step4->Step5

X-Ray Crystallography Workflow for Halogen-Bonding Ligands

Conclusion

For drug development professionals, the choice of building block dictates downstream success. While standard pyrimidines rely on traditional hydrogen bonding and hydrophobic packing, 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol leverages the quantum mechanical phenomenon of the iodine sigma-hole to drive potency. Furthermore, its massive anomalous scattering properties transform the often-subjective process of ligand modeling in X-ray crystallography into an objective, self-validating system.

References

  • Title: Performance Assessment of Semiempirical Molecular Orbital Methods in Describing Halogen Bonding Source: Journal of Chemical Theory and Computation (ACS Publications) URL: [Link]

  • Title: Halogen and Hydrogen Bonded Complexes of 5-Iodouracil Source: SciSpace / ResearchGate URL: [Link]

  • Title: US20200317695A1 - Spiro aromatic ring compound and application thereof Source: Google Patents URL

Sources

Comparative

In Vivo Efficacy Comparison of Pyrimidine-Based Compounds: Overcoming Antimetabolite Resistance

Pyrimidine-based antimetabolites have served as the pharmacological backbone for treating gastrointestinal malignancies, particularly colorectal and gastric cancers, for over half a century. While classical agents like 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine-based antimetabolites have served as the pharmacological backbone for treating gastrointestinal malignancies, particularly colorectal and gastric cancers, for over half a century. While classical agents like 5-Fluorouracil (5-FU) and its oral prodrug Capecitabine demonstrate high initial efficacy, acquired resistance remains a critical bottleneck in drug development and clinical application 1.

To address this, novel pyrimidine derivatives have been engineered to bypass classical resistance pathways. Trifluridine/tipiracil (TAS-102) represents a paradigm shift in this class, combining a unique thymidine-based nucleoside analog with a pharmacokinetic enhancer to restore efficacy in 5-FU-refractory models 2. This guide provides an objective, data-driven comparison of these compounds, detailing their mechanistic divergence, in vivo efficacy profiles, and the rigorous experimental protocols required to evaluate them.

Mechanistic Divergence: The Causality of Resistance

To understand the in vivo performance of these compounds, we must first examine the causality of their molecular interactions.

5-FU and Capecitabine: Capecitabine is an oral prodrug that is enzymatically converted into 5-FU within the tumor microenvironment 1. The primary mechanism of action (MoA) for 5-FU is the competitive inhibition of Thymidylate Synthase (TS) by its active metabolite, fluorodeoxyuridine monophosphate (FdUMP). This depletes deoxythymidine triphosphate (dTTP), halting DNA synthesis 3. However, tumor cells frequently adapt by overexpressing TS, effectively outcompeting the drug and rendering the tumor resistant 2.

Trifluridine/tipiracil (TAS-102): Trifluridine (FTD) takes a divergent path. While its monophosphate form weakly inhibits TS, its primary antineoplastic mechanism relies on further phosphorylation into FTD-triphosphate, which is directly incorporated into the DNA backbone 3. This direct DNA incorporation causes severe DNA dysfunction and cell death, entirely bypassing the need to inhibit TS. Consequently, TAS-102 retains potent antitumor activity even in TS-overexpressing, 5-FU-refractory cells 2.

MoA 5 5 FU Enzymatic Conversion TS Thymidylate Synthase (TS) FU->TS Strong Inhibition Capecitabine Capecitabine Capecitabine->5 TAS102 Trifluridine (FTD) TAS102->TS Weak Inhibition DNA_Inc DNA Incorporation TAS102->DNA_Inc Primary Mechanism Apoptosis Apoptosis / Cell Death TS->Apoptosis DNA Synthesis Halt DNA_Inc->Apoptosis DNA Damage

Figure 1: Mechanistic divergence between classical 5-FU/Capecitabine and Trifluridine (TAS-102).

In Vivo Efficacy Comparison

To validate these mechanistic differences, in vivo xenograft models are utilized. The table below synthesizes representative efficacy data comparing these compounds in a 5-FU-resistant gastric/colorectal cancer model (e.g., MKN45/5FU), which is characterized by high TS expression 2.

Treatment GroupModel Type (TS Status)Dosing RegimenTumor Growth Inhibition (TGI%)Body Weight Change (%)Mechanistic Observation
Vehicle Control MKN45/5FU (High TS)Oral, BID0%+2.1%Unrestricted tumor proliferation.
5-Fluorouracil MKN45/5FU (High TS)15 mg/kg, i.p.~15 - 20%-4.5%Resistance observed; FdUMP outcompeted by excess TS.
Capecitabine MKN45/5FU (High TS)359 mg/kg, p.o.~25 - 30%-3.2%Improved delivery, but downstream MoA remains blocked by TS.
TAS-102 MKN45/5FU (High TS)150 mg/kg, p.o.~65 - 75% -5.1%Overcomes resistance via direct DNA incorporation 4.

Data Interpretation: The stark contrast in TGI% highlights that increasing the dose or improving the delivery of a TS-inhibitor (Capecitabine) is insufficient once target-level resistance is established. TAS-102 successfully circumvents this by shifting the lethal mechanism to DNA damage 5.

Self-Validating Experimental Protocol: Xenograft Study Design

To ensure reproducibility and scientific integrity, evaluating pyrimidine-based compounds requires a rigorously controlled in vivo protocol. The following methodology establishes a self-validating system for assessing drug efficacy and resistance.

Step-by-Step Methodology
  • Cell Preparation & Inoculation: Culture 5-FU-resistant cells (e.g., MKN45/5FU) in RPMI-1640 medium. Harvest at exponential growth phase and resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization & Stratification: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (calculated as V=(Length×Width2)/2 ), randomize mice into treatment groups (N=8/group) to ensure equal baseline tumor burden across cohorts.

  • Drug Formulation & Administration:

    • 5-FU: Formulate in saline, administer intraperitoneally (i.p.) once weekly.

    • TAS-102: Formulate Trifluridine and Tipiracil at a strict 1:0.5 molar ratio in 0.5% hydroxypropyl methylcellulose. Administer orally (p.o.) twice daily (BID) for 14 days [[2]]().

  • In Vivo Monitoring: Measure tumor volumes and body weights twice weekly. A body weight loss exceeding 20% triggers immediate humane euthanasia.

  • Endpoint Analysis: At day 28, excise tumors. Perform Immunohistochemistry (IHC) to quantify FTD incorporation into genomic DNA and assess apoptotic markers (e.g., Cleaved Caspase-3).

Workflow Step1 1. Cell Inoculation Subcutaneous injection of 5-FU resistant cells Step2 2. Randomization Initiate at 100-150 mm³ Stratify by volume Step1->Step2 Step3 3. Dosing Regimen TAS-102 p.o. BID vs 5-FU i.p. Step2->Step3 Step4 4. In Vivo Monitoring Tumor Volume (Caliper) Body Weight (Toxicity) Step3->Step4 Step5 5. Endpoint Analysis Tissue Excision & Biomarker Profiling Step4->Step5

Figure 2: Standardized in vivo xenograft workflow for evaluating pyrimidine-based compounds.

Pharmacokinetics & The Role of Tipiracil

A critical aspect of TAS-102's in vivo success is its pharmacokinetic engineering. If Trifluridine is administered alone orally, it is rapidly degraded during first-pass metabolism in the liver and intestines by the enzyme Thymidine Phosphorylase (TP) 3.

To solve this, Tipiracil is co-administered. Tipiracil is a potent TP inhibitor. By blocking TP, Tipiracil prevents the conversion of Trifluridine into the inactive metabolite trifluorothymine, dramatically increasing the systemic bioavailability of the active drug [[6]](). Furthermore, because TP is identical to Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), Tipiracil also exerts secondary anti-angiogenic effects within the tumor microenvironment, adding an additional layer of cytotoxicity 6.

PK_Logic Trifluridine Trifluridine (FTD) Degradation Inactive Metabolite Trifluridine->Degradation Degraded by TP Bioavailability High FTD Bioavailability Trifluridine->Bioavailability Escapes Degradation Tipiracil Tipiracil (TPI) TP Thymidine Phosphorylase Tipiracil->TP Inhibits TP TP->Degradation Catalyzes

Figure 3: Pharmacokinetic logic of Tipiracil preventing Trifluridine degradation in vivo.

Conclusion

The evolution of pyrimidine-based compounds from 5-FU to TAS-102 highlights a sophisticated shift in drug design. By moving away from competitive enzymatic inhibition (which is vulnerable to target overexpression) and toward direct genomic incorporation protected by pharmacokinetic enhancers, researchers can effectively overcome classical antimetabolite resistance. For drug development professionals, utilizing robust in vivo xenograft models remains the gold standard for validating these complex pharmacokinetic and pharmacodynamic interactions.

References

  • Title: Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression. Source: Oncotarget / PubMed. URL:[Link]

  • Title: Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date. Source: Clinical and Experimental Gastroenterology / PMC. URL:[Link]

  • Title: Trifluridine/Tipiracil: An Emerging Strategy for the Management of Gastrointestinal Cancers. Source: Future Oncology / Taylor & Francis. URL:[Link]

  • Title: Biomarkers of Trifluridine-Tipiracil Efficacy. Source: International Journal of Molecular Sciences / MDPI. URL:[Link]

  • Title: Performance of Capecitabine in Novel Combination Therapies in Colorectal Cancer. Source: ResearchGate. URL:[Link]

  • Title: TAS-102: more than an antimetabolite. Source: ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol: Comprehensive Laboratory Disposal and Safety Protocol

As research and drug development professionals, ensuring laboratory safety extends far beyond the benchtop; it requires a rigorous, scientifically grounded approach to chemical waste management. 1-(5-Iodopyrimidin-4-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

As research and drug development professionals, ensuring laboratory safety extends far beyond the benchtop; it requires a rigorous, scientifically grounded approach to chemical waste management. 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is a specialized, halogenated N-heterocyclic compound. Because it contains both an iodine atom and nitrogen-rich rings (pyrimidine and piperidine), its disposal cannot be treated as standard organic waste.

This guide provides authoritative, step-by-step operational and disposal plans to ensure strict compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Hazard Assessment

To manage waste effectively, one must understand the causality behind the regulations. The disposal pathway for 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is dictated by its molecular structure:

  • The Halogen Effect (Iodine): Under high-temperature incineration, the covalently bound iodine atom is cleaved, generating highly corrosive hydrogen iodide (HI) and elemental iodine ( I2​ ) gases. If this compound is mistakenly placed in a standard non-halogenated waste stream, the resulting acid gases can severely corrode incinerator linings and be released into the atmosphere[1]. Therefore, it must strictly be routed to a facility equipped with caustic wet scrubbers[2].

  • The Nitrogen Effect (Pyrimidine & Piperidine): The high nitrogen content of the diazine and secondary amine rings results in the formation of nitrogen oxides ( NOx​ ) upon combustion. This requires the disposal facility to utilize Selective Catalytic Reduction (SCR) technologies[3].

Table 1: Chemical & Disposal Profile Summary
PropertySpecification / ClassificationOperational Impact
Chemical Class Halogenated N-HeterocycleMust be segregated from non-halogenated solvents[4].
Primary Hazard Toxic / IrritantRequires dedicated PPE (nitrile gloves, lab coat, goggles).
EPA RCRA Status Halogenated Organic WasteMandates high-temperature incineration (>1100°C) with acid-gas scrubbers[2].
Sewer Disposal Strictly Prohibited Never discharge down the drain, regardless of dilution[5].

Segregation & Storage Protocols

Trustworthy protocols rely on self-validating systems. The primary rule for this compound is strict segregation . Mixing halogenated waste with non-halogenated waste contaminates the entire carboy, exponentially increasing disposal costs and regulatory liability.

Table 2: Waste Compatibility & Segregation Matrix
Waste StreamCompatible Solvents/MaterialsIncompatible Materials (DO NOT MIX)
Liquid Halogenated Waste DCM, Chloroform, DMSO, Methanol, WaterStrong oxidizers, strong acids, non-halogenated bulk solvents (e.g., pure Acetone, Hexane)[5].
Solid Halogenated Waste Pure compound, contaminated gloves, weigh boats, pipette tipsBiohazardous waste, radioactive waste, broken glass (requires separate sharps container)[6].

Step-by-Step Disposal Workflows

The following methodologies provide self-validating, step-by-step guidance for operational disposal.

Workflow A: Routine Liquid Waste Disposal

When 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is dissolved in a solvent (e.g., during assay preparation or synthesis), the entire solution must be treated as halogenated waste[4].

  • Container Selection: Select a chemically compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or a PTFE-lined glass bottle. Causality: Avoid metal cans, as trace halide degradation can cause galvanic corrosion over time[5].

  • Fume Hood Transfer: Working inside a certified fume hood, use a dedicated funnel to transfer the solution into the Halogenated Organic Waste container.

  • Volume Validation (Self-Validating Step): Visually confirm the container is no more than 80% full. This critical void space accommodates vapor expansion due to laboratory temperature fluctuations.

  • Secure Sealing: Cap the container tightly with a screw-top lid. Note: Vented caps are only permissible for gas-producing waste (e.g., Aqua Regia); because this compound is stable, a sealed cap is required to prevent VOC emissions[6].

  • Immediate Labeling: Apply a red "Hazardous Waste" tag the moment the first drop is added. Write the full chemical name: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol. Never use abbreviations like "Iodo-pyrimidine" or "Solution A," as this violates EPA manifesting rules[6].

Workflow B: Solid Waste & Consumables Disposal
  • Collection: Gather all pure solid waste, contaminated weigh boats, spatulas, and heavily contaminated PPE (gloves).

  • Containment: Place the items inside a sturdy plastic container or double-bag them in clear, heavy-duty poly lab bags (do not use standard municipal trash bags)[5].

  • Sealing: Seal the container with a screw cap, or securely tape the poly bags closed using duct tape.

  • Labeling & Transfer: Attach a Hazardous Waste tag indicating "Halogenated Solid Waste - Toxic" and place it in the designated Satellite Accumulation Area (SAA) for Environmental Health and Safety (EHS) pickup[5].

Spill Response & Decontamination

Immediate safety depends on pre-planned operational responses.

  • Solid Spills (Powder): Do not sweep dry, as this risks aerosolizing the active pharmaceutical ingredient (API). Gently cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a solid hazardous waste container.

  • Liquid Spills (Solution): Surround the spill with a chemically inert absorbent (such as vermiculite or universal spill pillows). Once absorbed, collect the material using non-sparking tools.

  • Decontamination: Wash the affected area with a compatible solvent (e.g., a small amount of methanol or ethanol) followed by soap and water. All cleanup materials, including the paper towels and absorbents, must be disposed of as Solid Halogenated Waste [5].

Disposal Decision Workflow

The following diagram maps the logical decision tree for classifying and routing 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol waste.

G Start 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol Waste Generation State Physical State? Start->State Solid Solid Powder / Crystals State->Solid Pure / Bulk Liquid Dissolved in Solvent State->Liquid Solution Contaminated Contaminated Labware (Gloves, Vials, Tips) State->Contaminated Consumables SolidWaste Halogenated Solid Waste Stream Solid->SolidWaste HalWaste Halogenated Organic Liquid Waste Stream Liquid->HalWaste Regardless of solvent Contaminated->SolidWaste Label Apply Hazardous Waste Label (Full Chemical Name) HalWaste->Label SolidWaste->Label Incineration High-Temp Incineration (Acid Gas & NOx Scrubbers) Label->Incineration EHS Transfer

Caption: Decision tree for the segregation and disposal of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol waste.

References[6] "Waste Disposal Procedures for Laboratories", Cornell University Environmental Health and Safety. Available at: https://ehs.cornell.edu/research-safety/chemical-safety/hazardous-waste-manual/13502-waste-disposal-procedures[5] "Procedure for Disposing of Hazardous Waste", Massachusetts Institute of Technology (MIT) Environment, Health and Safety. Available at: https://ehs.mit.edu/environmental-management-program/hazardous-waste/[1] "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov/hw[4] "Halogenated Waste Guidelines", University of Akron Environmental and Occupational Health and Safety. Available at: https://www.uakron.edu/[2] "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration", U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov/hw/hazardous-waste-incinerators[3] "Hazardous Waste Incineration", Eurits (European Association for Hazardous Waste). Available at: https://eurits.org/hazardous-waste-incineration/

Sources

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